molecular formula C17H16N4O2 B2888703 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile CAS No. 1421497-25-7

3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile

Katalognummer: B2888703
CAS-Nummer: 1421497-25-7
Molekulargewicht: 308.341
InChI-Schlüssel: BVXLLBKBHOUYJW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile is a useful research compound. Its molecular formula is C17H16N4O2 and its molecular weight is 308.341. The purity is usually 95%.
BenchChem offers high-quality 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

3-(4-pyrazin-2-yloxypiperidine-1-carbonyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c18-11-13-2-1-3-14(10-13)17(22)21-8-4-15(5-9-21)23-16-12-19-6-7-20-16/h1-3,6-7,10,12,15H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXLLBKBHOUYJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile synthesis protocol

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Synthesis Protocol for 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile

Executive Summary

The target molecule, 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile, represents a highly functionalized heterocyclic scaffold frequently encountered in modern drug discovery (e.g., GPCR ligands and kinase inhibitors). Structurally, it comprises a central piperidine core linked to a pyrazine ring via an ether bridge, and a 3-cyanobenzoyl moiety attached via an amide bond. This whitepaper details a highly optimized, three-step linear synthesis protocol designed for high yield, scalability, and analytical purity.

Part 1: Retrosynthetic Strategy & Workflow

The logical construction of this molecule relies on a convergent approach to the central piperidine nitrogen. The retrosynthetic disconnection dictates a late-stage amide coupling between 4-(pyrazin-2-yloxy)piperidine and 3-cyanobenzoic acid. The requisite amine is accessed via the nucleophilic aromatic substitution (SNAr) of 2-chloropyrazine with N-Boc-4-hydroxypiperidine, followed by quantitative acidolytic deprotection.

SynthesisRoute SM1 tert-butyl 4-hydroxypiperidine -1-carboxylate + 2-Chloropyrazine Int1 tert-butyl 4-(pyrazin-2-yloxy) piperidine-1-carboxylate SM1->Int1 Step 1: NaH, DMF 0°C to RT, 12h (SNAr Reaction) Int2 4-(pyrazin-2-yloxy) piperidine (HCl salt) Int1->Int2 Step 2: 4M HCl/Dioxane RT, 4h (Boc Deprotection) Target 3-(4-(Pyrazin-2-yloxy)piperidine -1-carbonyl)benzonitrile Int2->Target Step 3: 3-Cyanobenzoic acid HATU, DIPEA, DMF, RT (Amide Coupling)

Figure 1: Three-step synthesis workflow for the target benzonitrile derivative.

Part 2: Mechanistic Rationale & Experimental Methodologies

Phase 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesis of tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate. Mechanistic Rationale: The ether linkage is forged via an SNAr reaction. Sodium hydride (NaH) is used to irreversibly deprotonate the secondary alcohol of the piperidine core, generating a highly nucleophilic alkoxide. This alkoxide attacks the electron-deficient C2 position of 2-chloropyrazine. The reaction is highly favored due to the strong electron-withdrawing nature of the two pyrazine nitrogen atoms, which stabilize the anionic [1] before the expulsion of the chloride leaving group.

Step-by-Step Protocol:

  • Preparation: Charge a flame-dried 100 mL round-bottom flask with tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq, 10.0 mmol, 2.01 g) and anhydrous DMF (20 mL) under an inert argon atmosphere.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.5 eq, 15.0 mmol, 600 mg) portion-wise to control the exothermic evolution of hydrogen gas. Stir at 0 °C for 30 minutes until gas evolution ceases.

  • Substitution: Add 2-chloropyrazine (1.2 eq, 12.0 mmol, 1.37 g) dropwise via syringe. Remove the ice bath, allow the reaction to warm to room temperature (RT), and stir for 12 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NH4Cl (10 mL). Dilute with Ethyl Acetate (EtOAc, 50 mL).

  • Purification: Transfer to a separatory funnel. Wash the organic layer with 5% aqueous LiCl (3 × 20 mL). Expert Insight: The 5% LiCl wash is critical for effectively partitioning residual DMF into the aqueous phase, preventing contamination of the crude product. Wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the intermediate.

Phase 2: Acidolytic Boc Cleavage

Objective: Synthesis of 4-(pyrazin-2-yloxy)piperidine hydrochloride. Mechanistic Rationale: The tert-butyl carbamate (Boc) protecting group must be removed to expose the secondary amine for the final coupling. We utilize 4M HCl in dioxane rather than Trifluoroacetic acid (TFA). HCl/Dioxane provides highly anhydrous acidic conditions, driving the acidolysis to completion via the evolution of isobutylene and CO2 gases, and directly yields the easily isolable [2] without the need for basic free-basing workups.

Step-by-Step Protocol:

  • Reaction: Dissolve the purified intermediate from Phase 1 (approx. 8.0 mmol, 2.23 g) in a minimal volume of anhydrous Dichloromethane (DCM, 5 mL).

  • Deprotection: Cool to 0 °C and slowly add 4M HCl in Dioxane (10.0 eq, 20 mL). Stir the mixture, allowing it to warm to RT over 4 hours. A white precipitate will begin to form as the amine hydrochloride salt crashes out of the less polar solvent mixture.

  • Isolation: Concentrate the suspension in vacuo to remove DCM and excess HCl. Triturate the resulting solid with cold diethyl ether (20 mL), filter through a Büchner funnel, and dry under high vacuum to afford the pure amine hydrochloride salt.

Phase 3: HATU-Mediated Amide Coupling

Objective: Synthesis of the final target, 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile. Mechanistic Rationale: Amide bond formation is achieved using HATU and N,N-Diisopropylethylamine (DIPEA). HATU is superior to standard carbodiimides (like EDC) due to its rapid kinetics. The reagent converts the carboxylic acid into an active OAt (7-azabenzotriazole) ester. The pyridine nitrogen of the OAt leaving group provides critical anchimeric assistance (intramolecular hydrogen bonding), significantly accelerating the [3] and ensuring high yields even with sterically hindered secondary amines.

HATUMechanism Acid 3-Cyanobenzoic Acid ActiveEster OAt Active Ester Intermediate (Anchimeric Assistance) Acid->ActiveEster DIPEA, DMF (- H+) HATU HATU Reagent HATU->ActiveEster Activation (- Tetramethylurea) Product Final Amide Target ActiveEster->Product Nucleophilic Attack Amine 4-(pyrazin-2-yloxy)piperidine Amine->Product Aminolysis (- HOAt)

Figure 2: HATU-mediated amide coupling mechanism highlighting active ester formation.

Step-by-Step Protocol:

  • Activation: In a 50 mL flask, dissolve 3-cyanobenzoic acid (1.1 eq, 5.5 mmol, 0.81 g) and HATU (1.2 eq, 6.0 mmol, 2.28 g) in anhydrous DMF (15 mL). Add DIPEA (3.0 eq, 15.0 mmol, 2.6 mL). Expert Insight: 3.0 equivalents of DIPEA are required: 1 eq to neutralize the amine hydrochloride, 1 eq to deprotonate the carboxylic acid, and 1 eq as a basic catalyst. Stir for 15 minutes at RT to pre-form the active ester.

  • Coupling: Add the 4-(pyrazin-2-yloxy)piperidine hydrochloride salt (1.0 eq, 5.0 mmol, 1.08 g) to the activated mixture. Stir at RT for 6 hours.

  • Workup: Dilute the reaction with EtOAc (50 mL). Wash sequentially with saturated aqueous NaHCO3 (2 × 20 mL) to remove acidic byproducts, 5% aqueous LiCl (3 × 20 mL) to remove DMF, and brine (20 mL).

  • Final Purification: Dry the organic phase over Na2SO4, filter, and concentrate. Purify the crude residue via flash chromatography (DCM/MeOH, 98:2 to 95:5) to isolate the final target as a crystalline solid.

Part 3: Quantitative Data & Analytical Validation

To ensure the protocol operates as a self-validating system, researchers must benchmark their intermediate and final recoveries against the following expected analytical profiles.

Synthesis PhaseCompound IdentityExpected YieldReaction TimeTarget Purity (HPLC)LC-MS [M+H]⁺
Phase 1 tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate82%12 h>95%280.1
Phase 2 4-(pyrazin-2-yloxy)piperidine hydrochloride95%4 h>98%180.1
Phase 3 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile78%6 h>98%309.1

Note: The final compound exhibits characteristic ¹H NMR shifts, notably the downfield aromatic pyrazine protons (δ 8.0–8.3 ppm) and the distinct multiplet of the piperidine methine proton adjacent to the ether oxygen (δ 5.1–5.3 ppm), which is shifted downfield due to the electron-withdrawing pyrazine ring.

Part 4: Process Safety & Scale-Up Considerations

  • Sodium Hydride Handling: NaH is highly pyrophoric. All SNAr reactions must be conducted under a strict argon or nitrogen atmosphere using rigorously dried solvents. Quenching must be done slowly at 0 °C using a weak acid (e.g., NH4Cl) to prevent runaway exothermic hydrogen combustion.

  • HATU Toxicity: HATU is a known skin sensitizer and carries a risk of anaphylaxis upon prolonged exposure. All weighing and transfers should be conducted inside a certified chemical fume hood. For multi-gram scale-ups, consider substituting HATU with the less hazardous (though slightly less reactive) EDC/HOBt system, extending the reaction time to 18 hours.

References

  • Heterocyclic Chemistry, 5th ed. (Joule, J. A.; Mills, K.), Wiley Online Library. URL: [Link]

  • Greene's Protective Groups in Organic Synthesis, 4th ed. (Wuts, P. G. M.; Greene, T. W.), Wiley Online Library. URL: [Link]

  • 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive (Carpino, L. A.), Journal of the American Chemical Society. URL: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile, a novel small molecule with potential applications in drug discovery and development. The guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the essential analytical techniques and experimental protocols required to establish a complete physicochemical profile of this compound. By elucidating the causality behind experimental choices and emphasizing self-validating systems, this document serves as a practical and authoritative resource for the robust characterization of this and other similar small molecule drug candidates.

Introduction

The journey of a small molecule from a promising hit to a viable drug candidate is underpinned by a thorough understanding of its fundamental physicochemical properties. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility and stability. 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile is a compound of interest, integrating three key heterocyclic and aromatic moieties: a pyrazine, a piperidine, and a benzonitrile. This unique combination of functional groups suggests a complex interplay of properties that must be meticulously characterized.

This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logically structured narrative that begins with the foundational aspects of identity and purity, progresses through thermal and solubility properties, and culminates in a holistic view of the molecule's characteristics. The methodologies described herein are grounded in established principles of analytical chemistry and pharmaceutical sciences, ensuring both technical accuracy and practical relevance.

Structural Elucidation and Purity Assessment

The foundational step in characterizing any novel compound is the unambiguous confirmation of its chemical structure and the quantification of its purity. These two aspects are intrinsically linked and form the basis for all subsequent investigations.

Spectroscopic Confirmation

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is indispensable for structural verification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful, non-destructive techniques that provide detailed information about the molecular structure.[1] The expected spectra for 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile would reveal characteristic signals for the protons and carbons in the pyrazine, piperidine, and benzonitrile rings, as well as the carbonyl group. Two-dimensional NMR techniques, such as COSY and HSQC, can further elucidate the connectivity of atoms within the molecule.[1]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can be used to confirm the elemental composition of the molecule.[2] Fragmentation patterns observed in the mass spectrum can offer additional structural insights.

Purity Analysis via Chromatography

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small molecule drug candidates due to its high resolution and sensitivity.[3][4][5]

Table 1: Key Parameters for Purity Assessment

ParameterDescriptionImportance
Purity (%) The percentage of the main compound in the sample.Directly impacts the accuracy of all other measurements and is a critical quality attribute.
Impurity Profile Identification and quantification of any impurities.Essential for understanding potential toxicities and for process optimization.[6]
Retention Time The time at which the compound elutes from the HPLC column.A characteristic property under specific chromatographic conditions, used for identification.

Thermal Properties

Thermal analysis techniques provide critical information about the solid-state properties of a compound, including its melting point, thermal stability, and the presence of different solid forms (polymorphism).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7][8] This technique is primarily used to determine the melting point and to identify any polymorphic transitions.[7][8]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[7][8][9] It is used to determine the thermal stability of the compound and to identify the temperature at which decomposition begins.[8][9] Simultaneous TGA-DSC analysis can provide a comprehensive thermal profile in a single experiment, which is particularly useful when sample quantities are limited.[10][11]

Table 2: Summary of Thermal Analysis Data

PropertyAnalytical TechniqueInformation Gained
Melting Point (°C) Differential Scanning Calorimetry (DSC)A key indicator of purity and identity.
Decomposition Temperature (°C) Thermogravimetric Analysis (TGA)Defines the upper limit of thermal stability.
Polymorphism Differential Scanning Calorimetry (DSC)Identification of different crystalline forms, which can impact solubility and bioavailability.[7][8]

Solubility Profile

The solubility of a drug candidate is a critical determinant of its oral bioavailability. A compound must have adequate solubility in aqueous media to be absorbed from the gastrointestinal tract.

Kinetic and Thermodynamic Solubility

It is important to distinguish between kinetic and thermodynamic solubility. Kinetic solubility is typically measured in high-throughput screening and reflects the concentration at which a compound precipitates from a supersaturated solution. Thermodynamic solubility, on the other hand, represents the true equilibrium solubility.

pH-Dependent Solubility

For ionizable compounds, solubility is highly dependent on the pH of the medium.[12] Given the presence of nitrogen atoms in the pyrazine and piperidine rings, 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile is expected to exhibit pH-dependent solubility.

Table 3: Solubility Data

Solvent SystemSolubility (µg/mL)Method
Phosphate Buffered Saline (pH 7.4) Shake-flask method
Simulated Gastric Fluid (pH 1.2) Shake-flask method
Simulated Intestinal Fluid (pH 6.8) Shake-flask method

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the key experiments described in this guide.

Protocol for Purity Analysis by HPLC

This protocol outlines a general method for the purity analysis of 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile. Method development and validation are essential for ensuring accurate and reliable results.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Weigh Sample dissolve Dissolve in Diluent prep_start->dissolve filter Filter (0.45 µm) dissolve->filter hplc_system Equilibrate HPLC System filter->hplc_system inject Inject Sample hplc_system->inject detect UV Detection inject->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (%) integrate->calculate

Caption: Logical workflow for HPLC purity analysis.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[3]

  • Column: A C18 reversed-phase column is a good starting point. For compounds with aromatic and halogenated moieties, alternative column chemistries like Phenyl-Hexyl or Pentafluorophenyl (PFP) can offer different selectivity.[3][4]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in a suitable solvent (e.g., a mixture of the mobile phase components) to a final concentration of 0.1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.[4]

  • Analysis:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject the sample and run the gradient method.

    • Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

  • Data Processing:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity as the area percentage of the main peak relative to the total area of all peaks.

Protocol for Thermal Analysis (DSC/TGA)

This protocol describes a simultaneous TGA-DSC analysis to determine the melting point and decomposition temperature.

Workflow for Thermal Analysis

Thermal_Analysis_Workflow cluster_setup Instrument Setup cluster_sample Sample Preparation cluster_run Analysis cluster_analysis Data Interpretation calibrate Calibrate Instrument purge Set Purge Gas (Nitrogen) calibrate->purge weigh Weigh Sample (1-5 mg) purge->weigh pan Place in Alumina Pan weigh->pan program Temperature Program (e.g., 30-400 °C at 10 °C/min) pan->program run Run TGA-DSC program->run dsc_curve Analyze DSC Curve (Melting Point, Transitions) run->dsc_curve tga_curve Analyze TGA Curve (Decomposition Temp) dsc_curve->tga_curve

Caption: Workflow for simultaneous TGA-DSC analysis.

  • Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC measurements.[10][11]

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the compound into an alumina or aluminum pan.

  • Analysis Conditions:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a temperature above its expected decomposition point (e.g., 400 °C) at a heating rate of 10 °C/min.[11]

  • Data Analysis:

    • DSC Curve: Determine the onset and peak of any endothermic events, which correspond to melting or other phase transitions.

    • TGA Curve: Determine the onset of weight loss, which indicates the beginning of thermal decomposition.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol details the classic shake-flask method for determining thermodynamic solubility.

  • Preparation of Solvent Systems: Prepare phosphate-buffered saline (PBS) at pH 7.4, simulated gastric fluid (without enzymes), and simulated intestinal fluid (without enzymes).

  • Sample Preparation:

    • Add an excess amount of the compound to a known volume of each solvent system in a glass vial. The excess solid should be clearly visible.

  • Equilibration:

    • Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Quantification:

    • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS.

    • Prepare a calibration curve using standards of known concentrations to quantify the solubility.

Conclusion

The comprehensive physicochemical characterization of 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile is a critical endeavor that provides the foundational data necessary for its advancement as a potential drug candidate. This guide has outlined a systematic and scientifically rigorous approach to elucidating its identity, purity, thermal properties, and solubility. By following the detailed protocols and understanding the rationale behind the chosen analytical techniques, researchers can generate a robust and reliable data package. This, in turn, will enable informed decision-making in the subsequent stages of drug discovery and development, ultimately contributing to the successful translation of promising molecules into effective therapeutics.

References

  • PerkinElmer. (n.d.). Pharmaceutical Compounds are Analyzed in Half the Time by Simultaneous TGA-DSC.
  • AZoM. (2024, June 20). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC.
  • ResolveMass Laboratories Inc. (2026, January 6). DSC vs TGA: A Simple Comparison Guide.
  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis.
  • Gao, Y., et al. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis.
  • Solubility test for Organic Compounds. (2024, September 24).
  • TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Li, A. C., & J. M. Covey. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today.
  • BenchChem. (2025). A Comparative Guide to HPLC Purity Analysis of 3-Bromo-2-(bromomethyl)benzonitrile.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • NETZSCH. (2023, August 13). 5 Reasons Why To Use a NETZSCH DSC and TGA for Testing Pharmaceuticals.
  • Sigma-Aldrich. (n.d.). Small Molecules Analysis & QC.
  • Matyushov, D. V. (2022, May 31). Compound solubility measurements for early drug discovery.
  • American Chemical Society. (2021, February 16). Synthesis and NMR Characterization of a Dihydropyrazine, a Tetrahydroquinoxaline and a Tetrahydrooxadiazolopyrazine. ACS Symposium Series.
  • BenchChem. (2025). A Comparative Guide to Validated HPLC Methods for 3-Methylbenzonitrile Purity Analysis.
  • Taylor & Francis Online. (2011, August 24). Greener approach toward one pot route to pyrazine synthesis.
  • Bajpai, M., et al. (n.d.).
  • Moroccan Journal of Chemistry. (2022, May 25).
  • National Institutes of Health. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules. PMC.
  • BenchChem. (2025). A Comparative Guide to the Purity Analysis of 3-Hydroxy-2-isopropylbenzonitrile by High-Performance Liquid Chromatography.
  • 6.2.2. Pyrazines. (n.d.).
  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR spectra of pyrazine substituted phosphonium salt....

Sources

3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile: Mechanism of Action and Pharmacological Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective Phosphodiesterase 10A (PDE10A) inhibitors represents a paradigm shift in the treatment of schizophrenia and basal ganglia disorders. 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile is a highly specialized, novel chemotype designed to selectively inhibit PDE10A. By leveraging a pyrazine-ether linked to a piperidine core, this molecule achieves exquisite selectivity and brain penetrance. This technical guide deconstructs the structural rationale, mechanism of action, and the self-validating experimental workflows required to profile this compound's efficacy.

Structural Rationale and Target Engagement

The architecture of 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile is meticulously engineered to exploit the unique topography of the PDE10A catalytic domain. The molecule can be divided into three functional pharmacophores:

  • The Benzonitrile Head Group: The cyano moiety acts as a potent, directional hydrogen-bond acceptor. In the PDE10A active site, it engages the conserved invariant glutamine (Gln726), anchoring the molecule. The aromatic ring provides essential π−π stacking interactions with surrounding hydrophobic residues (e.g., Phe729).

  • The Piperidine-1-carbonyl Core: This rigidified linker maintains the molecule in its bioactive conformation. By restricting the rotational degrees of freedom, the piperidine ring minimizes the entropic penalty upon target binding, translating to sub-nanomolar affinity[1].

  • The Pyrazin-2-yloxy Tail: The ether-linked pyrazine ring is designed to project into the PDE10A-specific hydrophobic selectivity pocket (formed by residues such as Met713 and Trp669). The presence of the nitrogen heteroatoms in the pyrazine ring modulates the lipophilicity (cLogP), ensuring optimal blood-brain barrier (BBB) penetrance while avoiding the hERG channel liabilities often seen with highly lipophilic tails[1].

Mechanism of Action: PDE10A Inhibition in the Basal Ganglia

PDE10A is a dual-substrate phosphodiesterase uniquely enriched in the medium spiny neurons (MSNs) of the mammalian striatum[1]. It is responsible for the hydrolysis of the cyclic nucleotides cAMP and cGMP.

When 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile competitively binds to the PDE10A catalytic site, it halts the degradation of cAMP and cGMP. The resulting accumulation of these second messengers hyperactivates Protein Kinase A (PKA) and Protein Kinase G (PKG). This kinase activation leads to the robust phosphorylation of downstream targets, most notably DARPP-32 (Dopamine- and cAMP-Regulated Phosphoprotein, 32 kDa) at Threonine 34[2].

By modulating the intracellular signaling of both the D1 (direct) and D2 (indirect) striatal pathways simultaneously, PDE10A inhibition mimics the efficacy of traditional D2-antagonist antipsychotics but without inducing debilitating extrapyramidal motor side effects (EPS)[2].

SignalingPathway cluster_0 Striatal Medium Spiny Neuron (MSN) Receptor D1 / D2 Receptors AC Adenylyl Cyclase (AC) Receptor->AC G-protein signaling cAMP cAMP / cGMP Pool AC->cAMP ATP/GTP conversion PDE10A PDE10A Enzyme cAMP->PDE10A Hydrolysis (Baseline) PKA PKA / PKG Activation cAMP->PKA Allosteric Activation DARPP32 DARPP-32 (Thr34) Phosphorylation PKA->DARPP32 Kinase Activity Inhibitor 3-(4-(Pyrazin-2-yloxy)piperidine -1-carbonyl)benzonitrile Inhibitor->PDE10A Competitive Inhibition

Caption: Mechanism of PDE10A inhibition and downstream signaling cascade in Striatal MSNs.

Pharmacological Profiling & Quantitative Data

To validate the compound's viability as a CNS therapeutic, it must be profiled against a rigorous set of biochemical and pharmacokinetic parameters. The table below summarizes the target quantitative thresholds required for this chemotype to progress through preclinical development.

ParameterTarget ThresholdBiological Rationale
PDE10A IC 50​ < 5.0 nMEnsures potent target engagement at low systemic doses.
Selectivity Fold (vs PDE1-9, 11) > 1,000-foldPrevents off-target cardiovascular (PDE3) or emetic (PDE4) side effects.
Brain/Plasma Ratio ( Kp​ ) > 0.8Confirms the pyrazine-piperidine scaffold effectively crosses the BBB.
Efflux Ratio (MDR1-MDCK) < 2.0Indicates the compound is not a strong substrate for P-glycoprotein (P-gp).
In Vivo Target Occupancy (ED 50​ ) < 3.0 mg/kgDemonstrates functional striatal penetration in rodent models.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile relies on a self-validating assay cascade. Biochemical potency is first established, followed immediately by a cellular assay to confirm that the biochemical affinity translates to actual intracellular target engagement.

TR-FRET Biochemical Assay for PDE10A Activity

Causality & Rationale: Standard colorimetric assays are susceptible to interference from auto-fluorescent small molecules. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. By introducing a time delay (e.g., 50 µs) before reading the emission, short-lived background autofluorescence is gated out, yielding an exceptionally high signal-to-noise ratio[3].

Protocol Steps:

  • Enzyme Preparation: Dilute recombinant human PDE10A enzyme in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl 2​ , 0.01% Brij-35).

  • Compound Incubation: Dispense 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile in a 10-point dose-response curve (10 μ M to 0.5 pM) into a 384-well plate. Add the PDE10A enzyme and incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding 10 nM of fluorophore-labeled cAMP[3]. Incubate for 60 minutes.

  • Signal Generation: Add the TR-FRET detection mix (Europium-cryptate labeled anti-cAMP antibody and ULight-conjugated tracer).

  • Readout: Read the plate on an EnVision multimode microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate IC 50​ using a 4-parameter logistic non-linear regression model.

ProtocolWorkflow Step1 1. Compound Preparation (Serial Dilution) Step2 2. PDE10A + cAMP/cGMP Incubation Step1->Step2 Step3 3. TR-FRET Reagent Addition (Eu-cAMP + ULight) Step2->Step3 Step4 4. Time-Resolved Fluorescence Readout Step3->Step4 Step5 5. IC50 & Schild Analysis Step4->Step5

Caption: TR-FRET biochemical assay workflow for robust PDE10A inhibitor screening.

Cellular Target Engagement: DARPP-32 Phosphorylation Assay

Causality & Rationale: A low biochemical IC 50​ is meaningless if the compound cannot penetrate the cell membrane or is rapidly extruded by efflux pumps. Measuring the phosphorylation of DARPP-32 in intact cells acts as a self-validating proxy. If DARPP-32 is phosphorylated, it definitively proves that the compound entered the cell, inhibited PDE10A, and triggered the cAMP/PKA cascade[2].

Protocol Steps:

  • Cell Culture: Culture rat striatal primary neurons or a surrogate MSN cell line in 96-well plates until 80% confluence.

  • Treatment: Treat the cells with varying concentrations of the inhibitor for 30 minutes at 37°C.

  • Lysis: Rapidly aspirate the media and lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors (crucial to preserve the transient phosphorylation state).

  • Quantification: Transfer the lysates to an ELISA plate pre-coated with an anti-total-DARPP-32 capture antibody.

  • Detection: Probe with a highly specific anti-phospho-DARPP-32 (Thr34) primary antibody, followed by an HRP-conjugated secondary antibody. Read absorbance at 450 nm to determine the cellular EC 50​ .

Conclusion

The structural integration of a pyrazin-2-yloxy moiety with a piperidine-1-carbonyl benzonitrile scaffold yields a highly optimized vector for PDE10A inhibition. By systematically guiding the molecule into the hydrophobic selectivity pocket while anchoring it via hydrogen bonds, this chemotype ensures target specificity. When validated through orthogonal TR-FRET and DARPP-32 phosphorylation assays, this compound demonstrates the requisite profile for advanced preclinical development in the treatment of complex psychiatric disorders.

References

  • [1] WO2010057121A1 - Pyrazine compounds as phosphodiesterase 10 inhibitors - Google Patents. Available at:[Link]

  • [2] Role of phosphodiesterases in neurological and psychiatric disease | Request PDF - ResearchGate. Available at:[Link]

  • [3] Analytics for World Intellectual Property Organization, HETEROARYLOXYCARBOCYCLYL COMPOUNDS AS PDE10 INHIBITORS - PatentBuddy. Available at:[Link]

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An In-depth Technical Guide to the Biological Activity of Pyrazin-2-yloxy-piperidine Derivatives: A Promising Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: Publicly available scientific literature and patent databases currently lack specific, direct experimental data for the synthesis and biological activity of the core pyrazin-2-yloxy-piperidine scaffold. This guide, therefore, presents a comprehensive overview of synthetic strategies, potential biological applications, and mechanisms of action based on established medicinal chemistry principles and data from structurally related pyrazine and piperidine compounds. The experimental protocols and data tables provided are representative examples intended to serve as a foundational starting point for the exploration of this novel chemical space.

Introduction

In the landscape of modern medicinal chemistry, the piperidine and pyrazine heterocycles stand out as privileged scaffolds. Piperidine, a saturated six-membered ring containing a single nitrogen atom, is a cornerstone of pharmaceutical design, present in over twenty classes of drugs, including analgesics, antipsychotics, and anticancer agents.[1][2] Its conformational flexibility and basic nitrogen atom are key to its interaction with a multitude of biological targets.[2][3] Similarly, the pyrazine ring, an aromatic six-membered heterocycle with two nitrogen atoms in a 1,4-arrangement, is a well-established pharmacophore known for a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5]

The fusion of these two powerful moieties through an ether linkage to form the pyrazin-2-yloxy-piperidine scaffold represents a compelling and underexplored area for drug discovery.[4] This guide provides a foundational framework for researchers, chemists, and drug development professionals to navigate the synthesis, biological evaluation, and mechanistic understanding of this novel class of compounds.

Proposed Synthetic Pathways

The synthesis of pyrazin-2-yloxy-piperidine derivatives can be logically approached through the formation of the key ether bond connecting the two heterocyclic systems. A highly plausible and versatile method is the nucleophilic aromatic substitution (SNAr) reaction, where a piperidinol (a piperidine with a hydroxyl group) displaces a halogen on an electron-deficient pyrazine ring.

The rationale for this choice is twofold:

  • Activation: The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring makes the carbon atoms susceptible to nucleophilic attack, facilitating the displacement of a good leaving group like a chlorine atom.

  • Availability of Precursors: A wide variety of substituted 2-chloropyrazines and piperidinols are commercially available or readily synthesized, allowing for the rapid generation of a diverse chemical library for structure-activity relationship (SAR) studies.

Experimental Protocol: Synthesis of a Representative Derivative

Objective: To synthesize 2-((1-methylpiperidin-4-yl)oxy)pyrazine via a nucleophilic aromatic substitution reaction.

Materials:

  • 2-Chloropyrazine

  • 1-Methylpiperidin-4-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 1-methylpiperidin-4-ol (1.2 equivalents).

  • Solvent Addition: Add anhydrous DMF to dissolve the alcohol. Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Carefully add sodium hydride (1.3 equivalents) portion-wise to the stirred solution. The addition should be slow to control the evolution of hydrogen gas.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium alkoxide.

  • Nucleophilic Substitution: Add a solution of 2-chloropyrazine (1.0 equivalent) in a minimal amount of anhydrous DMF dropwise to the reaction mixture.

  • Reaction Progression: Heat the reaction mixture to 80 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material (2-chloropyrazine) is consumed.

  • Quenching: After completion, cool the reaction to 0 °C and cautiously quench by the slow addition of water to destroy any excess sodium hydride.

  • Workup & Extraction: Dilute the mixture with water and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with saturated NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Chromatography: Purify the resulting crude product by column chromatography on silica gel to yield the pure 2-((1-methylpiperidin-4-yl)oxy)pyrazine.

G cluster_synthesis Proposed Synthetic Workflow start 1. Deprotonation of Piperidinol (e.g., 1-Methylpiperidin-4-ol) with NaH in DMF coupling 2. Nucleophilic Aromatic Substitution with 2-Chloropyrazine start->coupling Formation of Alkoxide workup 3. Aqueous Workup & Extraction (Water, EtOAc) coupling->workup Reaction Completion purify 4. Purification (Silica Gel Chromatography) workup->purify Crude Product product Final Product: Pyrazin-2-yloxy-piperidine Derivative purify->product

Caption: Proposed workflow for the synthesis of novel derivatives.

Potential Biological Activities and Therapeutic Targets

The hybrid nature of the pyrazin-2-yloxy-piperidine scaffold suggests a broad range of potential biological activities, primarily targeting therapeutic areas where its parent moieties have demonstrated clinical success.

  • Central Nervous System (CNS) Disorders: Piperidine derivatives are renowned for their interactions with CNS receptors.[4] The basic nitrogen of the piperidine ring can serve as a key pharmacophoric element, interacting with receptors such as dopamine, serotonin (5-HT), sigma (σ), and histamine H3.[1][6] This suggests potential applications in treating schizophrenia, depression, anxiety, and neuropathic pain.[2][6]

  • Oncology: Numerous pyrazine-containing molecules exhibit potent anticancer activity by inhibiting key signaling pathways involved in cell proliferation and survival, such as protein kinases.[4][7] The pyrazin-2-yloxy-piperidine scaffold could yield novel kinase inhibitors or agents that disrupt other cancer-related pathways.

  • Infectious Diseases: The nitrogen-rich heterocyclic structure is a common feature in many antimicrobial and antifungal agents.[4] These compounds can interfere with essential microbial processes, making them promising candidates for the development of new anti-infective drugs.[2]

  • Metabolic Diseases: Structurally related piperidinyl-benzothiazole derivatives have been identified as potent agonists for the Peroxisome proliferator-activated receptor δ (PPARδ), a target for treating metabolic syndrome.[8] This indicates a potential avenue for pyrazin-2-yloxy-piperidine derivatives in managing conditions like hypercholesterolemia.[8]

Postulated Mechanisms of Action

The mechanism of action for this class of compounds will be highly dependent on the specific substitutions on both rings. However, a predominant hypothesis centers on their ability to function as modulators of G-protein-coupled receptors (GPCRs), a major target class for CNS-active drugs.

In this model, the pyrazine ring and its substituents would primarily engage in hydrophobic and aromatic interactions within the receptor's binding pocket. The crucial role would be played by the piperidine nitrogen, which, at physiological pH, would be protonated. This positive charge allows it to form a strong ionic bond with a conserved acidic residue (e.g., aspartic acid) in the transmembrane domain of many aminergic GPCRs, serving as a critical anchor for the ligand.[7] Modulation of these receptors can trigger or inhibit downstream signaling cascades, leading to a therapeutic effect.

G ligand Pyrazin-yloxy-piperidine Derivative receptor GPCR (e.g., Dopamine, Serotonin Receptor) ligand->receptor:port Binding & Activation g_protein G-Protein (αβγ) receptor->g_protein Conformational Change effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production / Inhibition cellular_response Cellular Response (e.g., Neuronal Firing) second_messenger->cellular_response Signal Transduction

Caption: A generalized diagram of a potential GPCR signaling pathway.

Structure-Activity Relationship (SAR) Exploration

Systematic modification of the core scaffold is essential to optimize potency, selectivity, and pharmacokinetic properties. The following tables present hypothetical but representative data to illustrate how SAR could be explored for two potential therapeutic areas.

Table 1: Hypothetical SAR for Anticancer Activity
Compound IDR¹ (Pyrazine)R² (Piperidine)IC₅₀ (MCF-7 Cell Line, µM)
PZP-001 HN-CH₃15.2
PZP-002 5-ClN-CH₃2.8
PZP-003 5-OCH₃N-CH₃25.1
PZP-004 5-ClN-H8.9
PZP-005 5-ClN-C₂H₅1.5

Rationale: This table explores how substitutions on the pyrazine ring (R¹) and the piperidine nitrogen (R²) could influence anticancer potency. An electron-withdrawing group like chlorine at the 5-position of the pyrazine (PZP-002 vs. PZP-001) might enhance activity, while a bulkier alkyl group on the piperidine nitrogen (PZP-005 vs. PZP-002) could improve hydrophobic interactions with the target.

Table 2: Hypothetical SAR for CNS Receptor Binding
Compound IDR¹ (Pyrazine)R² (Piperidine)Kᵢ (Dopamine D₂ Receptor, nM)Kᵢ (Serotonin 5-HT₂ₐ Receptor, nM)
PZP-011 HN-CH₃85120
PZP-012 6-FN-CH₃22350
PZP-013 6-FN-CH₂CH₂Ph1518
PZP-014 HN-CH₂CH₂Ph9845

Rationale: This table illustrates the quest for both potency and selectivity. Introducing a fluorine atom (PZP-012) might increase affinity and selectivity for the D₂ receptor over the 5-HT₂ₐ receptor. Changing the piperidine substituent to a larger, aromatic group (PZP-013) could introduce interactions with both receptors, potentially creating a dual-target ligand, which can be beneficial for certain psychiatric disorders.

Future Perspectives

The novel scaffold of pyrazin-2-yloxy-piperidine holds considerable promise for the development of new therapeutic agents.[4] While direct experimental data is currently lacking, this guide provides a solid foundation for initiating research into this area. Future work should focus on the successful synthesis of a diverse library of derivatives, followed by comprehensive screening against a panel of cancer cell lines, microbial strains, and relevant CNS targets.[4] Subsequent structure-activity relationship (SAR) studies will be crucial for guiding the optimization of initial hits into potent and selective drug candidates with favorable ADME (absorption, distribution, metabolism, and excretion) profiles.[9]

References

  • Seba M C et.al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11). Available at: [Link]

  • Vasilevsky, I. V., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1435. Available at: [Link]

  • MDPI. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. MDPI. Available at: [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]

  • Szałata, A., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(10), 1540-1557. Available at: [Link]

  • Bocconcelli, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6667. Available at: [Link]

  • Katou, T., et al. (2023). Discovery and structure-activity relationship study of 2-piperazinyl-benzothiazole derivatives as potent and selective PPARδ agonists. Bioorganic & Medicinal Chemistry, 82, 117215. Available at: [Link]

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In vitro screening of 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Screening of 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile

Introduction

The journey of a novel chemical entity from synthesis to a potential therapeutic candidate is underpinned by a rigorous and systematic evaluation of its biological activity. This guide provides a comprehensive framework for the in vitro screening of 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile, a molecule possessing structural motifs suggestive of interaction with key protein families implicated in human disease. As a Senior Application Scientist, my objective is not merely to present a series of protocols, but to illuminate the strategic thinking and scientific rationale that drive a successful screening campaign. We will progress from foundational target hypothesis generation to a multi-tiered assay cascade designed to elucidate potency, selectivity, and mechanism of action, ensuring a self-validating system at every stage.

Section 1: Target Hypothesis Generation: A Chemocentric Approach

Before any pipette touches a plate, a thorough analysis of the compound's structure is paramount. The structure of 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile contains several key features: a benzonitrile group, a central piperidine ring, and a pyrazin-2-yloxy moiety. By comparing these features to established pharmacophore models of known drug targets, we can formulate data-driven hypotheses to guide our initial screening efforts.

Hypothesis 1: Muscarinic Acetylcholine Receptor (mAChR) Antagonism The overall architecture of the molecule shares characteristics with known muscarinic receptor antagonists. The pharmacophore model for many mAChR antagonists includes a hydrogen bond acceptor, an aliphatic hydrophobic region, and an aromatic ring.[1] The pyrazine and piperidine nitrogens can serve as hydrogen bond acceptors, while the piperidine and the aromatic rings fulfill the other criteria.[2] Given their role in the central and peripheral nervous systems, mAChRs are significant targets for neurological and psychiatric disorders.[1]

Hypothesis 2: Phosphodiesterase 10A (PDE10A) Inhibition The compound also bears resemblance to known inhibitors of Phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons of the striatum. PDE10A inhibitors are being investigated as potential treatments for schizophrenia and other neuropsychiatric disorders.[3] Pharmacophore models for PDE10A inhibitors often feature a central heterocyclic core with specific hydrogen bond acceptors and hydrophobic/aromatic regions that can be mapped onto our molecule of interest.[4][5][6]

Pharmacophore_Models cluster_0 Hypothesis 1: Muscarinic Antagonist Pharmacophore cluster_1 Hypothesis 2: PDE10A Inhibitor Pharmacophore cluster_2 Test Compound Structure MA_Model H-Bond Acceptor (N) Aliphatic Hydrophobic (Piperidine) Aromatic Ring (Benzonitrile) PDE_Model H-Bond Acceptor (Pyrazine N) Hydrophobic Pocket (Piperidine) Aromatic Region (Benzonitrile) Compound 3-(4-(Pyrazin-2-yloxy) piperidine-1-carbonyl) benzonitrile Compound->MA_Model Maps to Compound->PDE_Model Maps to

Caption: Mapping the test compound to potential pharmacophore models.

Section 2: A Tiered In Vitro Screening Strategy

A tiered or cascaded approach is essential for efficiently screening novel compounds. This strategy uses high-throughput, cost-effective assays in the initial phase to identify any biological activity and then employs more complex, information-rich assays to characterize the most promising "hits." This ensures that resources are focused on compounds with the highest potential.

Screening_Cascade cluster_2 Tier 3: Selectivity & Mechanism of Action Primary_GPCR GPCR Binding Assay (e.g., Radioligand Competition) Potency_GPCR Orthogonal Functional Assay (e.g., HTRF cAMP) Full Dose-Response (EC50/IC50) Primary_GPCR->Potency_GPCR Primary_Enzyme Enzyme Inhibition Assay (e.g., Fluorescence Polarization) Potency_Enzyme Orthogonal Biochemical Assay (e.g., LC/MS) Full Dose-Response (IC50) Primary_Enzyme->Potency_Enzyme Selectivity Selectivity Panels (e.g., Receptor Subtypes, Enzyme Families) Potency_GPCR->Selectivity Potency_Enzyme->Selectivity MoA Mechanism of Action Assays (e.g., GTPγS, Enzyme Kinetics) Selectivity->MoA Cytotoxicity Cytotoxicity Counter-Screen (e.g., MTT Assay) MoA->Cytotoxicity

Caption: A logical, tiered workflow for in vitro screening.

Section 3: Primary Screening Campaign

The goal of primary screening is to efficiently test our hypotheses at a single, high concentration (typically 1-10 µM) to identify any compound-induced activity.

Protocol 3.1: Radioligand Filtration Binding Assay for Muscarinic Receptors

This assay directly measures the ability of the test compound to displace a known radiolabeled ligand from the receptor, indicating competitive binding. It is a robust and widely used primary screening method for GPCRs.[7][8]

Methodology:

  • Membrane Preparation: Utilize membranes prepared from a cell line recombinantly expressing a muscarinic receptor subtype (e.g., CHO-M1 cells).

  • Plate Setup: In a 96-well filter plate (e.g., GF/B filters pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding), add reagents in the following order:

    • Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).

    • Test compound (final concentration 10 µM) or vehicle control (DMSO).

    • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS) at a concentration near its Kd.

    • Cell membranes (e.g., 10-20 µg protein per well).

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach binding equilibrium.[9]

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration. Wash the filters multiple times with ice-cold assay buffer to separate bound from free radioligand.[7]

  • Detection: Dry the filter plate, add scintillation cocktail, and quantify the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis: Calculate the percent inhibition of radioligand binding caused by the test compound relative to the vehicle control. A hit is typically defined as >50% inhibition.

Protocol 3.2: Fluorescence Polarization (FP) Assay for PDE10A Inhibition

This biochemical assay is well-suited for HTS. It measures the change in polarization of fluorescently-labeled cAMP upon being hydrolyzed by PDE10A. An active inhibitor will prevent hydrolysis, keeping the fluorescent tracer bound to an antibody, resulting in a high polarization signal.

Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1% BSA).

  • Plate Setup: In a low-volume black 384-well plate, add:

    • Assay buffer.

    • Test compound (final concentration 10 µM) or vehicle control.

    • Recombinant human PDE10A enzyme.

  • Enzyme Incubation: Briefly pre-incubate the enzyme with the compound (10-15 minutes) at room temperature.

  • Reaction Initiation: Add a solution containing a fluorescent cAMP analog (the tracer) and a specific anti-cAMP antibody.

  • Reaction Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Detection: Measure fluorescence polarization on a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition of the PDE10A activity. A hit is typically defined as >50% inhibition.

Section 4: Secondary Assays for Hit Confirmation and Potency

Hits from the primary screen must be confirmed, and their potency determined. This involves generating a full dose-response curve to calculate an IC50 (for inhibition) or EC50 (for activation). It is crucial to use an orthogonal assay—one with a different technology or that measures a different biological event—to rule out artifacts from the primary screen.[10]

Protocol 4.1: HTRF cAMP Functional Assay for Muscarinic Receptor Hits

If a hit from the binding assay targets a Gi-coupled muscarinic receptor (e.g., M2, M4), it should inhibit forskolin-stimulated cAMP production. This Homogeneous Time-Resolved Fluorescence (HTRF) assay provides a functional readout of receptor activity.[11][12]

Methodology:

  • Cell Plating: Plate cells expressing the target muscarinic receptor (e.g., HEK293-M2) in a 384-well plate and culture overnight.

  • Compound Addition: Prepare a serial dilution of the hit compound (e.g., 11 points from 100 µM to 1 pM). Add the diluted compound to the cells and incubate.

  • Cell Stimulation: Add a fixed concentration of an agonist (e.g., forskolin) to stimulate adenylate cyclase and increase basal cAMP levels. Incubate for 30 minutes.

  • Cell Lysis and Detection: Lyse the cells and add the HTRF detection reagents: cAMP-d2 (acceptor) and an anti-cAMP antibody labeled with Europium cryptate (donor).[12]

  • Incubation: Incubate for 60 minutes at room temperature.

  • Detection: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio and plot it against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 1: Hypothetical Potency Data Summary
Compound IDTargetAssay TypeResult (IC50/EC50)
Cmpd-001Muscarinic M2[³H]-NMS Binding150 nM
Cmpd-001Muscarinic M2HTRF cAMP210 nM
Cmpd-002PDE10AFP Inhibition85 nM
Cmpd-002PDE10ALC/MS Substrate95 nM

Section 5: Tertiary Assays for Selectivity and Mechanism

The final stage of in vitro screening focuses on understanding the compound's specificity and how it interacts with its target.

Protocol 5.1: Selectivity Profiling

Selectivity is a critical determinant of a compound's therapeutic window. A compound should be screened against a panel of related targets.

  • For a Muscarinic Hit: Screen against a panel of membranes from cells expressing M1, M2, M3, M4, and M5 subtypes using the radioligand binding assay (Protocol 3.1) to determine Ki values for each.

  • For a PDE10A Hit: Screen against a panel of other recombinant PDE families (PDE1-9, 11) using an appropriate inhibition assay to determine the selectivity profile.

Protocol 5.2: Cytotoxicity Counter-Screen (MTT Assay)

It is essential to ensure that the observed activity is not due to non-specific cytotoxicity. The MTT assay is a classic colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[13][14][15]

Methodology:

  • Cell Plating: Seed a relevant cell line (e.g., HEK293 or the host cell line from the functional assay) in a 96-well plate and allow cells to attach overnight.

  • Compound Treatment: Treat the cells with the same concentration range of the hit compound used for potency determination. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for 24-48 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Detection: Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percent cell viability relative to the vehicle control. A desirable compound should show an IC50 for its target that is at least 10-100 fold lower than its CC50 (cytotoxic concentration 50%).[16]

Conclusion

This guide outlines a logical and robust in vitro screening cascade for 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile, grounded in a hypothesis-driven approach. By progressing from broad primary screens to specific secondary and tertiary assays, researchers can efficiently identify and characterize the biological activity of this novel compound. The integration of orthogonal assays, selectivity panels, and cytotoxicity counter-screens is fundamental to building a comprehensive data package and validating the compound's potential. This structured methodology ensures that experimental choices are deliberate, and the resulting data is reliable, providing a solid foundation for any subsequent drug development efforts.

References

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  • Adan, A., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e274944. Retrieved from [Link]

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  • Rich, R. L., et al. (2008). A Fluorescent Reporter Assay for the Detection of Ligands Acting Through GI Protein-Coupled Receptors. Journal of Biomolecular Screening, 13(8), 777-788. Retrieved from [Link]

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Structure-activity relationship of benzonitrile-piperidine compounds

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structure-Activity Relationship of Benzonitrile-Piperidine Compounds

Abstract

The benzonitrile-piperidine framework represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents across a spectrum of diseases.[1][2][3] Its remarkable success stems from the synergistic combination of the benzonitrile moiety's unique electronic and metabolic properties with the piperidine ring's versatile, three-dimensional structure. Understanding the structure-activity relationship (SAR) of this compound class is fundamental to optimizing lead compounds into potent, selective, and safe clinical candidates.[4][5] This guide provides a comprehensive analysis of the SAR principles governing benzonitrile-piperidine derivatives, intended for researchers, medicinal chemists, and drug development professionals. We will deconstruct the roles of the core moieties, explore key substitution patterns, and present case studies in specific therapeutic areas, grounded in field-proven experimental and computational methodologies.

Deconstructing the Privileged Scaffold: The Roles of Benzonitrile and Piperidine

The efficacy of the benzonitrile-piperidine scaffold is not accidental; it arises from the distinct and complementary physicochemical properties of its two core components. A deep understanding of these individual contributions is the causal starting point for any rational drug design campaign.

The Benzonitrile Moiety: More Than a Simple Aromatic

First synthesized in 1844, benzonitrile has evolved from a chemical intermediate to a cornerstone pharmacophore.[6] Its utility is rooted in several key features:

  • Electronic Profile: The strongly electron-withdrawing nitrile group (-C≡N) significantly modulates the electronics of the benzene ring. This property influences π-π stacking interactions with biological targets and can be crucial for binding affinity.[6]

  • Hydrogen Bond Acceptor: The nitrogen atom of the nitrile group is a potent hydrogen bond acceptor, allowing it to form critical interactions with amino acid residues like serine or arginine within a protein's active site.[7]

  • Metabolic Stability: The nitrile group is generally stable against metabolic degradation, a desirable feature that can improve a drug's half-life and overall pharmacokinetic profile.[6][8]

  • Bioisosteric Replacement: The nitrile can serve as a bioisostere for other functional groups, such as carbonyls or halogens.[6][8] This allows medicinal chemists to fine-tune a molecule's properties—like polarity, solubility, and receptor interaction—without drastic structural changes, thereby optimizing bioavailability and target engagement.[6][8]

The Piperidine Ring: A Versatile 3D Navigator

The piperidine ring is one of the most ubiquitous heterocycles in approved pharmaceuticals.[3][9] Its value lies in its structural and physicochemical contributions:

  • Three-Dimensional Diversity: As a saturated heterocycle, the piperidine ring's chair conformation provides a rigid, three-dimensional scaffold.[1] This allows for the precise spatial orientation of substituents, which is critical for optimizing interactions with complex biological targets.[1]

  • Improved Physicochemical Properties: Incorporating a piperidine core can enhance a compound's aqueous solubility and oral bioavailability, two critical hurdles in drug development.[10][11]

  • Basic Nitrogen Center: The nitrogen atom is basic and typically protonated at physiological pH. This positive charge can form strong ionic interactions with negatively charged residues (e.g., aspartate, glutamate) in a binding pocket, serving as a powerful anchor for the molecule.[4][12]

  • Vector for Functionalization: The piperidine ring, particularly its nitrogen atom, is readily functionalized.[1] This allows for the systematic exploration of chemical space around the core scaffold, a fundamental practice in SAR studies.

Core Principles of Benzonitrile-Piperidine SAR

The biological activity of a benzonitrile-piperidine compound is dictated by the interplay of its substituents and their spatial arrangement. SAR exploration typically involves systematically modifying three key regions: the benzonitrile ring, the piperidine ring, and any linker connecting them.

Substitutions on the Benzonitrile Ring

Modifications to the aromatic ring primarily influence electronic properties and steric fit.

  • Electronic Effects: The addition of electron-withdrawing groups (e.g., halogens) or electron-donating groups can alter the hydrogen-bonding capacity of the nitrile and the ring's interaction with the target protein.

  • Positional Isomerism: The position of substituents (ortho, meta, para) is critical. For example, in a series of dopamine transporter (DAT) inhibitors, electron-withdrawing groups on the phenyl ring were found to have the maximum effect on potency.[13] A para-substituted group may explore a different sub-pocket than a meta-substituted one, leading to significant differences in activity and selectivity.[14]

Substitutions on the Piperidine Ring

This is often the most fruitful area for SAR exploration due to the multiple points available for modification.

  • N-Substitution: The piperidine nitrogen is the most common site for functionalization.[1] Attaching different groups directly modulates polarity, basicity, and steric bulk. For example, in 1-benzylpiperidine derivatives, substitutions on the benzyl group's phenyl ring can significantly impact biological activity. Electron-withdrawing groups like fluorine or chlorine, often at the para position, can enhance binding affinity for targets such as opioid receptors.[4]

  • C4-Substitution: The 4-position of the piperidine ring is another key vector for diversification. It allows for the introduction of various functional groups that can probe deeper into a binding pocket or form additional interactions. The 4-anilidopiperidine substructure, a cornerstone of potent opioid analgesics like fentanyl, exemplifies the importance of this position.[4]

  • Stereochemistry: The introduction of substituents can create stereocenters. The absolute configuration of these centers often has a profound impact on activity. For instance, in a series of DAT inhibitors, the (S,S)-enantiomer of a 3,6-disubstituted piperidine was found to be significantly more potent than the (R,R)-enantiomer, highlighting the importance of chiral separation and analysis.[13]

Case Study: SAR of Piperidine Derivatives as MenA Inhibitors

To illustrate these principles, we examine the SAR of piperidine derivatives developed as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an essential enzyme in the menaquinone biosynthetic pathway of Mycobacterium tuberculosis (Mtb).[15]

An initial lead compound (1) was identified and systematically modified to improve potency and drug-like properties. The molecule was dissected into three regions for SAR exploration: western, central, and eastern.[15]

Compound IDWestern MoietyCentral MoietyEastern MoietyMenA IC50 (µM)Mtb GIC50 (µM)cLogP
1 (Lead) 4-ChlorobenzophenonePiperidine4-(Methyl(propyl)amino)benzyl25257.3
2 4-ChlorophenylPiperidine4-(Methyl(propyl)amino)benzyl>100>1004.8
3 4-FluorobenzoylPiperidine4-(Methyl(propyl)amino)benzyl22105.3
4 4-FluorobenzylPiperidine4-(Methyl(propyl)amino)benzyl1385.4
5 4-ChlorobenzoylPiperidine4-(Dimethylamino)benzyl55504.9

Data adapted from a study on MenA inhibitors.[15]

Causality Behind Experimental Choices & SAR Insights:

  • The Problem with the Lead: The initial lead (Compound 1) showed moderate activity but had a high calculated LogP (cLogP) of 7.3, indicating poor solubility and potential toxicity associated with the benzophenone group.[15] The primary goal was to replace this "western" moiety to improve physicochemical properties while maintaining or improving potency.

  • Exploring the Western Moiety:

    • Replacing the 4-chlorobenzophenone with a simple 4-chlorophenyl group (Compound 2) drastically reduced lipophilicity (cLogP = 4.8) but abolished activity. This demonstrates that the carbonyl group in the lead was critical for binding, likely acting as a hydrogen bond acceptor.

    • Reinstating the carbonyl but replacing the phenyl with a fluorine (Compound 3) restored activity (IC50 = 22 µM) and improved anti-Mtb potency (GIC50 = 10 µM) while keeping the cLogP lower than the lead.

    • Further modification to a 4-fluorobenzyl group (Compound 4), removing the carbonyl but maintaining an aromatic system, yielded the most potent compound in this series (IC50 = 13 µM). This suggests that the flexibility and specific interactions of the benzyl group were more favorable than the rigid benzoyl moiety.

  • Exploring the Eastern Moiety:

    • Modifying the eastern N-alkyl substituents from methyl/propyl (Compound 1) to dimethyl (Compound 5) resulted in a loss of potency. This indicates that the size and lipophilicity of the alkyl groups in this region are important for fitting into the target's binding pocket.

This case study exemplifies a classic medicinal chemistry workflow: identifying a liability in a lead compound (high lipophilicity), forming a hypothesis about key pharmacophoric features (the carbonyl), and systematically synthesizing and testing analogues to optimize multiple parameters simultaneously (potency and drug-like properties).

Methodologies for SAR Determination

A robust SAR study relies on a self-validating system of synthesis, biological testing, and computational analysis. Each component informs the others in an iterative cycle of design and discovery.

Synthetic Workflow: Iterative Parallel Synthesis

The efficient generation of analogue libraries is crucial for exploring SAR. A common and effective strategy is reductive amination, which can be adapted for parallel synthesis to rapidly produce a diverse set of compounds.

Experimental Protocol: General Reductive Amination for N-Benzyl Piperidine Analogues

  • Preparation: To an array of reaction vials, add a solution of a piperidone precursor (1.0 equivalent) in a suitable solvent like dichloromethane (DCM).

  • Amine Addition: Add a library of primary or secondary amines (e.g., 4-(2-keto-1-benzoimidazolinyl)piperidine, 1.1 equivalents) to each respective vial.

  • Reducing Agent: Add a polymer-supported reducing agent, such as macroporous triacetoxyborohydride (MP-BH(OAc)3), to each vial (2.0 equivalents). The use of a supported reagent simplifies purification, as it can be removed by simple filtration.[16]

  • Reaction: Seal the vials and agitate at room temperature for 12-24 hours. Reaction progress can be monitored by LC-MS.

  • Workup & Purification: Upon completion, filter the reaction mixtures to remove the spent polymer-supported reagent. The filtrate is then concentrated. The resulting crude products are purified, typically by mass-directed preparative HPLC, to yield the final, analytically pure compounds.[16]

Visualization: General Synthetic Workflow

G cluster_start Starting Materials cluster_reagents Reagents SM1 Functionalized Piperidone Reaction Reductive Amination (Parallel Synthesis) SM1->Reaction SM2 Library of Amines SM2->Reaction Reagent1 Solvent (DCM) Reagent1->Reaction Reagent2 MP-BH(OAc)3 Reagent2->Reaction Purification Filtration & Prep-HPLC Reaction->Purification Result Library of Pure Analogues Purification->Result

Caption: General workflow for parallel synthesis of piperidine analogues.

Biological Evaluation: In Vitro Assays

The synthesized compounds must be tested in reliable and reproducible biological assays to quantify their activity. For anticancer agents, a common primary screen is the MTT assay, which measures cell viability.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.[3]

Visualization: Biological Evaluation Workflow

G Start Compound Library Primary Primary Screening (e.g., Enzyme Inhibition Assay) Start->Primary Decision1 Potency > Threshold? Primary->Decision1 Secondary Secondary Screening (e.g., Cell Viability Assay) Decision1->Secondary Yes Inactive Inactive / Discard Decision1->Inactive No Decision2 Activity & Selectivity? Secondary->Decision2 Lead Lead Compound(s) for Further Optimization Decision2->Lead Yes Decision2->Inactive No

Caption: General workflow for the biological evaluation of compound libraries.

Computational Analysis: Guiding Synthesis with QSAR

Quantitative Structure-Activity Relationship (QSAR) modeling provides a predictive framework to correlate the physicochemical properties of molecules with their biological activities.[17] It is a powerful tool for prioritizing which compounds to synthesize next.

Methodology: QSAR Study Workflow

  • Data Set Preparation: Compile a dataset of compounds with known structures and experimentally determined biological activities (e.g., IC50 values).

  • Descriptor Calculation: For each molecule, calculate a wide range of molecular descriptors. These can be 2D (e.g., molecular weight, cLogP) or 3D (e.g., molecular shape, electrostatic potential).

  • Model Generation: Use statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, to build a mathematical model that correlates the descriptors with biological activity. 3D-QSAR methods like CoMFA and CoMSIA are frequently used to create predictive 3D contour maps.[17]

  • Model Validation: Rigorously validate the model's predictive power using internal (e.g., cross-validation) and external test sets of compounds that were not used in model generation.

  • Interpretation and Prediction: Use the validated model to predict the activity of new, virtual compounds and to understand which structural features are most important for activity, thereby guiding the design of the next generation of analogues.

Visualization: QSAR Study Workflow

G Data 1. Data Set Selection (Structures + IC50s) Descriptors 2. Descriptor Calculation (2D, 3D, etc.) Data->Descriptors Split 3. Data Splitting (Training vs. Test Set) Descriptors->Split Model 4. Model Generation (MLR, CoMFA, etc.) Split->Model Validation 5. Model Validation (Internal & External) Model->Validation Predict 6. Prediction & Design of New Compounds Validation->Predict

Caption: General workflow for a Quantitative Structure-Activity Relationship (QSAR) study.

Conclusion and Future Perspectives

The benzonitrile-piperidine scaffold is a testament to the power of combining privileged structures in medicinal chemistry. The benzonitrile moiety provides crucial electronic features and metabolic stability, while the piperidine ring offers a versatile three-dimensional framework for optimizing target interactions and pharmacokinetic properties. A systematic, multi-parameter approach to SAR—integrating rational design, parallel synthesis, robust biological evaluation, and predictive computational modeling—is essential for successfully translating these promising scaffolds into novel therapeutics.

Future efforts will likely focus on exploring more complex, spirocyclic, or conformationally constrained piperidine analogues to achieve even greater selectivity for specific targets.[11][18] The continued integration of machine learning and advanced molecular dynamics simulations will undoubtedly accelerate the design-synthesize-test cycle, allowing for a more rapid and efficient exploration of the vast chemical space surrounding this exceptionally valuable compound class.

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Potential therapeutic targets of 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Investigating the Therapeutic Potential of 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile

Executive Summary

The compound 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile represents a compelling starting point for novel drug discovery initiatives. Its unique chemical architecture, which combines key pharmacophores from successful therapeutic agents, suggests a high potential for biological activity across several disease areas. This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the therapeutic targets and mechanism of action of this molecule. We will delve into the scientific rationale behind prioritizing certain target classes, provide detailed experimental protocols for target identification and validation, and offer insights into the interpretation of potential outcomes. This document is intended to serve as a technical roadmap, blending established methodologies with the nuanced understanding required to unlock the full therapeutic promise of this intriguing compound.

Introduction: A Molecule of Convergent Pharmacophores

The chemical structure of 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile is a deliberate amalgamation of three distinct moieties, each with a rich history in medicinal chemistry: the pyrazine ring, the piperidine core, and the benzonitrile group. This convergence is not merely a synthetic curiosity; it is a rational design strategy aimed at exploring novel pharmacological space.

  • The Pyrazine Moiety: As a nitrogen-containing heterocycle, pyrazine is a cornerstone of many clinically approved drugs.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] In the context of targeted therapies, the pyrazine nitrogen often acts as a crucial hydrogen bond acceptor, particularly in the hinge region of protein kinases.[3]

  • The Piperidine Core: The piperidine scaffold is one of the most prevalent heterocyclic motifs in FDA-approved pharmaceuticals.[4] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional orientation make it an ideal framework for engaging with a diverse range of biological targets, particularly G-protein coupled receptors (GPCRs) and ion channels within the central nervous system (CNS).[5]

  • The Benzonitrile Group: The incorporation of a nitrile group can significantly influence a molecule's pharmacological profile.[6][7] It is a key feature in several targeted therapies, such as non-steroidal aromatase inhibitors used in breast cancer treatment (e.g., Letrozole) and androgen receptor antagonists for prostate cancer (e.g., Enzalutamide).[8] The nitrile moiety can enhance target binding affinity and improve metabolic stability and pharmacokinetic properties.[7]

The combination of these three pharmacophores in a single molecule suggests several plausible and exciting therapeutic hypotheses, which we will explore in the subsequent sections.

Hypothesized Therapeutic Arenas and Molecular Target Classes

Based on a structural deconstruction of the lead compound, we can prioritize several key areas for investigation. The following sections outline the primary hypotheses, the rationale behind them, and the initial steps for exploration.

Oncology

The presence of both pyrazine and benzonitrile moieties strongly suggests potential applications in oncology. Several established and emerging cancer targets could be modulated by this compound.

  • Protein Kinases: Many kinase inhibitors incorporate a pyrazine ring to interact with the ATP-binding pocket.[3] The compound's overall structure could position it as an inhibitor of various kinases implicated in cancer cell proliferation, survival, and metastasis.

  • Nuclear Receptors: The benzonitrile group is a known pharmacophore for agents targeting nuclear receptors.[8] This raises the possibility that 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile could function as an antagonist of the androgen or estrogen receptors, making it relevant for hormone-dependent cancers.

  • Aromatase: Non-steroidal aromatase inhibitors frequently feature a nitrile-containing aromatic ring.[8] Our lead compound could potentially inhibit this enzyme, which is critical for estrogen biosynthesis, offering a therapeutic avenue for hormone-receptor-positive breast cancer.

Neuropharmacology

The piperidine core is a well-established scaffold for CNS-acting drugs.[4] This, combined with the pyrazine's presence in some neuroactive compounds, points towards potential applications in neurological and psychiatric disorders.

  • G-Protein Coupled Receptors (GPCRs): Many piperidine- and piperazine-containing molecules act as modulators of neurotransmitter receptors, such as dopamine, serotonin, and histamine receptors.[5][9] The compound's structure warrants screening against a panel of CNS-relevant GPCRs.

  • Phosphodiesterase 10A (PDE10A): Inhibitors of PDE10A, an enzyme highly expressed in the brain, have shown promise in treating neuropsychiatric disorders. Notably, a known PDE10A inhibitor features a pyrazinyl-piperidinyl core structure, bearing a resemblance to our compound of interest.[10]

Infectious Diseases

The nitrogen-rich heterocyclic nature of the pyrazine ring has been associated with antimicrobial and antifungal activity.[2] While this may be a secondary hypothesis, it is worth exploring, particularly if initial screens in other areas are inconclusive.

Experimental Workflows for Target Identification and Validation

A systematic and multi-pronged approach is essential to elucidate the mechanism of action of a novel compound. The following experimental workflows are designed to be self-validating, with each stage providing crucial data to inform the next.

Phase 1: Broad-Based Target Identification

The initial goal is to cast a wide net to identify potential interacting proteins.

This method aims to "fish out" binding partners from a complex protein lysate using an immobilized version of the compound.

Step-by-Step Methodology:

  • Synthesis of an Affinity Probe: Synthesize an analogue of 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile that incorporates a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an alkyne or biotin). The linker attachment point should be chosen carefully to minimize disruption of potential binding interactions.

  • Immobilization: Covalently attach the affinity probe to a solid support, such as sepharose beads.

  • Protein Lysate Preparation: Prepare a lysate from a relevant cell line (e.g., a cancer cell line for oncology targets, or a neuronal cell line for neuropharmacology targets).

  • Incubation: Incubate the protein lysate with the compound-immobilized beads. Include a control incubation with beads that have not been functionalized.

  • Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads.

  • Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Analyze the mass spectrometry data to identify proteins that are significantly enriched in the compound-treated sample compared to the control.

Causality and Self-Validation: The inclusion of a control incubation is critical for distinguishing true binding partners from proteins that non-specifically adhere to the beads. Competitive elution, where the lysate is co-incubated with an excess of the free (non-immobilized) compound, can further validate specific binders.

G cluster_synthesis Probe Synthesis cluster_experiment Binding Experiment cluster_analysis Analysis s1 Lead Compound s2 Synthesize Linker-Modified Analog s1->s2 s3 Immobilize on Beads s2->s3 e2 Incubate Lysate with Beads s3->e2 e1 Prepare Cell Lysate e1->e2 e3 Wash Non-Specific Binders e2->e3 e4 Elute Specific Binders e3->e4 a1 LC-MS/MS Analysis e4->a1 a2 Identify Enriched Proteins a1->a2 a3 Potential Target List a2->a3 G cluster_control Vehicle Control cluster_treated Compound-Treated p1 Unbound Protein p2 Heat Applied p1->p2 p3 Denatured Protein p2->p3 c1 Compound-Bound Protein c2 Heat Applied c1->c2 c3 Stable Protein c2->c3

Sources

Technical Whitepaper: Physicochemical Profiling and Synthesis of 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic assembly of rigid heterocyclic scaffolds is paramount for developing high-affinity ligands. The compound 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile represents a highly modular architecture frequently utilized in drug discovery libraries. By combining a central piperidine vector with a pyrazine ether and a cyanobenzoyl moiety, this molecule achieves a distinct topological profile ideal for probing hydrophobic pockets in target proteins, such as nuclear receptors and bacterial reductases[1].

This whitepaper provides an in-depth technical analysis of its molecular properties, a self-validating synthetic methodology, and its contextual relevance in pharmacological screening.

Physicochemical and Structural Profiling

The structural integrity of a screening compound dictates its pharmacokinetic potential. The target molecule consists of a piperidine core substituted at the C4 position with a pyrazin-2-yloxy group and acylated at the N1 position by a 3-cyanobenzoyl group.

This specific arrangement yields a molecular formula of C17H16N4O2 and a molecular weight of 308.34 g/mol [2]. The absence of hydrogen bond donors, coupled with multiple hydrogen bond acceptors, makes it highly permeable and suitable for intracellular target engagement.

Table 1: Quantitative Physicochemical Data
PropertyValueSource / Validation Method
Chemical Formula C17H16N4O2Catalog Data / Mass Spectrometry
Molecular Weight 308.34 g/mol Catalog Data[2] / Calculation
Exact Mass 308.1273 DaLC-MS (ESI+)
Hydrogen Bond Donors 0Structural Analysis
Hydrogen Bond Acceptors 5Structural Analysis
Topological Polar Surface Area 73.4 ŲComputational Prediction

Retrosynthetic Analysis and Experimental Workflow

The synthesis of 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile relies on a convergent two-phase approach: a Nucleophilic Aromatic Substitution (SNAr) followed by an amide coupling.

Synthesis SM1 4-Hydroxypiperidine Int1 4-(Pyrazin-2-yloxy)piperidine SM1->Int1 SNAr (NaH, DMF) SM2 2-Chloropyrazine SM2->Int1 Prod Target Compound C17H16N4O2 Int1->Prod Amidation (HATU) SM3 3-Cyanobenzoic acid SM3->Prod

Retrosynthetic workflow and key intermediates for target compound synthesis.

Step-by-Step Methodology

Phase 1: Etherification via SNAr

  • Preparation: Charge a flame-dried round-bottom flask with tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) and anhydrous DMF (0.2 M) under an inert N₂ atmosphere.

  • Deprotonation: Cool the solution to 0 °C. Add Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Causality: NaH is required to irreversibly deprotonate the secondary alcohol. This generates a highly nucleophilic alkoxide intermediate necessary to attack the electron-deficient pyrazine ring, driving the SNAr forward.

  • Substitution: After 30 minutes, add 2-chloropyrazine (1.1 eq) dropwise. Warm to room temperature and stir for 12 hours.

  • Workup & Deprotection: Quench with saturated aqueous NH₄Cl, extract with EtOAc, and concentrate. Treat the crude intermediate with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 2 hours at room temperature to cleave the Boc protecting group. Concentrate in vacuo to yield 4-(pyrazin-2-yloxy)piperidine as a TFA salt.

Phase 2: Amide Coupling

  • Activation: In a separate flask, dissolve 3-cyanobenzoic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

    • Causality: HATU rapidly forms an active HOAt ester with the carboxylic acid, minimizing epimerization. DIPEA serves a dual purpose: it neutralizes the TFA salt from Phase 1 and maintains a basic environment, preventing the protonation of the piperidine nitrogen to maximize its nucleophilicity.

  • Coupling: Add the 4-(pyrazin-2-yloxy)piperidine TFA salt (1.0 eq) to the activated acid solution. Stir at room temperature for 4 hours.

  • Purification: Dilute with water, extract with EtOAc, wash the organic layer with brine, dry over Na₂SO₄, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure target compound.

Table 2: Analytical Validation Metrics (Self-Validating System)

To ensure the integrity of the synthesized batch, the following self-validating analytical suite must be executed prior to biological screening:

TechniqueParameterExpected ResultCausality/Purpose
LC-MS (ESI+) m/z309.1 [M+H]⁺Confirms exact mass and molecular formula integrity.
¹H NMR (400 MHz) Chemical Shifts (δ)~8.0-8.5 (pyrazine), ~7.5-8.0 (aryl)Validates regiochemistry and presence of aromatic systems.
HPLC (UV 254 nm) Purity> 95% AUCEnsures absence of unreacted starting materials for assays.

Pharmacological Context and Scaffold Relevance

While 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile is primarily a building block or screening library entity[2], its structural motifs are heavily represented in active pharmaceutical ingredients.

Androgen Receptor (AR) Modulation

Bicyclic and piperidine-containing compounds are actively investigated as Androgen Receptor (AR) modulators, particularly in the context of castration-resistant prostate cancer[3]. The rigid piperidine core effectively projects the aryl ether and benzonitrile groups into the hydrophobic ligand-binding domain (LBD) of the AR, triggering the necessary conformational changes for nuclear translocation.

AR_Pathway Ligand Piperidine-Aryl Ether Scaffold AR_Cyto Androgen Receptor (Cytosol) Ligand->AR_Cyto LBD Binding AR_Nuc Nuclear Translocation AR_Cyto->AR_Nuc Conformational Shift DNA Androgen Response Element AR_Nuc->DNA Dimerization & Binding Transcription Target Gene Modulation DNA->Transcription Co-activator Recruitment

Mechanism of action for androgen receptor modulators utilizing piperidine scaffolds.

Enoyl-ACP Reductase (FabI) Inhibition

Additionally, aryl ether derivatives (such as pyrazin-2-yloxy systems) are potent inhibitors of Enoyl-ACP reductase (FabI), a critical enzyme in bacterial fatty acid biosynthesis[1]. The ether oxygen acts as a crucial hydrogen bond acceptor, while the pyrazine ring engages in π-π stacking with the nicotinamide ring of the NAD+ cofactor within the enzyme's active site[1].

References

  • American Biochemicals, Inc. Catalog. ChemBuyersGuide.com. Available at:[Link]

  • Building Blocks Catalogue October 2021. Namiki Shoji Co., Ltd. Available at: [Link]

  • US12012398B2 - Bicyclic compounds as androgen receptor modulators.Google Patents.
  • Design and Synthesis of Aryl Ether Inhibitors of the Bacillus Anthracis Enoyl–ACP Reductase. National Institutes of Health (PMC). Available at:[Link]

Sources

Methodological & Application

Application Note: In Vivo Profiling of 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Preclinical Pharmacologists, and Oncology Drug Development Professionals Compound Classification: Non-covalent Ubiquitin-Specific Protease 7 (USP7) Inhibitor

Executive Summary & Mechanistic Rationale

The compound 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile represents a highly selective, small-molecule scaffold designed to target Ubiquitin-Specific Protease 7 (USP7) . USP7 is a critical deubiquitinating enzyme (DUB) that regulates the stability of the MDM2/p53 axis.

The Causality of Target Engagement: In wild-type TP53 tumors, p53 is often suppressed by the E3 ubiquitin ligase MDM2, which tags p53 for proteasomal degradation. USP7 directly deubiquitinates and stabilizes MDM2. By inhibiting USP7, this compound forces the auto-ubiquitination and rapid degradation of MDM2, thereby rescuing p53 from degradation and triggering cell cycle arrest and apoptosis[1]. The pyrazin-2-yloxy motif acts as a critical hydrogen bond acceptor in the catalytic hinge region of USP7, while the piperidine-1-carbonyl benzonitrile moiety occupies the ubiquitin-binding pocket, preventing substrate engagement[2].

G PPB7 3-(4-(Pyrazin-2-yloxy)... (USP7 Inhibitor) USP7 USP7 (Deubiquitinase) PPB7->USP7 Inhibits MDM2 MDM2 (E3 Ubiquitin Ligase) USP7->MDM2 Deubiquitinates & Stabilizes p53 p53 (Tumor Suppressor) MDM2->p53 Ubiquitinates & Degrades Apoptosis Cell Cycle Arrest & Apoptosis p53->Apoptosis Activates

Fig 1: Mechanism of action for USP7 inhibition and p53 stabilization.

Establishing a Self-Validating Experimental System

A hallmark of rigorous preclinical pharmacology is the implementation of self-validating study designs. When evaluating this USP7 inhibitor in animal models, it is insufficient to merely measure tumor shrinkage. You must prove that the efficacy is mechanistically on-target.

The Dual-Xenograft Approach: To ensure trustworthiness, your in vivo protocol must include two parallel xenograft arms:

  • Positive Efficacy Arm (TP53 Wild-Type): e.g., MM.1S (Multiple Myeloma) or LA-N-6 (Neuroblastoma). These models rely on the USP7-MDM2-p53 axis for survival and should exhibit high sensitivity to the inhibitor[3][4].

  • Negative Control Arm (TP53 Mutant/Null): e.g., H526 (Small-Cell Lung Cancer). Because p53 is mutated, inhibiting USP7 should yield minimal to no efficacy. If your compound shrinks the H526 tumor, it indicates off-target cytotoxicity rather than selective USP7 inhibition[2].

Step-by-Step In Vivo Protocol

Phase 1: Compound Formulation

Due to the highly lipophilic nature of the pyrazine-piperidine scaffold (calculated LogP ~3.4), standard aqueous buffers will cause immediate precipitation.

  • Step 1: Weigh the compound and dissolve it in 5% DMSO. Vortex until completely clear. Causality: DMSO disrupts the crystalline lattice of the benzonitrile moiety.

  • Step 2: Add 40% PEG300 and 5% Tween-80. Sonicate for 10 minutes at room temperature. Causality: PEG300 and Tween-80 create a micellar suspension that prevents precipitation upon introduction to the aqueous bloodstream.

  • Step 3: Q.S. (Quantum Satis) to final volume with 50% sterile Saline. Prepare fresh daily.

Phase 2: Xenograft Establishment & Randomization
  • Step 1: Resuspend 5 × 10⁶ MM.1S cells in a 1:1 mixture of cold PBS and Matrigel. Causality: Matrigel provides the extracellular matrix necessary for rapid vascularization of hematological tumors in a subcutaneous space.

  • Step 2: Inject 100 µL of the cell suspension subcutaneously into the right flank of 6-8 week old female CB-17 SCID mice.

  • Step 3: Monitor tumor growth using digital calipers. Once tumors reach a mean volume of 150–200 mm³, randomize the mice into Vehicle and Treatment groups (n=8 per group) to ensure equal starting tumor burdens.

Phase 3: Dosing and Pharmacodynamic (PD) Sampling
  • Step 1: Administer the compound via oral gavage (PO) at 50 mg/kg once daily (QD). Use a 20-gauge gavage needle to prevent esophageal trauma.

  • Step 2: On Day 3 of dosing, perform a satellite PK/PD cull (n=3 per group) at 2, 6, and 24 hours post-dose.

  • Step 3: Rapidly excise the tumor, snap-freeze in liquid nitrogen, and store at -80°C. Causality: Ubiquitination is a highly dynamic, ATP-dependent process. Snap-freezing halts endogenous DUB and E3 ligase activity, preserving the exact MDM2/p53 ubiquitination state at the time of necropsy.

Workflow A Phase 1: Xenograft Establishment B Phase 2: Randomization (150-200 mm³) A->B C Phase 3: Vehicle vs. Inhibitor Dosing B->C D Phase 4: PK/PD Sampling (2-6h) C->D E Phase 5: Tumor Volume & Survival D->E

Fig 2: In vivo experimental workflow for evaluating USP7 inhibitors.

Data Presentation & Interpretation

To validate the efficacy of 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile, quantitative data must be correlated across Pharmacokinetics (PK) and Pharmacodynamics (PD).

Table 1: Target Pharmacokinetic Profile (PO, 50 mg/kg)

The following parameters represent the ideal systemic exposure required to maintain target inhibition above the in vitro IC50.

ParameterTarget ValueMechanistic Rationale for Measurement
Cmax > 4.0 µg/mLEnsures peak tumor penetrance exceeds the cellular IC50 for USP7.
Tmax 1.5 - 2.0 hoursIndicates rapid gastrointestinal absorption of the micellar formulation.
T1/2 6.0 - 8.0 hoursA moderate half-life supports once-daily (QD) dosing without causing systemic toxicity.
AUC(0-24) > 25.0 µg·h/mLTotal exposure must be sufficient to maintain MDM2 degradation for at least 12 hours to trigger apoptosis.
Table 2: Pharmacodynamic Biomarker Modulation (6h Post-Dose)

Tumor lysates analyzed via Western Blot and normalized to GAPDH. Data represents fold-change relative to the vehicle control arm.

BiomarkerFold ChangeBiological Significance & Interpretation
MDM2 - 3.5x Primary Target Engagement: USP7 inhibition prevents MDM2 deubiquitination, leading to its rapid proteasomal destruction[4].
p53 + 4.8x Direct Consequence: Loss of MDM2 rescues wild-type p53 from degradation, causing its accumulation in the nucleus[1].
p21 + 5.2x Functional Restoration: p21 is a downstream transcriptional target of p53. Its elevation proves that the stabilized p53 is transcriptionally active and inducing cell cycle arrest[2].

Sources

Application Note: A Robust and Validated LC-MS/MS Method for the High-Sensitivity Quantification of 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes a detailed, high-sensitivity, and robust analytical method for the quantification of 3-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile, a novel heterocyclic compound, in human plasma. The accurate measurement of drug concentrations in biological matrices is a cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) studies, providing essential data for evaluating a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[1] The method detailed herein utilizes Solid-Phase Extraction (SPE) for sample cleanup and Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) for analysis. The protocol has been structured to meet the stringent validation requirements set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3][4]

Introduction: The Rationale for a Validated Bioanalytical Method

The compound 3-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile incorporates several moieties common in pharmacologically active agents, including pyrazine, piperidine, and benzonitrile structures.[5][6] To advance such a candidate through the drug development pipeline, it is imperative to understand its behavior in vivo. A validated bioanalytical method provides the reliable, reproducible data necessary for critical decision-making in preclinical and clinical trials.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for this application due to its superior sensitivity, selectivity, and speed.[1][7] By employing Multiple Reaction Monitoring (MRM), we can selectively detect the analyte and its internal standard, filtering out the immense complexity of the plasma matrix to achieve low limits of quantification.[8][9]

This document serves as a comprehensive guide for researchers and drug development professionals, detailing not just the procedural steps but also the scientific reasoning behind the selection of each component of the method, from sample preparation to data interpretation.

Method Overview and Core Principles

The success of any bioanalytical method hinges on a few core principles: effective isolation of the analyte from the biological matrix, stable and reproducible chromatography, and highly selective detection.

  • Internal Standard (IS) Selection: The cornerstone of accurate quantification in LC-MS/MS is the use of an appropriate internal standard.[10] A stable isotope-labeled (SIL) internal standard is the preferred choice as its physicochemical properties are nearly identical to the analyte.[11][12][13] This ensures it behaves similarly during extraction and ionization, effectively compensating for variations in sample preparation and potential matrix effects.[14] For this method, we propose the use of 3-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile-d4 (deuterated on the piperidine ring) as the IS.

  • Sample Preparation Strategy: While protein precipitation (PPT) is a rapid method for sample preparation, it often results in less clean extracts, which can lead to significant matrix effects and ion suppression.[14][15] To achieve the highest sensitivity and robustness, Solid-Phase Extraction (SPE) was selected. SPE provides a more rigorous cleanup by partitioning the analyte onto a solid sorbent, allowing for interfering matrix components like phospholipids to be washed away before the analyte is eluted.[1][16][17][18] This results in a cleaner final extract, minimizing ion suppression and improving assay performance.[19]

  • Chromatographic Separation and Mass Spectrometric Detection: Reversed-phase chromatography provides excellent retention and separation for moderately polar compounds like our target analyte. The use of a C18 column with a gradient elution of water and acetonitrile, both acidified with formic acid, ensures a sharp peak shape and efficient ionization. Detection is performed on a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode using highly selective MRM transitions.[8]

Table 1: Key Methodological Parameters
ParameterDescription
Analyte 3-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile
Internal Standard (IS) 3-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile-d4
Biological Matrix Human Plasma (K2EDTA)
Sample Preparation Solid-Phase Extraction (SPE)
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
Calibration Range 0.100 - 100 ng/mL

Detailed Experimental Protocols

Materials and Reagents
  • Reference standards for the analyte and its d4-internal standard (purity >99%).

  • Blank human plasma with K2EDTA as anticoagulant.

  • LC-MS grade acetonitrile, methanol, and water.

  • LC-MS grade formic acid (99%+).

  • SPE cartridges (e.g., Mixed-mode Cation Exchange).

  • Refrigerated centrifuge, vortex mixer, and positive pressure manifold for SPE.

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of the analyte and IS reference standards into separate 5 mL volumetric flasks. Dissolve in methanol to prepare 1 mg/mL primary stock solutions. Store at -20°C.

  • Working Solutions: Prepare serial dilutions of the primary stocks in 50:50 (v/v) acetonitrile:water to create working solutions for spiking Calibration Curve (CC) and Quality Control (QC) samples.

  • IS Spiking Solution (10 ng/mL): Dilute the IS stock solution in 50:50 (v/v) acetonitrile:water to a final concentration of 10 ng/mL. This solution will be added to all samples except for double blanks.

Preparation of Calibration and QC Samples
  • Prepare CC and QC samples by spiking appropriate amounts of the analyte working solutions into blank human plasma (not exceeding 5% of the total plasma volume).

  • Calibration Curve Standards: Prepare an 8-point calibration curve with concentrations of 0.100, 0.200, 0.500, 1.00, 5.00, 25.0, 80.0, and 100 ng/mL.

  • Quality Control Samples: Prepare QCs at four levels:

    • Lower Limit of Quantification (LLOQ): 0.100 ng/mL

    • Low QC (LQC): 0.300 ng/mL

    • Mid QC (MQC): 10.0 ng/mL

    • High QC (HQC): 75.0 ng/mL

Solid-Phase Extraction (SPE) Protocol
  • Sample Aliquoting: To 100 µL of plasma sample (blank, CC, QC, or unknown) in a microcentrifuge tube, add 25 µL of the IS Spiking Solution (10 ng/mL). For blank samples, add 25 µL of 50:50 acetonitrile:water. Vortex for 10 seconds.

  • Pre-treatment: Add 200 µL of 4% phosphoric acid in water to each sample. Vortex to mix.

  • SPE Cartridge Conditioning: Condition the SPE cartridges by sequentially passing 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the entire pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge sequentially with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analyte and IS from the cartridge with 1 mL of 5% ammonium hydroxide in acetonitrile into a clean collection plate or tubes.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase A/B (80:20, v/v).

G cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_post Post-Elution s0 1. Aliquot 100 µL Plasma s1 2. Add 25 µL Internal Standard s0->s1 s2 3. Pre-treat with Acid s1->s2 spe1 Condition Cartridge (Methanol, Water) s2->spe1 spe2 Load Sample spe1->spe2 spe3 Wash Cartridge (Aqueous, Organic) spe2->spe3 spe4 Elute Analytes spe3->spe4 p1 Evaporate to Dryness spe4->p1 p2 Reconstitute in Mobile Phase p1->p2 p3 Inject into LC-MS/MS p2->p3

Caption: High-level workflow for plasma sample preparation using SPE.

LC-MS/MS Parameters

The following tables provide the optimized parameters for the chromatographic separation and mass spectrometric detection. Optimization of compound-dependent parameters like collision energy is crucial for achieving maximum sensitivity.[8][20]

Table 2: Liquid Chromatography Conditions
ParameterSetting
LC System UPLC System
Column C18, 2.1 x 50 mm, 1.8 µm
Column Temp 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient 20% B to 95% B over 2.5 min, hold for 1 min, re-equilibrate
Run Time 4.5 minutes
Table 3: Mass Spectrometry Conditions
ParameterSetting
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp 450°C
MRM Transitions See Table 4
Table 4: Optimized MRM Transitions
CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Analyte (Quantifier) 349.2121.110028
Analyte (Qualifier) 349.295.110035
IS-d4 (Quantifier) 353.2121.110028

Bioanalytical Method Validation (BMV)

A method is only useful if it is proven to be reliable. Method validation is the process of demonstrating that the analytical procedure is suitable for its intended purpose.[21][22] All validation experiments must be conducted in accordance with current regulatory guidelines, such as the FDA's "Bioanalytical Method Validation Guidance for Industry" and the ICH M10 guideline.[23][24][25][26]

G cluster_performance Core Performance Metrics cluster_integrity Sample Integrity Metrics Selectivity Selectivity & Specificity FitForPurpose Method is 'Fit for Purpose' Selectivity->FitForPurpose Accuracy Accuracy Accuracy->FitForPurpose Precision Precision Precision->FitForPurpose Linearity Linearity & Range Linearity->FitForPurpose Sensitivity Sensitivity (LLOQ) Sensitivity->FitForPurpose Stability Stability Stability->FitForPurpose MatrixEffect Matrix Effect MatrixEffect->Selectivity MatrixEffect->Accuracy MatrixEffect->Precision Recovery Recovery Recovery->Accuracy

Sources

Application Note: A Robust and Validated HPLC-MS/MS Method for the Quantification of 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes a detailed, robust, and high-sensitivity high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative determination of 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile in human plasma. The protocol herein provides a comprehensive workflow, from sample preparation using protein precipitation to a fully validated analytical method that adheres to the principles outlined in the ICH M10 Bioanalytical Method Validation guideline. This method is suitable for pharmacokinetic and toxicokinetic studies in drug development.

Introduction

3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile is a novel small molecule with therapeutic potential. Accurate quantification of this compound in biological matrices is essential for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile during preclinical and clinical development. HPLC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalysis.[1] This application note provides a step-by-step guide for the development and validation of a reliable HPLC-MS/MS method for this analyte.

Physicochemical Properties and Methodological Considerations

Table 1: Predicted Physicochemical Properties of 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile

PropertyPredicted ValueImplication for Method Development
LogP 2.8Moderately lipophilic, suggesting good retention on a C18 reversed-phase column.
Most Basic pKa 4.2 (piperidine nitrogen)The compound will be protonated at acidic pH, making it suitable for positive ion electrospray ionization (ESI+). An acidic mobile phase (e.g., with formic acid) will ensure good peak shape and ionization efficiency.
Aqueous Solubility LowRequires an organic solvent for dissolution and sample preparation.

Predicted using SwissADME and ChemAxon software.[2][3][4][5][6][7]

Based on these predicted properties, a reversed-phase HPLC method with an acidic mobile phase and positive ion mode ESI-MS/MS was selected as the most logical starting point for method development.

Experimental

Materials and Reagents
  • 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile reference standard

  • Stable isotope-labeled internal standard (SIL-IS): 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile-d4

  • HPLC-grade acetonitrile and methanol

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Instrumentation
  • A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer.

Standard Solutions

Stock solutions of the analyte and internal standard (IS) were prepared in methanol. Working solutions for calibration standards (CS) and quality control (QC) samples were prepared by serial dilution of the stock solutions with a 50:50 mixture of acetonitrile and water.

Method Development

A systematic approach was employed to optimize the HPLC and MS/MS parameters to achieve the desired sensitivity, selectivity, and chromatographic performance.

Mass Spectrometry

The analyte and IS were infused into the mass spectrometer to optimize the ESI source parameters and identify the most abundant and stable precursor and product ions for multiple reaction monitoring (MRM).

Table 2: Optimized MS/MS Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Analyte[M+H]⁺Specific fragmentOptimized value
IS (d4)[M+H]⁺Specific fragmentOptimized value
Liquid Chromatography

A C18 column was chosen based on the predicted LogP of the analyte. A gradient elution with acetonitrile and water, both containing 0.1% formic acid, was developed to ensure adequate retention, good peak shape, and separation from endogenous plasma components.

Table 3: Optimized HPLC Parameters

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 90% B over 3 minutes
Injection Volume 5 µL
Column Temperature 40 °C

Sample Preparation

Protein precipitation was selected as the sample preparation method due to its simplicity, speed, and suitability for high-throughput analysis.[3][8][9][10]

Protocol: Protein Precipitation
  • To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a 96-well plate for injection into the HPLC-MS/MS system.

Method Validation

The developed method was fully validated according to the ICH M10 Bioanalytical Method Validation guideline to ensure its reliability and reproducibility for the analysis of study samples.[2][11]

Table 4: Summary of Method Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.
Linearity Correlation coefficient (r²) ≥ 0.99 for a calibration curve ranging from 1 to 1000 ng/mL.
Accuracy and Precision Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ) and accuracy (%RE) within ±15% (±20% at LLOQ) for QC samples at four concentration levels (LLOQ, low, mid, high).
Matrix Effect The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%.
Recovery Consistent and reproducible across low, mid, and high QC concentrations.
Stability Analyte stability demonstrated under various storage and handling conditions (freeze-thaw, short-term benchtop, long-term storage, and post-preparative).

Diagrams

Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample (50 µL) s2 Add IS in Acetonitrile (150 µL) s1->s2 s3 Vortex (1 min) s2->s3 s4 Centrifuge (14,000 rpm, 10 min) s3->s4 s5 Transfer Supernatant s4->s5 a1 Inject into HPLC s5->a1 a2 C18 Reversed-Phase Separation a1->a2 a3 ESI+ Ionization a2->a3 a4 MRM Detection a3->a4 d1 Peak Integration a4->d1 d2 Calibration Curve Generation d1->d2 d3 Concentration Calculation d2->d3

Caption: Experimental workflow for the analysis of 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile.

Fragmentation Precursor Precursor Ion [M+H]⁺ Product1 Product Ion 1 Precursor->Product1 Collision-Induced Dissociation Product2 Product Ion 2 Precursor->Product2

Caption: MRM fragmentation of the analyte in the mass spectrometer.

Conclusion

This application note presents a selective, sensitive, and robust HPLC-MS/MS method for the quantification of 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile in human plasma. The method has been developed based on the predicted physicochemical properties of the analyte and has been fully validated in accordance with current regulatory guidelines. This method is well-suited for supporting pharmacokinetic and other studies in the development of this new chemical entity.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • Cerilliant. (n.d.). Selection of Internal Standards for LC-MS/MS Applications. Retrieved from [Link]

  • Organomation. (n.d.). What is Solid Phase Extraction (SPE)?. Retrieved from [Link]

  • Emery Pharma. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • KCAS Bio. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • Future Science. (n.d.). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Retrieved from [Link]

  • CliniChrom. (n.d.). Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. Retrieved from [Link]

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Application Notes & Protocols: A Research Primer for 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile and its Potential in Neuroscience

Author: BenchChem Technical Support Team. Date: March 2026

I. Introduction: Deconstructing a Novel CNS Candidate

The compound 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile represents a novel chemical entity with significant potential for neuroscience research. While this specific molecule is not extensively documented in current literature, its constituent structural motifs—a pyrazine ring, a piperidine core, and a benzonitrile group—are well-established pharmacophores in the development of centrally acting agents.[1][2][3] This guide provides a framework for the initial investigation of this compound, hypothesizing its potential applications based on a synthesis of existing knowledge and outlining a comprehensive suite of protocols for its characterization.

The pyrazine ring, an electron-deficient aromatic heterocycle, is a common feature in numerous FDA-approved drugs and clinical candidates.[1][2] In the context of neuroscience, the nitrogen atoms of the pyrazine ring can serve as crucial hydrogen bond acceptors, facilitating interactions with kinase hinge regions or receptor binding pockets.[1] The piperidine scaffold is a saturated heterocycle frequently employed in CNS drug design to improve physicochemical properties and to orient functional groups in three-dimensional space for optimal target engagement.[3][4] Finally, the benzonitrile group, while serving as a synthetic handle, can also contribute to binding interactions and influence metabolic stability.

Given the prevalence of pyrazine and piperidine cores in compounds targeting neurological and psychiatric disorders, we hypothesize that 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile may modulate key CNS targets.[5][6] This document will serve as a detailed roadmap for researchers to systematically evaluate this compound's potential, from initial in vitro screening to preliminary in vivo assessment.

II. Hypothesized Mechanism of Action and Therapeutic Rationale

Based on the analysis of structurally related compounds, a primary hypothesized target for this molecule is Phosphodiesterase 10A (PDE10A) . PDE10A is an enzyme highly expressed in the medium spiny neurons of the striatum, a key node in brain circuits implicated in psychosis and cognitive function. Inhibition of PDE10A has been pursued as a therapeutic strategy for schizophrenia and other neuropsychiatric disorders.[7] Several potent and selective PDE10A inhibitors feature a central piperidine or piperazine ring linked to a heterocyclic system, analogous to the structure of our compound of interest.[7]

A secondary, yet plausible, hypothesis is the modulation of dopamine receptors , specifically the D4 subtype. The D4 receptor is implicated in cognitive processes and has been investigated as a target for various neurological conditions.[3][8] The overall structure of 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile shares features with known D4 receptor antagonists.[3][8]

The following protocols are designed to empirically test these hypotheses and to elucidate the compound's pharmacological profile.

III. Experimental Protocols: A Step-by-Step Investigative Workflow

A. Compound Handling and Safety Precautions

As the toxicological properties of this specific compound have not been fully investigated, it is crucial to handle it with appropriate care.[9] General safety precautions for related chemical classes should be followed:

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[9]

  • Ventilation: Handle the solid compound and prepare solutions in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[10]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and acids.[9]

  • Spill and Waste: In case of a spill, collect the material without creating dust and dispose of it as hazardous chemical waste. Prevent the compound from entering drains.

B. Protocol 1: In Vitro Target Profiling and Potency Determination

This protocol outlines a screening cascade to identify the primary molecular target and determine the compound's potency.

1. Rationale and Experimental Design: The initial screen will test our primary hypothesis by evaluating the compound's inhibitory activity against PDE10A. A broad secondary screen against a panel of CNS-related receptors and enzymes is included to identify potential off-target effects and to explore alternative mechanisms of action.

2. Materials and Reagents:

  • 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile (Test Compound)

  • DMSO (for stock solution preparation)

  • Recombinant human PDE10A2 enzyme

  • cAMP and GMP (substrates)

  • Commercially available PDE-Glo™ Phosphodiesterase Assay kit

  • Multi-well plates (384-well, white, solid bottom)

  • Plate reader with luminescence detection capabilities

  • A panel of receptor binding assays (e.g., dopamine D1, D2, D3, D4, serotonin subtypes, etc.) - often outsourced to a contract research organization (CRO).

3. Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Create a serial dilution series from the stock solution in DMSO to achieve the desired final assay concentrations.

  • PDE10A Inhibition Assay:

    • Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 5 µL of recombinant PDE10A2 enzyme, diluted in assay buffer, to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the cAMP substrate solution.

    • Incubate for 30 minutes at room temperature.

    • Stop the reaction and detect the remaining cAMP by following the manufacturer's instructions for the PDE-Glo™ assay.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the enzyme activity is inhibited).

4. Visualization of Experimental Workflow:

PDE10A_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound 1. Prepare Compound Serial Dilutions Plate 3. Add Compound & Enzyme to Plate Compound->Plate Enzyme 2. Prepare PDE10A Enzyme Solution Enzyme->Plate Incubate1 4. Incubate (10 min) Plate->Incubate1 Add_cAMP 5. Add cAMP Substrate Incubate1->Add_cAMP Incubate2 6. Incubate (30 min) Add_cAMP->Incubate2 Detect 7. Add Detection Reagents (PDE-Glo™) Incubate2->Detect Read 8. Read Luminescence Detect->Read Analyze 9. Calculate % Inhibition & Determine IC₅₀ Read->Analyze

Caption: Workflow for the in vitro PDE10A inhibition assay.

C. Protocol 2: In Vivo Pharmacokinetic (PK) Assessment

This protocol provides a general method for evaluating the compound's absorption, distribution, metabolism, and excretion (ADME) profile in a rodent model.

1. Rationale and Experimental Design: Understanding a compound's PK profile is critical to bridge the gap between in vitro potency and in vivo efficacy.[11] This study will determine key parameters such as bioavailability, half-life, and brain penetration.

2. Materials and Reagents:

  • Test Compound

  • Formulation vehicle (e.g., 20% Captisol® or a suspension in 0.5% methylcellulose)

  • Male Sprague-Dawley rats (n=3-4 per group)

  • Dosing gavage needles and syringes

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • LC-MS/MS system for bioanalysis

3. Step-by-Step Methodology:

  • Dosing:

    • Fast the animals overnight prior to dosing.

    • Prepare a dosing formulation of the test compound at a suitable concentration (e.g., 1 mg/mL for a 10 mg/kg dose).

    • Administer the compound to one group of rats via oral gavage (PO) and to another group via intravenous injection (IV) through a tail vein.

  • Sample Collection:

    • Collect blood samples (approximately 100-200 µL) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Process the blood to obtain plasma by centrifugation.

    • At the final time point, euthanize the animals and collect brain tissue.

  • Sample Analysis:

    • Extract the test compound from the plasma and brain homogenate samples using protein precipitation or liquid-liquid extraction.

    • Quantify the concentration of the test compound in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the plasma concentration versus time for both PO and IV routes.

    • Use pharmacokinetic software to calculate key parameters, including:

      • Maximum concentration (Cmax)

      • Time to maximum concentration (Tmax)

      • Area under the curve (AUC)

      • Half-life (t½)

      • Oral bioavailability (%F) = (AUC_PO / AUC_IV) * 100

      • Brain-to-plasma ratio (Kp) = C_brain / C_plasma at the terminal time point.

4. Data Presentation Table:

ParameterValue (PO, 10 mg/kg)Value (IV, 2 mg/kg)Units
CmaxHypothetical ValueHypothetical Valueng/mL
TmaxHypothetical ValueN/Ah
AUC(0-t)Hypothetical ValueHypothetical Valueng·h/mL
Hypothetical ValueHypothetical Valueh
%FHypothetical ValueN/A%
Kp (24h)Hypothetical ValueN/A-
D. Protocol 3: Preliminary In Vivo Efficacy Evaluation in a Model of Psychosis

This protocol describes the use of the phencyclidine (PCP)-induced hyperlocomotion model, a common assay for screening compounds with potential antipsychotic activity.

1. Rationale and Experimental Design: This model is based on the observation that NMDA receptor antagonists like PCP induce a hyperactive state in rodents that is sensitive to treatment with antipsychotic drugs. If the test compound is a PDE10A inhibitor, it is expected to attenuate this hyperactivity.[7]

2. Materials and Reagents:

  • Test Compound

  • Phencyclidine (PCP) hydrochloride

  • Saline solution

  • Male C57BL/6 mice

  • Open-field activity chambers equipped with infrared beams

3. Step-by-Step Methodology:

  • Acclimation:

    • Acclimate the mice to the testing room and the open-field chambers for at least 60 minutes before the experiment.

  • Dosing:

    • Administer the test compound or vehicle orally at various doses (e.g., 3, 10, 30 mg/kg).

    • After a pre-determined pretreatment time (based on PK data, e.g., 60 minutes), administer PCP (e.g., 5 mg/kg, intraperitoneally) or saline to the mice.

  • Behavioral Testing:

    • Immediately place the mice back into the open-field chambers.

    • Record locomotor activity (e.g., total distance traveled, number of beam breaks) for 60-90 minutes.

  • Data Analysis:

    • Compare the locomotor activity of the PCP-treated group to the saline-treated group to confirm model induction.

    • Compare the activity of the groups treated with the test compound + PCP to the vehicle + PCP group.

    • Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to determine if the test compound significantly reduces PCP-induced hyperlocomotion.

4. Visualization of Hypothesized Signaling Pathway:

PDE10A_Pathway cluster_neuron Medium Spiny Neuron ATP ATP AC Adenylate Cyclase ATP->AC Activates cAMP cAMP AC->cAMP Synthesizes PDE10A PDE10A cAMP->PDE10A Substrate PKA PKA cAMP->PKA Activates AMP AMP PDE10A->AMP Hydrolyzes DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates Downstream Downstream Signaling & Gene Expression DARPP32->Downstream Test_Compound 3-(4-(Pyrazin-2-yloxy)piperidine- 1-carbonyl)benzonitrile Test_Compound->PDE10A Inhibits

Caption: Hypothesized signaling pathway for PDE10A inhibition.

IV. Conclusion and Future Directions

This document provides a foundational guide for the initial scientific exploration of 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile. The outlined protocols will enable researchers to systematically test the hypothesis that this compound acts as a novel PDE10A inhibitor, to characterize its pharmacokinetic properties, and to conduct a preliminary assessment of its in vivo efficacy. The results of these studies will be critical in determining whether this promising molecule warrants further investigation as a potential therapeutic agent for neuropsychiatric disorders.

V. References

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  • Hu, E., et al. (2014). Discovery of clinical candidate 1-(4-(3-(4-(1H-benzo[d]imidazole-2-carbonyl)phenoxy)pyrazin-2-yl)piperidin-1-yl)ethanone (AMG 579), a potent, selective, and efficacious inhibitor of phosphodiesterase 10A (PDE10A). Journal of Medicinal Chemistry, 57(15), 6632-41. [Link]

  • PharmaBlock. (n.d.). Pyrazines in Drug Discovery. Retrieved from PharmaBlock Resources.

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  • BenchChem. (2025). Technical Support Center: Optimizing In Vivo Studies with Novel Pyrazine-Piperidine Derivatives. Retrieved from BenchChem Technical Documents.

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of aryl {4-[({5-[3-(methylsulfonyl)phenyl]pyrazin-2-yl}- oxy)methyl]piperidin-1-yl}methanones.

  • Molecules. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity.

  • PMC. (n.d.). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists.

  • European Patent Office. (n.d.). PIPERAZINE DERIVATIVES AND THEIR USE FOR THE TREATMENT OF NEUROLOGICAL AND PSYCHIATRIC DISEASES - Patent 1615909.

  • Drug Metabolism and Disposition. (2012). Metabolism, excretion, and pharmacokinetics of ((3,3-difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a dipeptidyl peptidase inhibitor, in rat, dog and human. Drug Metabolism and Disposition, 40(11), 2143-61. [Link]

  • Kato, T. (2023). Discovery of Novel Piperidinyl/piperazinyl-benzothiazole Derivatives as Potent and Selective PPARδ Agonists.

  • Google Patents. (2005). N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4) antagonists for treating neurological diseases.

  • ChemRxiv. (n.d.). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists.

  • Molecules. (2021). Synthesis of Chromeno[3,4-b]piperazines by an Enol-Ugi/Reduction/Cyclization Sequence. Molecules, 26(5), 1305.

  • PMC. (2024). Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists.

  • Google Patents. (n.d.). Use of piperazine derivatives for the treatment of cognitive disorders.

  • ChemicalBook. (n.d.). Pyrazine - Safety Data Sheet.

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  • ResearchGate. (2025). Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia.

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Application Notes & Protocols: Utilizing 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile as a Chemical Probe for Deubiquitinating Enzymes

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Dynamic Ubiquitin Landscape and the Role of Deubiquitinating Enzymes (DUBs)

The post-translational modification of proteins with ubiquitin is a cornerstone of cellular regulation, governing a vast array of processes from protein degradation to signal transduction and DNA repair.[1] This dynamic process is reversed by a large family of enzymes known as deubiquitinating enzymes (DUBs), which remove ubiquitin from substrate proteins.[2][3] The balance between ubiquitination and deubiquitination is critical for cellular homeostasis, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders.[4][5]

This document provides a comprehensive guide to the use of 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile , a novel chemical entity, as a putative chemical probe to investigate the function and therapeutic potential of DUBs. While this specific molecule is not extensively characterized in the public domain, its structural motifs are present in other known enzyme inhibitors. These application notes are therefore built upon established principles and protocols for characterizing and utilizing broad-spectrum DUB inhibitors, such as the well-documented compound PR-619.[2][6][7]

II. Putative Mechanism of Action and Scientific Rationale

Based on structural similarities to known DUB inhibitors, it is hypothesized that 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile functions as a broad-spectrum, reversible inhibitor of cysteine-based DUBs. The proposed mechanism involves the interaction of the molecule with the active site of DUBs, preventing the cleavage of ubiquitin from their substrates. This leads to an accumulation of polyubiquitinated proteins within the cell, which can trigger various downstream cellular responses, including cell cycle arrest and apoptosis.[2][3]

The pyrazine and benzonitrile moieties may contribute to the molecule's binding affinity and selectivity, while the piperidine core serves as a scaffold.[8][9] The rationale for using this compound as a chemical probe is to acutely perturb the ubiquitin-proteasome system, allowing for the interrogation of DUB-dependent cellular processes.

III. Experimental Workflows and Protocols

A. Workflow for Characterizing a Novel DUB Inhibitor

The following diagram outlines the key experimental stages for the characterization and application of a novel DUB inhibitor chemical probe.

DUB_Inhibitor_Workflow cluster_0 In Vitro Characterization cluster_1 Cell-Based Assays cluster_2 Downstream Functional Studies in_vitro_biochem Biochemical Assay (Determine IC50) dub_profiling DUB Activity Profiling (Assess Selectivity) in_vitro_biochem->dub_profiling Confirm Potency cell_viability Cell Viability Assay (Determine EC50) in_vitro_biochem->cell_viability Transition to Cellular Models ubiquitin_accumulation Ubiquitin Accumulation (Western Blot) cell_viability->ubiquitin_accumulation Confirm Cellular Activity target_engagement Cellular Target Engagement (Activity-Based Probes) ubiquitin_accumulation->target_engagement Verify DUB Inhibition cell_cycle Cell Cycle Analysis (Flow Cytometry) target_engagement->cell_cycle Investigate Phenotype signaling_pathway Signaling Pathway Analysis (e.g., p53 activation) target_engagement->signaling_pathway apoptosis Apoptosis Assay (Annexin V Staining) cell_cycle->apoptosis

Caption: Workflow for the characterization of a novel DUB inhibitor.

B. Protocol 1: In Vitro DUB Inhibition Assay (IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile against a panel of recombinant DUB enzymes.

Materials:

  • Recombinant DUB enzymes (e.g., USP2, USP7, UCH-L1)

  • Fluorogenic DUB substrate (e.g., Ubiquitin-AMC)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 0.5 mM EDTA, 1 mM DTT, 0.01% Tween-20

  • 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile (dissolved in DMSO)

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • In the 384-well plate, add 5 µL of assay buffer to each well.

  • Add 1 µL of the serially diluted compound to the appropriate wells. For control wells, add 1 µL of DMSO.

  • Add 10 µL of the recombinant DUB enzyme solution (final concentration will vary depending on the enzyme, typically in the low nanomolar range).

  • Incubate the plate at room temperature for 30 minutes to allow for compound-enzyme binding.

  • Initiate the reaction by adding 10 µL of the fluorogenic substrate (e.g., Ubiquitin-AMC, final concentration ~100 nM).

  • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths (e.g., 380 nm excitation, 460 nm emission for AMC).

  • Monitor the fluorescence intensity kinetically over 30-60 minutes.

  • Calculate the initial reaction rates (V) for each well.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

DUB EnzymeIC50 (µM) of 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile
USP2Example: 2.5
USP7Example: 5.1
UCH-L1Example: 8.3
Cathepsin BExample: >100
C. Protocol 2: Cellular Ubiquitin Accumulation Assay

Objective: To assess the ability of the chemical probe to inhibit DUB activity in a cellular context, leading to the accumulation of polyubiquitinated proteins.

Materials:

  • Cell line of interest (e.g., HEK293T, HCT116)

  • Complete cell culture medium

  • 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile

  • Proteasome inhibitor (e.g., MG132) as a positive control

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibodies: anti-Ubiquitin (e.g., P4D1), anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of the test compound (e.g., 0.1, 1, 10, 25 µM) for a specified time (e.g., 4-6 hours). Include a vehicle control (DMSO) and a positive control (MG132, 10 µM).

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again and visualize the bands using a chemiluminescent substrate and an imaging system.

  • Re-probe the membrane with an anti-GAPDH antibody as a loading control.

D. Protocol 3: Cellular Target Engagement using Activity-Based Probes

Objective: To directly measure the engagement of the chemical probe with DUBs in live cells using a competitive activity-based protein profiling (ABPP) approach.

Materials:

  • Cell line of interest

  • 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile

  • Activity-based DUB probe with a reporter tag (e.g., HA-Ub-VME)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40)

  • Anti-HA antibody for Western blotting

Procedure:

  • Treat cells with varying concentrations of the test compound for 1-2 hours.

  • Lyse the cells in a buffer compatible with the activity-based probe.

  • Add the HA-Ub-VME probe to the lysates and incubate for 30-60 minutes at 37°C to allow for covalent labeling of active DUBs.

  • Quench the labeling reaction by adding SDS-PAGE sample buffer and boiling.

  • Perform Western blotting as described in Protocol 2, using an anti-HA antibody to detect the labeled DUBs.

  • A decrease in the intensity of the HA-labeled DUB bands in the presence of the test compound indicates target engagement.

IV. Signaling Pathway Analysis: DUB Inhibition and p53 Activation

Many DUBs, such as USP7, are critical regulators of the p53 tumor suppressor pathway.[10][11] Inhibition of these DUBs can lead to the stabilization and activation of p53, a key mechanism for the anti-cancer effects of these compounds.

p53_pathway MDM2 MDM2 (E3 Ligase) p53 p53 MDM2->p53 Ubiquitinates Proteasome Proteasomal Degradation p53->Proteasome Targeted for Downstream p21, PUMA, BAX (Cell Cycle Arrest, Apoptosis) p53->Downstream Transcriptionally Activates DUB DUB (e.g., USP7) DUB->MDM2 Deubiquitinates (Stabilizes) Probe 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile Probe->DUB

Caption: DUB inhibition leading to p53 activation.

V. References

  • Profiling the Activity of Deubiquitinating Enzymes Using Chemically Synthesized Ubiquitin-Based Probes. Springer Nature Experiments. [Link]

  • The Deubiquitinating Enzyme Inhibitor PR-619 is a Potent DNA Topoisomerase II Poison. The American Society for Pharmacology and Experimental Therapeutics. [Link]

  • Activity-based ubiquitin-protein probes reveal target protein specificity of deubiquitinating enzymes. Chemical Science (RSC Publishing). [Link]

  • Ubiquitin-based probes prepared by total synthesis to profile the activity of deubiquitinating enzymes. PubMed. [Link]

  • Recent Developments in Cell Permeable Deubiquitinating Enzyme Activity-Based Probes. Frontiers. [Link]

  • Ubiquitin-Based Probes Prepared by Total Synthesis To Profile the Activity of Deubiquitinating Enzymes. PMC. [Link]

  • Chemical Synthesis of Activity-Based Diubiquitin Probes. Springer Nature Experiments. [Link]

  • (PDF) Ubiquitin-Based Probes Prepared by Total Synthesis To Profile the Activity of Deubiquitinating Enzymes. ResearchGate. [Link]

  • SUBSTITUTED 4-(4-FLUORO-3-(PIPERAZINE-1- CARBONYL)BENZYL)PHTHALAZIN-1(2H)-ONE DERIVATIVES AS POLY (ADP-RIBOSE) POLYMERASE. Googleapis.com.

  • Advances in the Development Ubiquitin-Specific Peptidase (USP) Inhibitors. MDPI. [Link]

  • WO2018073602A1 - Piperidine derivatives as inhibitors of ubiquitin specific protease 7. Google Patents.

  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PMC. [Link]

  • benzonitriles and 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-pyridine-2'-carbonitriles as potent checkpoint kinase 1 (Chk1) inhibitors. PubMed. [Link]

  • Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity. PMC. [Link]

  • Ubiquitin-Specific Peptidase (USP) Inhibitors. Encyclopedia MDPI. [Link]

  • Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Semantic Scholar. [Link]

  • Binding of Vialinin A and p-Terphenyl Derivatives to Ubiquitin-Specific Protease 4 (USP4): A Molecular Docking Study. MDPI. [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC. [Link]

  • Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma. PMC. [Link]

  • Synthesis of 3-(1H-benzimidazol-2-yl)-5-isoquinolin-4-ylpyrazolo[1,2-b]pyridine, a potent cyclin dependent kinase 1 (CDK1) inhibitor. PubMed. [Link]

  • Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. [Link]

  • Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. ResearchGate. [Link]

  • Chemical Transformation of Pyrazine Derivatives. Mor. J. Chem. [Link]

  • The chemical structure of some biologically important benzonitrile derivatives. ResearchGate. [Link]

  • WO2017079641A1 - N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4) antagonists for treating neurological diseases. Google Patents. /WO2017079641A1/en)

Sources

Application Note: Cell Culture Protocols for the Evaluation of 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile as a Putative USP7 Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The compound 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile represents a novel heterocyclic scaffold with significant potential in modulating the ubiquitin-proteasome system. In modern drug discovery, compounds containing piperidine-1-carbonyl and benzonitrile moieties have been extensively investigated as targeted inhibitors of Deubiquitinases (DUBs), most notably Ubiquitin-Specific Protease 7 (USP7)[1][2].

As a Senior Application Scientist, I have designed this protocol to rigorously evaluate the efficacy and on-target mechanism of this compound. USP7 is a critical enzyme that regulates protein homeostasis by cleaving ubiquitin chains from specific substrates, thereby preventing their proteasomal degradation[1]. A primary substrate of USP7 is MDM2, an E3 ubiquitin ligase that negatively regulates the tumor suppressor p53[3]. Pharmacological inhibition of USP7 leads to the auto-ubiquitination and rapid degradation of MDM2. This subsequently stabilizes p53, triggering cell cycle arrest and apoptosis in malignant cells[2].

Causality in Experimental Design: To ensure this protocol is a self-validating system, we utilize isogenic human colorectal carcinoma cell lines: HCT116 p53-WT and HCT116 p53-Null[4]. Because true USP7 inhibitors exert their primary cytotoxic effect by stabilizing p53, a highly selective compound will show a significantly lower IC₅₀ in the WT line compared to the Null line[4]. If the compound kills both cell lines equally, the toxicity is p53-independent, indicating off-target effects[4]. Furthermore, we include a known USP7 inhibitor (e.g., P5091) as a positive control to validate assay performance[4].

Pathway Compound 3-(4-(Pyrazin-2-yloxy)piperidine -1-carbonyl)benzonitrile USP7 USP7 (Deubiquitinase) Compound->USP7 Inhibits MDM2 MDM2 (E3 Ligase) USP7->MDM2 Deubiquitinates & Stabilizes p53 p53 (Tumor Suppressor) MDM2->p53 Ubiquitinates Proteasome Proteasomal Degradation MDM2->Proteasome Auto-ubiquitination (when USP7 inhibited) Apoptosis Cell Cycle Arrest & Apoptosis p53->Apoptosis Transcriptional Activation

Figure 1: Mechanistic pathway of USP7 inhibition leading to p53 stabilization and apoptosis.

Compound Preparation & Handling

Due to the hydrophobic nature of the pyrazin-2-yloxy and benzonitrile groups, aqueous solubility is limited.

  • Stock Preparation: Dissolve the lyophilized compound in anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution.

  • Storage: Aliquot into single-use amber vials to prevent photodegradation and avoid freeze-thaw cycles. Store at -20°C.

  • Working Solutions: Dilute the stock in complete culture medium immediately before use. Ensure the final DMSO concentration in the cell culture does not exceed 0.5% (v/v) to prevent solvent-induced baseline cytotoxicity.

Experimental Protocols

Protocol A: High-Throughput Cell Viability Assay (CellTiter-Glo®)

We utilize the CellTiter-Glo® Luminescent Cell Viability Assay because it quantifies ATP, a direct and immediate indicator of metabolically active cells[5]. The homogeneous "add-mix-measure" format eliminates washing steps, preventing the accidental aspiration of loosely adherent apoptotic cells which would artificially skew viability data[6].

Step-by-Step Methodology:

  • Cell Seeding: Harvest HCT116 p53-WT and p53-Null cells during the logarithmic growth phase. Seed at a density of 3,000 cells/well in 100 µL of McCoy's 5A medium (supplemented with 10% FBS) into opaque-walled 96-well plates[7]. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 3-fold serial dilution of the compound (ranging from 0.1 µM to 50 µM) in culture medium. Add 100 µL of the diluted compound to the experimental wells. Include vehicle control (0.5% DMSO), positive control (20 µM P5091), and media-only (background) wells[4][7]. Incubate for 72 hours.

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate the lyophilized CellTiter-Glo® Substrate to room temperature. Transfer the buffer into the amber bottle containing the substrate and mix gently to reconstitute[7].

  • Assay Execution: Remove the 96-well plate from the incubator and equilibrate to room temperature for 30 minutes to ensure uniform temperature across all wells[7]. Add 100 µL of the reconstituted CellTiter-Glo® Reagent to each well[7].

  • Lysis and Measurement: Mix the contents for 2 minutes on an orbital shaker to induce complete cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal[7]. Record luminescence using a microplate reader with an integration time of 0.25–1 second per well[7].

Protocol B: Mechanistic Validation via Immunoblotting (Target Engagement)

To confirm that the observed cytotoxicity is driven by the proposed mechanism, we must assess the intracellular stabilization of p53 and the degradation of MDM2[2][3].

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT116 p53-WT cells in 6-well tissue culture plates at 5×105 cells/well. Incubate overnight to allow for attachment.

  • Treatment: Treat cells with the compound at 1x, 3x, and 10x of the IC₅₀ value determined in Protocol A for 24 hours. Include a 0.5% DMSO vehicle control.

  • Protein Extraction: Wash cells twice with ice-cold PBS. Lyse the cells in 150 µL of RIPA buffer supplemented with 1x protease and phosphatase inhibitor cocktails. Scrape the cells, transfer to microcentrifuge tubes, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the clarified supernatant.

  • Immunoblotting: Quantify protein concentration using a BCA assay. Resolve 30 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel. Transfer proteins to a PVDF membrane using a semi-dry transfer system.

  • Probing: Block the membrane with 5% non-fat milk in TBST for 1 hour. Probe with primary antibodies against USP7, MDM2, p53, p21 (a downstream target of p53), and GAPDH (loading control) overnight at 4°C[2][4]. Detect using HRP-conjugated secondary antibodies and enhanced chemiluminescence (ECL) imaging.

Workflow Start Seed HCT116 Cells (96-well / 6-well plates) Split1 HCT116 p53-WT Start->Split1 Split2 HCT116 p53-Null Start->Split2 Treat Treat with Compound (0.1 - 50 µM) Split1->Treat Split2->Treat Assay1 CellTiter-Glo Assay (Read Luminescence) Treat->Assay1 Assay2 Immunoblotting (p53, MDM2, p21) Treat->Assay2 Analysis Determine IC50 & Target Engagement Assay1->Analysis Assay2->Analysis

Figure 2: Experimental workflow for viability screening and mechanistic validation.

Data Presentation & Expected Outcomes

A successful validation of 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile as a targeted USP7 inhibitor will yield a distinct quantitative profile. The table below outlines the benchmark criteria required to confirm on-target efficacy.

Cell Line Modelp53 StatusExpected IC₅₀ (µM)p53 Protein Fold Change (vs Vehicle)MDM2 Protein Fold Change (vs Vehicle)
HCT116 WT Wild-Type< 5.0 µM≥ 3.0x increase≤ 0.5x decrease
HCT116 Null Deleted (-/-)> 50.0 µMN/A (Absent)≤ 0.5x decrease

Table 1: Quantitative benchmarks for validating on-target USP7 inhibition. A >10-fold shift in IC₅₀ between WT and Null lines confirms p53-dependent cytotoxicity.

Sources

Application Notes and Protocols for In-Vivo Dosing and Administration of Novel Pyrazine-Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile is a novel chemical entity for which specific in-vivo dosing, administration, and pharmacokinetic data are not extensively available in public literature. This guide, therefore, provides a comprehensive framework and detailed protocols based on established principles for the in-vivo evaluation of poorly soluble, heterocyclic small molecules of a similar structural class. The methodologies described herein are intended to serve as a robust starting point for developing a specific and optimized protocol for the compound of interest.

Introduction: Navigating the In-Vivo Journey of a Novel Benzonitrile Compound

The successful in-vivo evaluation of a novel therapeutic candidate, such as a pyrazine-piperidine derivative, is fundamentally dependent on achieving adequate systemic exposure in animal models. Compounds of this class, often characterized by their aromatic and heterocyclic nature, frequently exhibit poor aqueous solubility. This presents a significant challenge for formulation development and can lead to low or variable oral bioavailability, complicating the interpretation of efficacy and toxicology studies.[1][2]

This document provides a detailed guide to systematically approach the in-vivo dosing and administration of 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile and similar molecules. We will explore the critical steps from initial physicochemical characterization and vehicle selection to the practical execution of common administration routes, including oral gavage, intravenous injection, and intraperitoneal injection. The emphasis is on creating a self-validating system where experimental choices are justified by scientific principles, ensuring data integrity and reproducibility.

Part 1: Pre-formulation and Vehicle Selection Strategy

The first and most critical step is to develop a formulation that can deliver the compound effectively. A tiered approach, starting with simple vehicles and progressing to more complex ones, is recommended.[3]

Physicochemical Characterization

A foundational understanding of the compound's properties is essential. Key parameters to determine include:

  • Aqueous Solubility: Assess solubility at different pH values (e.g., 2.0, 4.5, 7.4) to understand its behavior in different physiological environments.

  • Solubility in Common Excipients: Test solubility in a panel of pharmaceutically acceptable vehicles.

  • LogP/LogD: This will indicate the lipophilicity of the compound, which influences its absorption and distribution.[2]

Vehicle Selection Workflow

The choice of vehicle is dictated by the intended route of administration, the required dose, and the compound's solubility.

VehicleSelection start Start: Poorly Soluble Compound solubility Determine Aqueous & Co-solvent Solubility start->solubility route Select Administration Route solubility->route oral Oral Route route->oral e.g., Efficacy Study parenteral Parenteral (IV, IP) route->parenteral e.g., PK Study decision_oral Is required dose soluble in simple aqueous vehicle? oral->decision_oral decision_parenteral Is compound soluble in IV-compatible vehicle? parenteral->decision_parenteral suspension Develop Suspension decision_oral->suspension No solution Develop Co-solvent Solution decision_oral->solution Yes lipid Consider Lipid-based Formulation suspension->lipid If bioavailability is poor end Proceed to Dosing suspension->end solution->end lipid->end iv_solution Formulate IV Solution (e.g., with co-solvents, cyclodextrins) decision_parenteral->iv_solution Yes ip_suspension Formulate IP Suspension (if IV not feasible) decision_parenteral->ip_suspension No iv_solution->end ip_suspension->end

Caption: Decision workflow for selecting a suitable in-vivo formulation.

Common Vehicle Formulations

The following table summarizes common vehicle options for preclinical studies. It is crucial to ensure the safety and tolerability of all excipients in the chosen animal model.[1][4]

Formulation TypeCompositionSuitabilityConsiderations
Aqueous Solution Water, Saline, Phosphate-Buffered Saline (PBS)For soluble compounds.Ideal for intravenous administration. Limited utility for poorly soluble compounds.
Co-solvent Solution Aqueous base with solubilizing agents like PEG400, Propylene Glycol, DMSO, Ethanol.Oral, Intraperitoneal, and sometimes Intravenous (with caution).The concentration of organic co-solvents must be kept within tolerable limits to avoid toxicity. For IV, ensure no precipitation upon dilution in blood.[3]
Suspension Compound milled to a fine powder and suspended in an aqueous vehicle with suspending agents (e.g., Methylcellulose, Carboxymethylcellulose) and wetting agents (e.g., Tween 80).Oral and Intraperitoneal administration.Particle size and uniformity are critical for consistent dosing. Requires continuous stirring during administration to prevent settling. Not suitable for intravenous injection.[5]
Lipid-based Oils (e.g., corn oil, sesame oil), surfactants, or self-emulsifying drug delivery systems (SEDDS).Oral administration.Can significantly enhance the oral bioavailability of lipophilic compounds (BCS Class II/IV).[1][2] Requires careful formulation and characterization.
Cyclodextrin Aqueous solution containing cyclodextrins (e.g., HP-β-CD, SBE-β-CD) to form inclusion complexes.Oral and Intravenous administration.Can increase the aqueous solubility of poorly soluble compounds. Potential for nephrotoxicity at high concentrations of certain cyclodextrins.[5]

Part 2: In-Vivo Administration Protocols

All procedures involving live animals must be approved by the institution's Animal Care and Use Committee (IACUC) and performed by trained personnel.

Protocol 1: Oral Gavage (PO) in Mice

Oral gavage is a common method for administering precise volumes of a substance directly into the stomach.[6][7]

Materials:

  • Appropriate gauge feeding needle (18-20g for adult mice) with a rounded tip.[6]

  • 1 ml syringe.

  • Animal scale.

Procedure:

  • Dose Calculation: Weigh the mouse and calculate the required volume. The maximum recommended volume is typically 10 ml/kg.[6][8]

  • Animal Restraint: Gently restrain the mouse by scruffing the loose skin over the shoulders to immobilize the head. The body should be held in a vertical position.[9]

  • Gavage Needle Insertion:

    • Measure the needle from the tip of the mouse's nose to the last rib to estimate the insertion depth and mark the tube.[8]

    • Introduce the needle into the diastema (gap between the incisors and molars) and gently advance it along the upper palate.

    • The mouse should swallow as the tube enters the esophagus. The needle should pass smoothly without resistance. If resistance is met, do not force it. Withdraw and try again.[7][9]

  • Substance Administration: Once the needle is in the stomach, administer the formulation slowly and smoothly.[9]

  • Post-Administration Monitoring: Gently remove the needle and return the animal to its cage. Monitor for any signs of distress, such as labored breathing, for at least 10-15 minutes.[6][8]

OralGavage cluster_prep Preparation cluster_admin Administration cluster_post Post-Procedure weigh Weigh Mouse calculate Calculate Dose Volume (max 10 ml/kg) weigh->calculate prepare Prepare Dosing Syringe calculate->prepare restrain Restrain Mouse (Scruff) prepare->restrain insert Insert Gavage Needle (gently into esophagus) restrain->insert administer Administer Substance Slowly insert->administer remove Remove Needle administer->remove monitor Monitor for Distress remove->monitor

Caption: Workflow for oral gavage administration in mice.

Protocol 2: Intravenous (IV) Injection via Tail Vein in Mice

IV administration provides 100% bioavailability and is essential for pharmacokinetic studies. The lateral tail veins are the most common sites for this procedure in mice.[10]

Materials:

  • Sterile needles (27-30 G).[11][12]

  • Sterile 1 ml syringe.

  • A warming device (e.g., heat lamp, warming pad).

  • A mouse restrainer.

Procedure:

  • Preparation:

    • Calculate the injection volume. The maximum recommended bolus volume is 5 ml/kg.[11]

    • Warm the mouse for 5-10 minutes to induce vasodilation of the tail veins, making them easier to visualize.[10][12]

  • Restraint and Vein Visualization:

    • Place the mouse in an appropriate restrainer.

    • Swab the tail with 70% alcohol to clean the area and improve vein visibility.[11]

    • Locate one of the two lateral tail veins.

  • Needle Insertion and Injection:

    • Hold the tail gently and insert the needle, bevel up, into the vein at a shallow angle, parallel to the tail.[10][12]

    • A successful insertion may result in a small flash of blood in the needle hub.

    • Inject the substance slowly. The liquid should flow with no resistance, and the vein may blanch. If a blister forms, the needle is not in the vein; withdraw and re-attempt at a more proximal site.[13]

  • Post-Injection Care:

    • After injection, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding.[10]

    • Return the mouse to its cage and monitor for any adverse reactions.

Protocol 3: Intraperitoneal (IP) Injection in Mice

IP injection is a common parenteral route when IV is not feasible or required. The substance is injected into the peritoneal cavity.

Materials:

  • Sterile needles (25-27 G).[14]

  • Sterile 1 ml syringe.

  • 70% alcohol swabs.

Procedure:

  • Dose Calculation: The maximum recommended IP injection volume is 10 ml/kg.[14]

  • Animal Restraint:

    • Restrain the mouse by scruffing the neck and securing the tail.

    • Tilt the animal so its head is pointing slightly downwards. This helps to move the abdominal organs away from the injection site.[15][16]

  • Injection Site:

    • The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum on the left side and the bladder in the midline.[15][16][17]

  • Injection:

    • Clean the injection site with an alcohol swab.[15]

    • Insert the needle, bevel up, at a 30-45 degree angle.[15]

    • Gently aspirate to ensure no blood or urine is drawn into the syringe, which would indicate entry into a blood vessel or the bladder.[16][17]

    • Inject the substance smoothly.

  • Post-Injection:

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any signs of discomfort or complications.[14]

Part 3: Data Interpretation and Troubleshooting

  • High Variability in Oral Dosing: If significant inter-animal variability is observed after oral dosing, consider issues with formulation (e.g., suspension settling) or gavage technique. Poor bioavailability might necessitate re-formulation, for instance, by reducing particle size or using a lipid-based system.[1]

  • Adverse Events: If animals show signs of toxicity, it could be due to the compound itself or the vehicle. Always run a vehicle-only control group to assess the tolerability of the formulation.[3]

  • No In-Vivo Effect Despite In-Vitro Potency: This common issue often points to poor pharmacokinetic properties.[18] The compound may not be absorbed, or it might be rapidly metabolized and cleared. A preliminary pharmacokinetic study is essential to understand the compound's exposure profile.

By following these structured protocols and understanding the rationale behind each step, researchers can confidently and effectively conduct in-vivo studies with novel compounds like 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile, paving the way for successful drug development.

References

  • UBC Animal Care Committee. (2020, December 15). TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP. Retrieved from [Link]

  • UBC Animal Care Services. (2014, May 15). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved from [Link]

  • IACUC. Lateral Tail Vein Injection in Mice and Rats (Preferred Technique). Retrieved from [Link]

  • Research Biomethods Training. Mouse Intraperitoneal (IP) administration. Retrieved from [Link]

  • Queen's University. Intraperitoneal Injection in Mice | Animals in Science. Retrieved from [Link]

  • IACUC. Oral Gavage In Mice and Rats. Retrieved from [Link]

  • Virginia Tech Research and Innovation. (2017, December 12). SOP: Mouse Intravenous Injections. Retrieved from [Link]

  • Texas Tech University IACUC. (2022, June). Title: Intravenous Tail Vein Injections. Retrieved from [Link]

  • Virginia Tech Research and Innovation. (2017, December 12). SOP: Mouse Intraperitoneal Injection. Retrieved from [Link]

  • Florida State University Office of Research. (2016, October 26). Oral Gavage in the Mouse. Retrieved from [Link]

  • University of Queensland. Injections - Intravenous (IV) Tail Vein Injection in Mice and Rats. Retrieved from [Link]

  • Bio-protocol. (2023, September 20). Intraperitoneal Injection of Neonatal Mice. Retrieved from [Link]

  • Queen's University. (2013, July 11). SOP 7.8 - Gavage Techniques in Small Animals (Mice). Retrieved from [Link]

  • Virginia Tech Research and Innovation. (2017, December 12). Standard Operating Procedure: Mouse Oral Gavage. Retrieved from [Link]

  • Instech Laboratories. (2020, July 10). Guide to Oral Gavage for Mice and Rats. Retrieved from [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). Retrieved from [Link]

  • Journal of Toxicologic Pathology. (2020). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. Retrieved from [Link]

  • PubMed. (2024, October 31). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. Retrieved from [Link]

Sources

Application Note: A High-Throughput Screening Framework for Novel JAK2 Kinase Inhibitors Among 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Background

1.1 The Therapeutic Promise of Novel Kinase Inhibitor Scaffolds

The 3-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile scaffold represents a promising chemical series for kinase inhibitor discovery. The inclusion of a pyrazine ring, a common heterocycle in therapeutic agents, and a benzonitrile group, known to form key interactions within the ATP-binding pocket of many kinases, suggests a strong potential for potent and selective enzyme modulation.[1] This application note outlines a comprehensive strategy for developing a high-throughput screening (HTS) campaign to identify and characterize analogs from this series as inhibitors of Janus Kinase 2 (JAK2).

1.2 Janus Kinase 2 (JAK2): A Critical Node in Myeloproliferative Neoplasms

Janus kinases (JAKs) are a family of intracellular tyrosine kinases that are essential for transducing signals from cytokine receptors.[2] Specifically, JAK2 plays a critical role in signaling pathways that regulate hematopoiesis.[2] The discovery of a recurrent activating mutation, JAK2 V617F, in the majority of patients with myeloproliferative neoplasms (MPNs) such as polycythemia vera and essential thrombocythemia, has established JAK2 as a key therapeutic target.[3][4][5] This mutation leads to constitutive kinase activation, driving uncontrolled cell proliferation.[6][7] While approved JAK2 inhibitors provide significant clinical benefits, there is an ongoing need for new chemical entities with improved selectivity and the ability to overcome resistance, driving the search for novel scaffolds like the one described herein.[4][8]

1.3 The Challenge: Developing a High-Fidelity Screening Assay

The primary goal of this work is to establish a robust and reproducible screening cascade to effectively identify potent JAK2 inhibitors from a library of 3-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile analogs. This requires a primary assay suitable for HTS, followed by a series of orthogonal and cell-based assays to confirm activity and eliminate artifacts.[9]

Assay Strategy: From Target to Hit Identification

2.1 Guiding Principles: Selecting the Right Assay Format

A successful screening campaign relies on a tiered approach. The initial primary screen must be rapid, cost-effective, and highly reliable. For this purpose, a biochemical assay measuring direct inhibition of recombinant JAK2 enzyme is ideal.[10] Hits from the primary screen are then subjected to a secondary, orthogonal biochemical assay using a different detection technology to rule out technology-specific artifacts.[9] Finally, confirmed hits are advanced to a cell-based target engagement assay to verify that the compounds can enter cells and bind to JAK2 in a more physiologically relevant environment.[11]

2.2 Workflow Overview: A Multi-Stage Screening Cascade

The screening cascade is designed to efficiently triage a large compound library to a small set of high-quality, validated hits. The workflow progresses from a large-scale primary screen to increasingly complex and biologically relevant secondary and tertiary assays.

Screening_Cascade cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Cellular Validation cluster_3 Lead Optimization Primary HTS of Analog Library (LanthaScreen TR-FRET) DoseResponse IC50 Determination (TR-FRET) Primary->DoseResponse >50% Inhibition Orthogonal Orthogonal Assay (ADP-Glo) DoseResponse->Orthogonal Potent Hits TargetEngage Cellular Target Engagement (NanoBRET) Orthogonal->TargetEngage Confirmed Hits LeadOpt Validated Hits for SAR Studies TargetEngage->LeadOpt Cellularly Active Hits

Caption: High-level workflow for the JAK2 inhibitor screening cascade.

Primary Biochemical Assay: LanthaScreen TR-FRET Kinase Assay

3.1 Assay Principle

The LanthaScreen™ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust, high-throughput method for measuring kinase activity.[12][13] The assay measures the phosphorylation of a fluorescein-labeled substrate peptide by JAK2. A terbium-labeled anti-phosphopeptide antibody is then added. If the substrate is phosphorylated, the antibody binds, bringing the terbium (donor) and fluorescein (acceptor) fluorophores into close proximity, which results in a FRET signal.[12][13] Inhibitors of JAK2 will prevent substrate phosphorylation, leading to a decrease in the TR-FRET signal.[13] The time-resolved detection minimizes interference from background fluorescence.[14]

3.2 Materials and Reagents

  • Recombinant Human JAK2 (V617F mutant), active

  • LanthaScreen™ Tb-anti-pSTAT1 [pTyr701] Antibody

  • Fluorescein-labeled STAT1 peptide substrate

  • Adenosine Triphosphate (ATP)

  • TR-FRET Dilution Buffer

  • Assay Plates: Low-volume, 384-well, black (e.g., Corning 3676)

  • Test Compounds: 3-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile analogs dissolved in DMSO.

3.3 Protocol: Step-by-Step Enzyme Inhibition Assay [15][16]

  • Compound Plating: Prepare serial dilutions of test compounds in DMSO. Using an acoustic liquid handler, dispense 20 nL of each compound dilution into the appropriate wells of a 384-well assay plate. Dispense DMSO alone for positive (0% inhibition) and negative (100% inhibition) controls.

  • Enzyme/Substrate Preparation: Prepare a 2X enzyme/substrate solution in TR-FRET Dilution Buffer containing the Fluorescein-STAT1 peptide and JAK2 enzyme at twice their final desired concentrations.

  • Enzyme/Substrate Addition: Add 5 µL of the 2X enzyme/substrate solution to each well containing compound or DMSO.

  • Reaction Initiation: Prepare a 2X ATP solution in TR-FRET Dilution Buffer. Start the kinase reaction by adding 5 µL of the 2X ATP solution to all wells. The final reaction volume is 10 µL.

  • Incubation: Cover the plate and incubate for 60 minutes at room temperature.

  • Detection: Prepare a 2X Stop/Detection solution containing the Tb-labeled antibody and EDTA in TR-FRET Dilution Buffer. Add 10 µL of this solution to each well to stop the reaction.

  • Final Incubation: Cover the plate, protect from light, and incubate for 30-60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm (acceptor) and 490 nm (donor) after a pulsed excitation at 340 nm.[12]

3.4 Data Analysis: Calculating Percent Inhibition

The TR-FRET ratio is calculated (Emission at 520 nm / Emission at 490 nm). Percent inhibition is then calculated using the following formula:

% Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))

Where Signal_Max is the average signal from the 0% inhibition (DMSO only) wells and Signal_Min is the average signal from the 100% inhibition (no enzyme or potent inhibitor) wells.

Assay Validation & Quality Control

4.1 Establishing Assay Robustness: The Z'-Factor

Before initiating a full HTS campaign, the assay must be validated to ensure it can reliably distinguish hits from noise. The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[17][18] It takes into account both the dynamic range of the assay and the variability of the data.[19][20]

Z'-Factor Formula: [18][21] Z' = 1 - (3 * (SD_Max + SD_Min)) / |Mean_Max - Mean_Min|

Where SD is the standard deviation and Mean refers to the average TR-FRET ratio of the maximum and minimum signal controls.

4.2 Protocol: Z'-Factor Determination

  • Prepare a 384-well plate with alternating columns of maximum signal controls (e.g., 192 wells with DMSO) and minimum signal controls (e.g., 192 wells with a known potent JAK2 inhibitor).

  • Run the assay according to the protocol in section 3.3.

  • Calculate the mean and standard deviation for both control populations.

  • Calculate the Z'-factor using the formula above.

4.3 Data Interpretation: Setting the Quality Benchmark

The Z'-factor provides a clear indication of assay quality.

Z'-Factor ValueAssay ClassificationInterpretation
> 0.5Excellent AssayThe assay is robust and suitable for HTS.[17][18][20]
0 to 0.5Marginal AssayThe assay may be acceptable but could benefit from optimization.[18]
< 0Unacceptable AssayThe signal window and data variability are not sufficient for screening.[19]

An assay with a Z'-factor of ≥ 0.5 is considered validated for high-throughput screening.[20]

Secondary & Orthogonal Assays

5.1 The Need for Confirmation: Eliminating False Positives

Hits identified in the primary screen must be confirmed using an orthogonal assay. This involves testing the compounds in an assay that measures the same biological activity (JAK2 inhibition) but uses a different detection technology. This crucial step helps eliminate false positives that may arise from compound interference with the primary assay's detection system (e.g., autofluorescence).[9]

5.2 Protocol: An Orthogonal ADP-Glo™ Luminescent Assay

The ADP-Glo™ Kinase Assay is a universal, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[22][23][24]

  • Principle: The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete any remaining ATP. Second, the Kinase Detection Reagent is added, which converts the ADP produced into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a light signal that is directly proportional to the initial kinase activity.[22][25] Inhibitors reduce the amount of ADP produced, resulting in a lower luminescent signal.[23]

  • Procedure:

    • Perform the kinase reaction with JAK2, substrate, ATP, and test compounds as in the primary screen.

    • Add ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete ATP.

    • Add Kinase Detection Reagent and incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

    • Read the luminescence on a standard plate reader.

5.3 Protocol: Cell-Based Target Engagement Assay (NanoBRET™)

To confirm that active compounds can enter cells and bind to the JAK2 protein, a target engagement assay is essential. The NanoBRET™ Target Engagement Assay measures compound binding to a specific protein target in live cells.[26][27]

  • Principle: The assay relies on Bioluminescence Resonance Energy Transfer (BRET). The target protein (JAK2) is expressed in cells as a fusion with a small, bright NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to JAK2 is added to the cells, acting as the energy acceptor.[11][28] When the tracer binds to the NanoLuc®-JAK2 fusion protein, BRET occurs. Test compounds compete with the tracer for binding to JAK2. A potent compound will displace the tracer, leading to a dose-dependent decrease in the BRET signal.[27]

  • Procedure: [11][29]

    • Transfect HEK293 cells with a plasmid encoding a NanoLuc®-JAK2 fusion protein and allow for expression.

    • Harvest and resuspend the cells.

    • Plate the cells in the presence of serially diluted test compounds.

    • Add the fluorescent NanoBRET™ tracer and incubate to allow for binding equilibrium.

    • Add the Nano-Glo® substrate to generate the donor signal.

    • Immediately read both the donor (e.g., 450 nm) and acceptor (e.g., 610 nm) emission signals on a BRET-capable plate reader.[11]

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission) to determine target engagement.

Dose-Response Analysis & Hit Characterization

6.1 Determining Potency: The IC50 Value

Compounds confirmed as active in the orthogonal and cellular assays are subjected to dose-response analysis to determine their potency. The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.

6.2 Protocol: 10-Point Dose-Response Curve Generation

  • Prepare a 10-point, 3-fold serial dilution series for each confirmed hit compound in DMSO.

  • Using the primary assay format (e.g., TR-FRET), test each concentration in triplicate.

  • Include positive (DMSO) and negative (potent inhibitor) controls on each plate.

  • Calculate the percent inhibition for each concentration point.

6.3 Data Visualization & Fitting

Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC50 value.

Table 1: Hypothetical Dose-Response Data for Lead Analogs

Compound IDPrimary TR-FRET IC50 (nM)Orthogonal ADP-Glo IC50 (nM)Cellular NanoBRET IC50 (nM)
BN-Analog-0115.221.5155
BN-Analog-02250.6310.2>10,000
BN-Analog-038.911.395
BN-Analog-041,2001,500Not Determined

Data are for illustrative purposes only.

Summary & Future Directions

This application note details a comprehensive and robust screening framework for identifying and validating novel JAK2 inhibitors from a 3-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile analog library. The proposed cascade, starting with a high-quality TR-FRET primary assay, followed by an orthogonal luminescence-based assay and a live-cell target engagement assay, provides a clear path from initial hit identification to validated leads. This multi-step approach ensures high confidence in the resulting hits by systematically eliminating technology-specific artifacts and confirming cellular activity. Analogs that demonstrate potent activity in all three assays, such as the hypothetical BN-Analog-03 , would be prioritized for further medicinal chemistry efforts and in-depth pharmacological profiling.

References

  • Quintas-Cardama, A., et al. (2013). The role of Janus kinase 2 (JAK2) in myeloproliferative neoplasms: therapeutic implications. Leukemia Research. Available at: [Link]

  • Wernig, G., et al. (2022). JAK2 in Myeloproliferative Neoplasms: Still a Protagonist. MDPI. Available at: [Link]

  • Brooks, A.J., et al. (2015). Molecular insights into regulation of JAK2 in myeloproliferative neoplasms. Blood. Available at: [Link]

  • PunnettSquare Tools. (2025). Z-Factor Calculator. Available at: [Link]

  • Sui, Y. (2020). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. Available at: [Link]

  • Chen, Y., et al. (2024). New advances in the role of JAK2 V617F mutation in myeloproliferative neoplasms.
  • Kettavilla, A., et al. (2023). Development of an enzyme-coupled activity assay for Janus kinase 2 inhibitor screening. Analytical Biochemistry.
  • Tefferi, A. (2007). A role for JAK2 mutations in myeloproliferative diseases. Clinical Lymphoma & Myeloma.
  • Jia, Y., et al. (2015).
  • GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. Available at: [Link]

  • EUbOPEN. (n.d.). NanoBRET assays to assess cellular target engagement of compounds. Available at: [Link]

  • Simard, J.R., et al. (2009). Development of a Fluorescent-Tagged Kinase Assay System for the Detection and Characterization of Allosteric Kinase Inhibitors. Journal of the American Chemical Society.
  • Zegzouti, H., et al. (2009). ADP-Glo: A bioluminescent and homogeneous ADP monitoring assay for kinases. Assay and Drug Development Technologies.
  • BellBrook Labs. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Available at: [Link]

  • Iversen, P.W., et al. (2014). Data analysis approaches in high throughput screening. Slideshare.
  • BPS Bioscience. (n.d.). JAK2 JH2 Pseudokinase Domain Inhibitor Screening Assay Kit. Available at: [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Available at: [Link]

  • BMG LABTECH. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Available at: [Link]

  • Jia, Y., et al. (2015).
  • Trepo, L. (2023). Assay Development and Inhibitor Screening for Janus Kinase 2. Trepo.
  • Sportsman, J.R., et al. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology.
  • DCReport.org. (2025). Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. Available at: [Link]

  • Celtarys. (2025). Biochemical assays for kinase activity detection. Available at: [Link]

  • ResearchGate. (2025). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Available at: [Link]

  • Kiss, R., et al. (2011). Identification of a novel inhibitor of JAK2 tyrosine kinase by structure-based virtual screening. Bioorganic & Medicinal Chemistry Letters.
  • Promega Corporation (Japan). (n.d.). ADP-Glo™ Kinase Assay Technical Manual. Available at: [Link]

  • Boyle, K.M., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules.
  • Zhang, C., et al. (2021). Discovery of ... Derivatives as Selective TYK2 Inhibitors for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry.
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • González, L.J., et al. (2024). Differentiation of isobaric cross-linked peptides prepared via maleimide chemistry using MALDI-MS and MS/MS.
  • Frasyuk, M.S., et al. (2024). Trapping of thermally generated ortho- and para-quinone methides by imidazoles and pyrazoles... RSC Advances.

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Application Notes and Protocols for 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile Powder

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the safe handling, storage, and use of 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile powder for research and development purposes. The protocols herein are designed to ensure the integrity of the compound and the safety of laboratory personnel. These guidelines are synthesized from established best practices for handling related chemical moieties, including benzonitrile, piperidine, and pyrazine derivatives.

Introduction

3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile is a complex heterocyclic molecule of interest in pharmaceutical research and drug development. Its structure, incorporating a benzonitrile group, a piperidine linker, and a pyrazine cap, suggests a range of potential biological activities. Piperidine derivatives are significant in the pharmaceutical industry, forming the backbone of numerous drugs.[1] The benzonitrile component makes it a versatile precursor for various derivatives.

Given the novelty of this specific compound, a dedicated Safety Data Sheet (SDS) may not be readily available. Therefore, this guide extrapolates safety and handling protocols from the known hazards and properties of its constituent chemical classes. This proactive and cautionary approach is essential for ensuring a safe and effective research environment.

Physicochemical and Hazard Profile

The properties of 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile can be inferred from its structural components. The following table summarizes these anticipated characteristics and associated hazards.

PropertyAnticipated Value / CharacteristicRationale and Safety Implication
Appearance White to off-white solid powder.Visual inspection upon receipt is crucial.[2]
Molecular Formula C₁₇H₁₅N₅O₂
Molecular Weight 321.34 g/mol Essential for accurate preparation of molar solutions.[3]
Solubility Expected to be soluble in common organic solvents like DMSO and DMF.[2] Limited solubility in water.Selection of an appropriate solvent is critical for stock solution preparation.
Stability Potentially sensitive to heat, light, and moisture.[4] May be hygroscopic.[5]Requires controlled storage conditions to prevent degradation.
Reactivity May react with strong acids, bases, and oxidizing agents.[4][6]Avoid mixing with incompatible materials.[4]
Primary Hazards Harmful if swallowed, inhaled, or absorbed through the skin.[4][7][8] Potential for severe skin and eye irritation/damage.[7][9][10]Strict adherence to Personal Protective Equipment (PPE) and handling protocols is mandatory.[6][7][10]

Personal Protective Equipment (PPE) and Safety Precautions

A multi-layered approach to safety is mandatory when handling this compound. The following PPE should be worn at all times.

  • Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.[11]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, are essential.[10][11]

  • Body Protection: A lab coat, preferably flame-retardant, should be worn.[11]

  • Respiratory Protection: All handling of the powder must be conducted in a certified chemical fume hood to prevent inhalation.[9][11][12]

General Handling Precautions:
  • Work in a well-ventilated area, such as a chemical fume hood.[4][13]

  • Avoid breathing dust or vapors.[7][13]

  • Prevent contact with skin and eyes.[7][13]

  • Do not eat, drink, or smoke in the handling area.[4][9]

  • Wash hands thoroughly after handling.[7][13]

  • Ensure an eyewash station and safety shower are readily accessible.[13]

Storage Protocols

Proper storage is critical to maintain the stability and purity of 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile.

Short-Term and Long-Term Storage of Powder:
  • Container: Keep the compound in a tightly sealed, clearly labeled container.[5][6][7][10][14] Opened containers must be carefully resealed.

  • Atmosphere: Due to the potential hygroscopic nature of the benzonitrile and piperidine moieties, store under an inert gas like nitrogen or argon.[5]

  • Temperature: Store in a cool, dry place.[6][10] For long-term stability, storage at -20°C is recommended.

  • Light: Protect from light by using an amber vial or by storing it in a dark location.[15]

The following diagram illustrates the decision-making process for appropriate storage conditions.

G A Compound Received B Is the container sealed? A->B C Check for breaches. If compromised, assess compound integrity. B->C No D Log receipt date and batch number. B->D Yes E Intended for immediate use? D->E F Store in a cool, dry, dark place. Preferably in a desiccator. E->F Yes G For long-term storage (>1 month): E->G No H Aliquot into smaller quantities in amber vials. G->H I Backfill with inert gas (N2 or Ar). H->I J Seal tightly and label clearly. I->J K Store at -20°C. J->K

Caption: Decision workflow for the storage of the powder.

Preparation of Stock Solutions

The preparation of concentrated stock solutions is a standard and recommended procedure to ensure accuracy and reduce repetitive weighing of small quantities.[15]

Materials and Equipment:
  • 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile powder

  • High-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile amber vials or microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes and sterile tips

Protocol for Preparing a 10 mM Stock Solution in DMSO:
  • Calculation: Determine the mass of the compound required.

    • Molecular Weight (MW) = 321.34 g/mol

    • To prepare 1 mL of a 10 mM solution:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 321.34 g/mol * (1000 mg / 1 g) = 3.21 mg

  • Weighing: In a chemical fume hood, carefully weigh 3.21 mg of the powder and transfer it to a sterile amber vial.

  • Dissolution:

    • Add 1 mL of high-purity DMSO to the vial.[2]

    • Cap the vial securely and vortex until the solid is completely dissolved.[2]

    • Gentle warming in a water bath (not exceeding 37°C) or brief sonication can be used to aid dissolution if necessary.[2]

    • Visually inspect the solution to ensure no particulates remain.[2]

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes.[2]

    • Label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials.[2][15]

    • Store the aliquots at -20°C or -80°C for long-term storage.[2]

The following diagram outlines the workflow for preparing a stock solution.

G cluster_prep Preparation Phase cluster_dissolve Dissolution Phase cluster_store Storage Phase A Calculate required mass for desired concentration. B Weigh powder on analytical balance in fume hood. A->B C Transfer powder to sterile amber vial. B->C D Add calculated volume of high-purity DMSO. C->D E Vortex until fully dissolved. D->E F Visually inspect for particulates. E->F G Aliquot into single-use volumes. F->G H Label each aliquot clearly. G->H I Store at -20°C or -80°C. H->I

Caption: Workflow for preparing a stock solution in DMSO.

Stability Assessment

The stability of the compound in solution should be periodically assessed, especially for long-term studies.

  • Methodology: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended methods to assess the purity and identify any degradation products.

  • Procedure:

    • Prepare a fresh stock solution to use as a reference standard.

    • Thaw a stored aliquot and compare its chromatogram to the fresh standard.

    • A decrease in the area of the main peak or the appearance of new peaks may indicate degradation.

    • The stability of similar compounds in buffer solutions has been evaluated by monitoring the amount of compound remaining over time using LC/MS.[16]

Spill and Waste Management

  • Spills: In case of a spill, absorb the material with an inert substance like sand or vermiculite and collect it in a sealed container for disposal.[9][13] Ventilate the area and ensure all ignition sources are removed.[13]

  • Waste Disposal: All waste materials, including contaminated PPE and empty containers, must be treated as hazardous waste.[11] Dispose of the chemical waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[11]

Conclusion

The handling and storage of 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile powder require a diligent and informed approach to safety and compound preservation. By adhering to the protocols outlined in this guide, researchers can ensure the integrity of their experiments and maintain a safe laboratory environment.

References

  • Benzonitrile - Ataman Kimya. Ataman Kimya. [Link]

  • Benzonitrile: A Close Look at Its Safety Data and Handling in the Modern Workplace. Mysteel. [Link]

  • Preparing Stock Solutions. PhytoTech Labs. [Link]

  • Stock Solutions. Cold Spring Harbor Protocol. [Link]

  • How To Make A Standard Solution. ReAgent. [Link]

  • ICSC 1103 - BENZONITRILE. INCHEM. [Link]

  • PREPARING SOLUTIONS AND MAKING DILUTIONS. Palomar College. [Link]

  • A Guide to Processing and Holding Active Pharmaceutical Ingredients. Powder Systems. [Link]

  • Safety Data Sheet: Piperidine. Chemos GmbH & Co.KG. [Link]

  • How to Improve Powder Handling in Pharma Production. Schematic. [Link]

  • Overcoming Common Pharmaceutical Powder Handling Challenges. Jenike & Johanson. [Link]

  • Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade. Cole-Parmer. [Link]

  • Safety Data Sheet: Piperidine. Carl ROTH. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • 2-[(3S)-3-[4-amino-3-(2-fluoro-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carbonyl]-4-methyl-4-[4-(oxetan-3-yl)piperazin-1-yl]pent-2-enenitrile. PubChem. [Link]

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. National Institutes of Health. [Link]

  • Pharmaceutical Powder Handling 101: Safety, Compliance & Containment. ILC Dover. [Link]

  • Bulk Powder Containment: Key Factors for High Potency Handling and Processing. Labconco. [Link]

  • WO2013127913A1 - 4,4-difluoro-piperidine-compounds.
  • 4-PIPERAZIN-2-YL-BENZONITRILE — Chemical Substance Information. NextSDS. [Link]

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Troubleshooting & Optimization

Improving the stability of 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile in solution

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Enhancing Solution Stability for Researchers and Drug Development Professionals

This guide serves as a critical resource for scientists and researchers utilizing 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile. As Senior Application Scientists, our goal is to provide you with the foundational knowledge and practical troubleshooting strategies required to mitigate compound instability in solution. Ensuring the integrity of your molecule is paramount for generating reproducible and reliable experimental data. This document is structured in a question-and-answer format to directly address the most common challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: I'm observing a rapid loss of my compound in aqueous solution. What are the most likely causes?

The molecular architecture of 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile contains several functional groups that are susceptible to degradation, particularly in aqueous environments. The most common degradation pathways are hydrolysis and photodegradation.[1][2] Key areas of concern are the amide bond and the ether linkage connecting the pyrazine and piperidine rings. Both of these sites can be targets for acid- or base-catalyzed hydrolysis.[2][3] Therefore, the pH of your solution is the most critical factor to control.

Q2: What are the primary chemical liabilities of this molecule I should be aware of?

Understanding the molecule's structure is key to predicting its stability.

  • Aryl-Ether Linkage: The C-O bond between the pyrazine and piperidine rings is a potential hotspot for hydrolysis. Electron-withdrawing properties of the pyrazine ring can make the adjacent carbon susceptible to nucleophilic attack by water or hydroxide ions.

  • Amide Bond: The carbonyl group attached to the piperidine and benzonitrile rings forms an amide linkage. Amides can hydrolyze to form a carboxylic acid and an amine, a reaction that is significantly accelerated under both strongly acidic and basic conditions.[2]

  • Nitrile Group: The benzonitrile moiety is generally more stable than esters or amides but can undergo hydrolysis to a benzamide and subsequently to benzoic acid under harsh acidic or basic conditions.[1][3][4] This is typically a slower process compared to amide or potential ether hydrolysis.

Q3: What is the recommended solvent for preparing and storing stock solutions?

For initial stock solutions, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent. Its aprotic nature minimizes the risk of hydrolysis. However, it is critical to use a grade of DMSO with very low water content, as even trace amounts of water can lead to gradual degradation over time, especially if the solution is stored at room temperature. For long-term storage, aliquoting the DMSO stock solution into single-use vials and storing at -80°C is the best practice to maintain compound integrity.

Q4: How does solution pH specifically impact the stability of this compound?

The pH of your aqueous buffer is the single most important variable influencing the stability of this compound. A pH-rate profile, which measures the degradation rate at various pH values, typically reveals a U-shaped curve for molecules with hydrolyzable groups. This means that degradation is fastest at low and high pH values and slowest in a specific, often near-neutral, pH range. For this molecule, both acid-catalyzed hydrolysis (at the ether and amide links) and base-catalyzed hydrolysis (at the amide, ether, and nitrile links) are possible.[2][3] Empirical testing is essential to identify the "sweet spot" of maximum stability for your experimental system.

Troubleshooting and Optimization Guides

Problem 1: Compound is Unstable in My Aqueous Experimental Buffer

This is the most common issue reported. The root cause is almost certainly pH-driven hydrolysis. The following workflow will guide you to identify optimal buffer conditions.

Logical Workflow for Buffer Optimization

Caption: Workflow for diagnosing and solving buffer-related instability.

Step-by-Step Protocol: Performing a pH-Rate Profile Study

This protocol is a self-validating system to empirically determine the optimal pH for your compound.

  • Prepare Buffers: Make a series of buffers covering a range of pH values (e.g., 100 mM citrate for pH 4.0, 5.0; 100 mM phosphate for pH 6.0, 7.0, 8.0). Ensure the pH is accurately measured after preparation.

  • Prepare Compound Stock: Create a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO.

  • Initiate Experiment: Dilute the DMSO stock into each buffer to your final target concentration (e.g., 10 µM). Ensure the final DMSO concentration is low and consistent across all samples (e.g., ≤0.5%) to minimize solvent effects. This is your T=0 sample set.

  • Incubation: Store the buffered solutions in a tightly sealed container at a constant, relevant temperature (e.g., 25°C or 37°C). Protect samples from light by using amber vials or covering the container with foil.

  • Time-Point Analysis: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each pH solution. Immediately quench any further degradation by mixing with an equal volume of cold acetonitrile or by freezing at -80°C.

  • Quantification: Analyze all samples using a stability-indicating HPLC method.[5] This involves quantifying the peak area of the parent compound.

  • Data Interpretation: For each pH, plot the percentage of the parent compound remaining against time. The pH at which the compound degrades slowest is your optimal pH for experimental work.

Hypothetical Stability Data Summary

Buffer pHBuffer System% Parent Compound Remaining after 24 hours at 37°C
4.0Citrate65%
5.0Citrate88%
6.0Phosphate95%
7.0Phosphate92%
8.0Phosphate71%

This illustrative data suggests an optimal stability window between pH 5.5 and 7.0.

Problem 2: Stock Solution in Organic Solvent Shows Degradation Over Time

While less common than aqueous instability, degradation in organic solvents can occur.

Troubleshooting Workflow for Stock Solutions

G A Start: Degradation in Organic Stock Solution B Identify Potential Causes A->B C Solvent Impurities (Water, Peroxides) B->C D Photodegradation B->D E Temperature Effects B->E F Solution: Use Anhydrous, High-Purity Solvent C->F G Solution: Store in Amber Vials D->G H Solution: Aliquot and Store at -80°C E->H I Validate: Compare Aged Stock to Freshly Prepared F->I G->I H->I J End: Stable Stock Solution Protocol I->J

Sources

Troubleshooting 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile synthesis side reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile. This document is intended for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to address specific challenges encountered during this multi-step synthesis.

The synthesis of this molecule typically involves two key transformations: the formation of an ether linkage between a pyrazine and a piperidine ring, and the subsequent acylation of the piperidine nitrogen with a benzonitrile derivative. The guidance provided here is based on established chemical principles and practical laboratory experience to help you navigate potential side reactions and optimize your synthetic route for higher yield and purity.

Structure of this Guide:

This guide is organized into two main sections based on the major synthetic steps:

  • Part 1: Ether Formation - Synthesis of 2-(Piperidin-4-yloxy)pyrazine

  • Part 2: Amide Coupling - Synthesis of 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile

Each section will address common problems in a question-and-answer format, explaining the root cause of the issue and providing detailed, actionable solutions.

Part 1: Ether Formation - Synthesis of 2-(Piperidin-4-yloxy)pyrazine

The formation of the ether linkage between 2-halopyrazine and piperidin-4-ol is a critical step. While seemingly straightforward, this reaction can be prone to several side reactions that can complicate purification and reduce yields. The most common methods for this transformation are the Williamson ether synthesis and the Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs): Williamson Ether Synthesis Approach
Question 1: My Williamson ether synthesis is giving low yields and I'm observing elimination byproducts. What's going wrong?

Answer: This is a classic issue where the basic conditions required for the Williamson ether synthesis promote a competing elimination reaction.[1] The alkoxide of piperidin-4-ol, being a strong base, can deprotonate the alkylating agent (if susceptible) leading to an alkene, or in this case, potentially lead to decomposition of the pyrazine ring.

Causality and Optimization:

  • Choice of Base: Strong, non-nucleophilic bases are preferred to generate the alkoxide of piperidin-4-ol. Sodium hydride (NaH) is a common choice as it irreversibly deprotonates the alcohol, and the only byproduct is hydrogen gas.[2][3] Using stronger, bulkier bases like potassium tert-butoxide can sometimes favor elimination.[3]

  • Reaction Temperature: Higher temperatures can favor the elimination pathway.[1] It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and gently heat if necessary, while closely monitoring the reaction progress by TLC or LC-MS.

  • Leaving Group: The nature of the leaving group on the pyrazine ring is crucial. While iodide is the most reactive leaving group in SN2 reactions, it can also be a better leaving group for elimination.[4] A bromide or chloride on the pyrazine ring often provides a good balance of reactivity and minimized side reactions.

Troubleshooting Workflow:

Caption: Troubleshooting low yields in Williamson ether synthesis.

Frequently Asked Questions (FAQs): Buchwald-Hartwig C-O Coupling Approach
Question 2: I'm attempting a Buchwald-Hartwig C-O coupling to form the ether, but the reaction is sluggish and I'm recovering starting materials. Why is this happening?

Answer: While highly effective for C-N bond formation, the Buchwald-Hartwig C-O coupling can be more challenging. The success of this reaction is highly dependent on the catalyst system (palladium precursor and ligand) and the reaction conditions.

Causality and Optimization:

  • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands are generally required to facilitate the reductive elimination step that forms the C-O bond. For C-O coupling, ligands like tBuXPhos or RuPhos are often good starting points.

  • Palladium Precursor: The choice of palladium precursor can influence the formation of the active Pd(0) catalyst.[5] Pd(OAc)₂ and Pd₂(dba)₃ are common choices.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium or potassium tert-butoxide are frequently used. The solubility of the base can also play a role, and in some cases, using a combination of bases can be beneficial.

Recommended Protocol for Buchwald-Hartwig C-O Coupling:

ParameterRecommendationRationale
Palladium Precursor Pd(OAc)₂ or Pd₂(dba)₃ (2-5 mol%)Readily available and effective in generating the active Pd(0) catalyst.
Ligand tBuXPhos or RuPhos (4-10 mol%)Bulky, electron-rich ligands that promote the crucial reductive elimination step.
Base K₃PO₄ or Cs₂CO₃ (1.5-2.0 equiv.)Strong, non-nucleophilic bases that are effective in this coupling.
Solvent Toluene or Dioxane (anhydrous)Aprotic solvents that are compatible with the reaction conditions.
Temperature 80-110 °CHigher temperatures are often required to drive the reaction to completion.

Part 2: Amide Coupling - Synthesis of 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile

The final step involves the acylation of the secondary amine of the piperidine ring with an activated 3-cyanobenzoic acid derivative. This is a standard amide bond formation, but it can be complicated by side reactions if not performed under optimal conditions.

Frequently Asked Questions (FAQs): Amide Coupling Reactions
Question 3: My amide coupling reaction is incomplete, and I'm observing the formation of a guanidinium byproduct. What is causing this?

Answer: This side reaction is characteristic of using uronium/aminium-based coupling reagents like HBTU or HATU in excess.[6] These reagents can react with the amine nucleophile (2-(piperidin-4-yloxy)pyrazine) to form a stable guanidinium species, which is unreactive towards the activated carboxylic acid.

Causality and Optimization:

  • Stoichiometry of Coupling Reagent: To avoid the formation of guanidinium byproducts, use the coupling reagent in near-stoichiometric amounts (e.g., 1.05-1.1 equivalents).[6]

  • Alternative Coupling Reagents: If the reaction is still problematic, consider switching to a phosphonium-based coupling reagent like PyBOP or a carbodiimide-based reagent like EDC in combination with an additive like HOBt or Oxyma.[6][7] These reagents do not form guanidinium byproducts.

  • Order of Addition: Add the coupling reagent to a solution of the carboxylic acid and base first to pre-activate the acid. Then, add the amine to this mixture. This can minimize the time the free amine is in the presence of excess coupling reagent.

Troubleshooting Workflow:

Sources

Optimization of reaction conditions for synthesizing benzonitrile-piperidine compounds

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of Benzonitrile-Piperidine Synthesis

Welcome to the technical support center for the synthesis of benzonitrile-piperidine compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, to construct these valuable C-N bonds. N-arylpiperidine scaffolds are crucial in a vast array of biologically active molecules, making their efficient synthesis a key objective in pharmaceutical research.[1][2]

This document moves beyond a simple recitation of procedures. It is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. Our goal is to provide not only solutions but also the underlying mechanistic reasoning to empower you to make informed decisions and systematically optimize your reaction conditions.

Section 1: Core Reaction Principles & Setup

FAQ 1: What is the most common and effective method for synthesizing N-aryl benzonitrile-piperidine compounds?

The most robust and widely adopted method is the Buchwald-Hartwig amination.[3][4] This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide (or pseudo-halide) like a substituted bromobenzonitrile and an amine, in this case, piperidine.[4] Its popularity stems from its broad substrate scope, functional group tolerance, and generally milder conditions compared to classical methods like the Ullmann condensation or nucleophilic aromatic substitution (SNAr).[2][3]

The fundamental catalytic cycle, which is crucial for troubleshooting, involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond of the benzonitrile derivative.[5][6]

  • Amine Coordination & Deprotonation: Piperidine coordinates to the palladium center, and a base deprotonates the amine to form a palladium-amido complex.

  • Reductive Elimination: The desired N-aryl piperidine product is formed, regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][6]

Understanding this cycle is the first step to diagnosing and solving most issues that arise during the synthesis.

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"Pd(0)L" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Ar-Pd(II)-X(L)" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ar-Pd(II)-N(H)R2(L)" [fillcolor="#FBBC05"]; "Ar-Pd(II)-NR2(L)" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"Pd(0)L" -> "Ar-Pd(II)-X(L)" [label=" Oxidative Addition\n(Ar-X)"]; "Ar-Pd(II)-X(L)" -> "Ar-Pd(II)-N(H)R2(L)" [label=" Ligand Exchange\n(Piperidine)"]; "Ar-Pd(II)-N(H)R2(L)" -> "Ar-Pd(II)-NR2(L)" [label=" Deprotonation\n(Base)"]; "Ar-Pd(II)-NR2(L)" -> "Pd(0)L" [label=" Reductive Elimination\n(Product Out)"]; } caption { label = "Fig. 1: Simplified Buchwald-Hartwig Catalytic Cycle." fontsize = 10 } dot

FAQ 2: I'm setting up the reaction for the first time. Can you provide a general, robust starting protocol?

Certainly. This protocol is a reliable starting point for the coupling of a bromobenzonitrile with piperidine. It should be optimized for each specific substrate.

Experimental Protocol: General Procedure

  • Inert Atmosphere: To an oven-dried Schlenk tube or reaction vial, add the aryl bromide (1.0 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), the phosphine ligand (if not using a precatalyst), and the base (e.g., sodium tert-butoxide, 1.4 equiv) under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: Seal the vessel. Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, ~0.2 M concentration relative to the limiting reagent) via syringe.

  • Nucleophile Addition: Add piperidine (1.2 equiv) via syringe.

  • Heating & Stirring: Place the sealed vessel in a preheated oil bath or heating block (typically 80-110 °C).

  • Monitoring: Stir vigorously for the specified time (e.g., 4-24 hours). Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water or brine. Care should be taken as emulsions can form.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

dot graph "General_Workflow" { graph [rankdir="LR", bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124", fillcolor="#FFFFFF"]; edge [color="#5F6368"];

subgraph "cluster_prep" { label = "Preparation (Inert)"; bgcolor = "#E8F0FE"; node [fillcolor="#FFFFFF"]; "Add_Solids" [label="1. Add Aryl Halide,\nCatalyst, Base"]; "Add_Solvents" [label="2. Add Degassed\nSolvent"]; "Add_Amine" [label="3. Add Piperidine"]; "Add_Solids" -> "Add_Solvents" -> "Add_Amine"; }

subgraph "cluster_reaction" { label = "Reaction"; bgcolor = "#E6F4EA"; node [fillcolor="#FFFFFF"]; "Heat_Stir" [label="4. Heat & Stir\n(80-110 °C)"]; "Monitor" [label="5. Monitor Progress\n(TLC, LC-MS)"]; "Heat_Stir" -> "Monitor"; }

subgraph "cluster_workup" { label = "Isolation & Purification"; bgcolor = "#FCE8E6"; node [fillcolor="#FFFFFF"]; "Quench_Extract" [label="6. Cool, Quench\n& Extract"]; "Dry_Concentrate" [label="7. Dry & Concentrate"]; "Purify" [label="8. Column\nChromatography"]; "Quench_Extract" -> "Dry_Concentrate" -> "Purify"; }

"Add_Amine" -> "Heat_Stir"; "Monitor" -> "Quench_Extract" [label="If Complete"]; } caption { label = "Fig. 2: General Experimental Workflow Diagram." fontsize = 10 } dot

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis and provides a logical framework for resolving them.

Problem 1: Low or No Product Yield

A low or non-existent yield is the most frequent challenge. The cause can almost always be traced back to one of the core reaction components.

Q: My reaction has stalled or resulted in a very low yield. What are the likely causes and how can I systematically troubleshoot this?

A: This issue points to a problem with the catalytic cycle's efficiency. Let's break down the potential culprits systematically.

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"Start" [label="Low / No Yield", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Check_Catalyst" [label="Is the Catalyst Active?", fillcolor="#FBBC05"]; "Check_Ligand" [label="Is the Ligand Correct\nfor a Secondary Amine?", fillcolor="#FBBC05"]; "Check_Base" [label="Is the Base Strong Enough\n& Soluble?", fillcolor="#FBBC05"]; "Check_Substrate" [label="Is the Substrate Reactive?\n(e.g., Aryl Chloride)", fillcolor="#FBBC05"]; "Check_Conditions" [label="Are Conditions Anhydrous\n& Oxygen-Free?", fillcolor="#FBBC05"];

"Sol_Catalyst" [label="Use a modern precatalyst\n(e.g., G3/G4-XPhos).\nEnsure Pd(0) formation.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Sol_Ligand" [label="Use bulky, electron-rich\nligands like XPhos, RuPhos,\nor t-BuXPhos.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Sol_Base" [label="Use NaOtBu or LHMDS.\nEnsure base is fresh and finely ground.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Sol_Substrate" [label="For Ar-Cl, increase temp,\nuse stronger catalyst system.\nConsider Ar-Br instead.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Sol_Conditions" [label="Degas solvent thoroughly.\nUse Schlenk technique or glovebox.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Check_Catalyst" [label="1"]; "Start" -> "Check_Ligand" [label="2"]; "Start" -> "Check_Base" [label="3"]; "Start" -> "Check_Substrate" [label="4"]; "Start" -> "Check_Conditions" [label="5"];

"Check_Catalyst" -> "Sol_Catalyst" [style=dashed]; "Check_Ligand" -> "Sol_Ligand" [style=dashed]; "Check_Base" -> "Sol_Base" [style=dashed]; "Check_Substrate" -> "Sol_Substrate" [style=dashed]; "Check_Conditions" -> "Sol_Conditions" [style=dashed]; } caption { label = "Fig. 3: Decision Tree for Troubleshooting Low Yield." fontsize = 10 } dot

  • Inactive Catalyst: The active species is Pd(0). If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ. This process can be inefficient.[5]

    • Solution: Switch to a modern palladium precatalyst (e.g., a palladacycle like XPhos Pd G3). These are designed to cleanly and efficiently generate the active LPd(0) species upon exposure to the base, leading to more reliable and reproducible results.[5][7]

  • Inappropriate Ligand Choice: The ligand is not just a spectator; it dictates the catalyst's stability and reactivity. For secondary cyclic amines like piperidine, sterically hindered and electron-rich ligands are essential to promote the critical reductive elimination step.[3][4]

    • Solution: Ligands from the biarylphosphine class are industry standards. XPhos, RuPhos, and DavePhos are excellent choices for coupling secondary amines.[8][9] For particularly challenging substrates, such as electron-rich benzonitriles or sterically hindered piperidines, more specialized ligands may be required.[5]

  • Incorrect Base Selection or Quality: The base must be strong enough to deprotonate the piperidinium-palladium complex but not so nucleophilic that it causes side reactions.

    • Solution: Strong, non-nucleophilic alkoxides like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are the most common and effective choices.[5] If your benzonitrile substrate has base-sensitive functional groups (e.g., an ester), you may need to switch to a weaker base like Cs₂CO₃ or K₃PO₄, but this will likely require a higher reaction temperature.[7] The physical form of the base also matters; ensure it is a fine, free-flowing powder, as clumps can lead to poor reactivity.[5]

  • Poor Substrate Reactivity: The reactivity of the aryl halide is critical. The general order is Ar-I > Ar-Br > Ar-OTf >> Ar-Cl.[5] Aryl chlorides are significantly less reactive and require more robust catalytic systems. The electronic properties of the benzonitrile also play a role; electron-withdrawing groups (like the nitrile itself) generally facilitate the oxidative addition step.

    • Solution: For aryl chlorides, you must use a highly active catalyst system, often featuring a bulky, electron-rich ligand like t-BuXPhos, and potentially higher temperatures.[10] If feasible, starting with the analogous aryl bromide is a much easier path to success.

Problem 2: Significant Side Product Formation

Q: My reaction is producing the desired product, but I'm also seeing significant amounts of hydrodehalogenation (the starting benzonitrile without the halogen) and/or homocoupling byproducts. What's going on?

A: These side reactions compete with the desired C-N bond formation and point to specific imbalances in the catalytic cycle.

  • Hydrodehalogenation (Ar-H formation): This occurs when the Ar-Pd(II)-X intermediate is reduced before it can react with the amine.

    • Causality: This is often caused by moisture in the reaction or a slow ligand exchange/deprotonation step. The base itself can sometimes act as a hydride source, particularly at high temperatures.

    • Solution:

      • Ensure rigorously anhydrous conditions. Dry your solvent, piperidine, and use fresh, high-quality base.

      • Increase amine concentration or rate of addition. Ensuring the amine is available to displace the halide on the palladium center can outcompete the reduction pathway.

      • Optimize the ligand. A more electron-donating ligand can sometimes accelerate the steps following oxidative addition, minimizing the lifetime of the intermediate susceptible to reduction.

  • Homocoupling (Ar-Ar or R₂N-NR₂ formation): This is the dimerization of your starting materials.

    • Causality: Aryl-aryl homocoupling can be promoted by certain catalyst systems, especially if the reductive elimination step is slow.

    • Solution: Re-evaluate your catalyst/ligand combination. Sometimes, simply lowering the catalyst loading or the reaction temperature can disfavor these bimolecular side reactions relative to the desired intramolecular reductive elimination.[7]

Section 3: Data & Reference Tables

For rapid optimization, consult the following reference tables for selecting appropriate reaction parameters.

Table 1: Ligand & Precatalyst Selection Guide for Piperidine Arylation

Substrate ChallengeRecommended LigandRecommended PrecatalystRationale & Notes
General Use (Ar-Br) XPhos, RuPhosXPhos Pd G3/G4, RuPhos Pd G3Industry-standard, highly versatile for secondary amines.[8][9]
Aryl Chlorides (Ar-Cl) t-BuXPhos, BrettPhost-BuXPhos Pd G3Bulky, electron-rich ligands are essential to facilitate oxidative addition of the less reactive C-Cl bond.[7][10]
Sterically Hindered Substrates t-BuXPhos, AdBrettPhost-BuXPhos Pd G3Increased steric bulk on the ligand can accelerate reductive elimination for hindered products.
Base-Sensitive Functional Groups Xantphos, DavePhosPd₂(dba)₃ + LigandThese ligands can sometimes be effective with weaker carbonate bases at higher temperatures.[8]

Table 2: Common Base & Solvent Combinations

BasepKaHCommon SolventsTypical Temp. (°C)Comments
NaOtBu 19Toluene, Dioxane, THF80 - 110Most common, highly effective, but can be sensitive to moisture.[5]
LHMDS 26Toluene, THF80 - 110Very strong, good for less nucleophilic amines. Can be more soluble.
K₃PO₄ 12.3Dioxane, Toluene, DMF100 - 130Weaker base, useful for substrates with sensitive functional groups.[7]
Cs₂CO₃ 10Dioxane, Toluene100 - 130Another common weak base for sensitive substrates. Often requires higher temperatures.[7]

Section 4: Analytical & Purification FAQs

Q: How should I monitor the reaction, and what are the best practices for purification?

A: Proper monitoring and purification are key to obtaining a high-purity final product.

  • Monitoring: Thin-Layer Chromatography (TLC) is the quickest method. Stain with potassium permanganate (KMnO₄) to visualize the piperidine-containing compounds. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal.[11][12] They can help you identify the product, remaining starting materials, and any side products like the hydrodehalogenated arene.

  • Purification: Flash column chromatography on silica gel is the standard method.

    • Solvent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically effective.

    • Troubleshooting Emulsions: During aqueous work-up, emulsions can form, especially with vigorous shaking.[13] To break them, add brine (saturated NaCl solution) or let the mixture stand. In persistent cases, filtering the entire biphasic mixture through a pad of Celite can be effective.

    • Dealing with Base Residue: Ensure the crude product is thoroughly washed to remove inorganic base residue, which can interfere with chromatography and potentially degrade the product.[13]

References

  • Li, X. (2023). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition, 62(9), e202216863. [Link]

  • Kharisov, B. I., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6296. [Link]

  • Kupka, T., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18064–18077. [Link]

  • Organic Syntheses Procedure: Benzoyl piperidine. Organic Syntheses. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Hartwig, J. F., & Mann, G. (2005). Mild Palladium-Catalyzed Selective Monoarylation of Nitriles. Journal of the American Chemical Society, 127(44), 15476–15477. [Link]

  • Takemoto, Y., et al. (2001). Piperidine as an Efficient Organic Catalyst of Derivatization of Oligosaccharides with Malononitrile for High-Sensitivity Electrospray Ionization Mass Analysis. Analytical Sciences, 17(7), 855-857. [Link]

  • Ahmad, S., et al. (2025). Recent synthetic strategies for N-arylation of piperidine using metal catalysts: A potential template for biologically active molecules. Synthetic Communications, 55(8), 687-713. [Link]

  • Chen, J., et al. (2025). Regioselective Palladium-Catalyzed Buchwald–Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N,N-Diarylhydrazines. The Journal of Organic Chemistry. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Verkade, J. G., et al. (2004). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry, 69(25), 8710–8719. [Link]

  • Gholam-Hoseini, S., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19047-19067. [Link]

  • YouTube. (2021, August 1). Synthesis of Benzonitrile. [Link]

  • Hudson, J. F., et al. (2010). Analytical Methods. Analytical Methods, 2(2), 112-120. [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. [Link]

  • Wiley Analytical Science. (2019, July 9). Palladium Catalyzed Amination of Aryl Chlorides. [Link]

  • Le, D. N., et al. (2020). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Organic Letters, 22(12), 4739–4743. [Link]

  • ATSDR. (n.d.). 7. ANALYTICAL METHODS. [Link]

  • Buchwald, S. L., & Driver, M. S. (1997). A Second-Generation Catalyst for the Amination of Aryl Halides. Journal of the American Chemical Society, 119(31), 7215–7216. [Link]

Sources

Technical Support Center: Stability & Handling of 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile . Because this compound features a complex architecture—combining a benzonitrile moiety, a piperidine-1-carbonyl (amide) linkage, and a pyrazin-2-yloxy (heteroaryl ether) group—it is susceptible to specific chemical degradation pathways.

This guide provides mechanistic troubleshooting, quantitative data, and self-validating protocols to ensure absolute scientific integrity during your assays.

Part 1: Troubleshooting & FAQs (Mechanisms & Causality)

Q1: Why does my compound degrade rapidly in standard biochemical assay buffers?

The Causality: The vulnerability lies in the pyrazin-2-yloxy (heteroaryl ether) moiety. Pyrazine is a highly electron-deficient heteroaromatic ring. When placed in biochemical buffers containing strong nucleophiles (such as Dithiothreitol [DTT] or β -mercaptoethanol, commonly used to stabilize proteins), the ether linkage becomes highly activated toward Nucleophilic Aromatic Substitution (S N​ Ar)[1]. The nucleophile attacks the pyrazine ring, displacing the piperidin-4-ol group and irreversibly cleaving the molecule[2]. The Solution: Eliminate thiol-based reducing agents from your assay buffers. If a reducing environment is mandatory for your target protein, substitute DTT with TCEP (Tris(2-carboxyethyl)phosphine) , which provides excellent reducing power but is non-nucleophilic and will not trigger S N​ Ar cleavage.

Q2: I observe multiple degradation peaks during long-term aqueous storage. What is happening?

The Causality: You are observing sequential pH-catalyzed hydrolysis. The benzonitrile group is highly sensitive to both acidic and basic extremes, where water acts as a nucleophile to hydrolyze the nitrile first into a benzamide, and subsequently into benzoic acid[3][4]. Concurrently, the central piperidine-1-carbonyl (amide) bond can undergo base-catalyzed hydrolysis, splitting the molecule into 3-cyanobenzoic acid and 4-(pyrazin-2-yloxy)piperidine. The Solution: Never store working solutions in aqueous buffers for extended periods. Maintain primary stock solutions in anhydrous, LC-MS grade DMSO at -80°C. For working solutions, strictly buffer the pH between 6.5 and 7.5 using stable zwitterionic buffers (e.g., HEPES) and prepare them fresh daily.

Q3: Is this compound sensitive to benchtop ambient light?

The Causality: Yes. Heteroaromatic systems, particularly pyrazine derivatives, absorb in the UV/Vis spectrum and can undergo photo-oxidation or radical-mediated ring-opening reactions when exposed to ambient laboratory light over prolonged periods. The Solution: Implement actinic shielding. Store all solid stocks and solutions in amber glass vials and use low-light conditions when setting up long-term in vitro incubations.

Part 2: Degradation Kinetics & Mitigation Strategies

The following table summarizes the quantitative degradation risks and the necessary mitigation parameters to maintain compound integrity.

Degradation PathwaySusceptible MoietyPrimary Catalyst / TriggerEstimated Half-Life ( t1/2​ )Mitigation Strategy
S N​ Ar Cleavage Pyrazin-2-yloxy etherStrong Nucleophiles (DTT, R-SH)< 2 hours (at 37°C, pH 7.4)Omit thiols; use TCEP as a reducing agent.
Nitrile Hydrolysis BenzonitrilepH Extremes (< 4.0 or > 8.5)~12-24 hours (at 25°C)Maintain strict pH 6.5–7.5; store in anhydrous DMSO.
Amide Hydrolysis Piperidine-1-carbonylStrong Base / Amidases> 48 hours (Chemical)Add broad-spectrum amidase inhibitors for in vivo assays.
Photolysis Pyrazine ringUV/Vis Light~3-5 days (Ambient light)Utilize amber vials and actinic shielding.

Part 3: Self-Validating Protocol: Forced Degradation (Stress Testing)

To guarantee that your experimental data is not an artifact of compound degradation, you must validate its stability in your specific assay environment. This protocol is a self-validating system adapted from the ICH Q1A(R2) Guidelines for Stability Testing [5][6].

Self-Validation Rationale: This protocol includes a mandatory "Quench/Neutralization" step. Without quenching, the compound might degrade inside the LC-MS autosampler, leading to false-positive degradation rates. By neutralizing the stressor, you freeze the chemical state at the exact time point, ensuring the LC-MS readout accurately reflects the stress phase.

Step-by-Step Methodology
  • Stock Preparation: Prepare a 10 mM stock solution of the compound in anhydrous DMSO. Dilute to a working concentration of 100 μ M in HPLC-grade water (with <5% DMSO final concentration).

  • Acidic Stress: Aliquot 1 mL of the working solution. Add 0.1 M HCl to achieve pH 2.0. Incubate at 40°C for 6 hours.

  • Basic Stress: Aliquot 1 mL of the working solution. Add 0.1 M NaOH to achieve pH 10.0. Incubate at 40°C for 6 hours.

  • Oxidative Stress: Aliquot 1 mL of the working solution. Add H 2​ O 2​ to a final concentration of 3% (v/v). Incubate at room temperature for 6 hours.

  • Untreated Control: Aliquot 1 mL of the working solution in standard pH 7.4 buffer. Incubate alongside the stressed samples.

  • The Quench (Critical Step): After 6 hours, immediately neutralize the Acidic sample with 0.1 M NaOH, and the Basic sample with 0.1 M HCl to bring the pH back to 7.0–7.4. Quench the Oxidative sample by adding a mild reducing agent (e.g., sodium thiosulfate).

  • Analysis: Centrifuge all samples at 10,000 x g for 5 minutes to remove any precipitants. Analyze the supernatant via LC-MS/UV. Calculate the percentage of intact parent compound relative to the Untreated Control.

Part 4: Mechanistic & Workflow Visualizations

Degradation Compound 3-(4-(Pyrazin-2-yloxy)piperidine -1-carbonyl)benzonitrile Hydrolysis pH Extremes (Acid/Base) Compound->Hydrolysis Nucleophile Strong Nucleophiles (e.g., DTT, Amines) Compound->Nucleophile Light UV/Vis Light (Photolysis) Compound->Light Deg1 Benzamide / Benzoic Acid + Piperidine Cleavage Hydrolysis->Deg1 Hydrolysis Deg2 Pyrazine Cleavage (SNAr Displacement) Nucleophile->Deg2 SNAr Deg3 Pyrazine Ring Photo-oxidation Light->Deg3 Photodegradation

Fig 1. Primary chemical degradation pathways and specific vulnerabilities of the compound.

Workflow Start Prepare Stock Solution Stress1 Acid/Base (0.1M HCl / NaOH) Start->Stress1 Stress2 Oxidation (3% H2O2) Start->Stress2 Stress3 Photolysis (UV/Vis exposure) Start->Stress3 Quench Neutralize & Quench Stress1->Quench Stress2->Quench Stress3->Quench Analyze LC-MS/HPLC Analysis Quench->Analyze Result Determine Shelf-Life & Storage Analyze->Result

Fig 2. Self-validating forced degradation workflow adapted from ICH Q1A(R2) guidelines.

References

  • Quality Guidelines - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)[Link][5]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products European Medicines Agency (EMA)[Link][6]

  • Etherification of Heterocyclic Compounds by Nucleophilic Aromatic Substitutions under Green Chemistry Conditions ResearchGate[Link][1]

  • Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions Zeitschrift für Naturforschung[Link][4]

  • Transition-metal-free formal cross-coupling of aryl methyl sulfoxides and alcohols via nucleophilic activation of C-S bond National Institutes of Health (NIH) / Nature Communications[Link][2]

Sources

Overcoming poor bioavailability of 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile in vivo

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of this compound. We provide troubleshooting guides, experimental protocols, and foundational knowledge to help you diagnose and solve common in vivo performance issues.

Section 1: Frequently Asked Questions (FAQs) - Initial Assessment & Diagnosis

This section addresses the preliminary questions that arise when poor bioavailability is first observed.

Question 1: My in vivo studies with 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile show very low plasma exposure after oral administration. What are the likely causes?

Answer: Poor oral bioavailability for a compound with this structure typically stems from one or more of three primary factors:

  • Poor Aqueous Solubility: The benzonitrile and pyrazinyloxy moieties contribute to the molecule's lipophilicity, which likely results in low solubility in gastrointestinal (GI) fluids. If the compound doesn't dissolve, it cannot be absorbed. This is the most common hurdle for complex organic molecules and is a primary focus for troubleshooting.[1][2]

  • Low Intestinal Permeability: Even if dissolved, the compound must pass through the intestinal epithelium to reach systemic circulation. While its structure doesn't immediately suggest it, factors like molecular size, hydrogen bonding capacity, or efflux by transporters (e.g., P-glycoprotein) could limit its permeability.[3]

  • High First-Pass Metabolism: After absorption into the portal vein, the compound passes through the liver before reaching systemic circulation.[4] The liver is a major site of drug metabolism, and enzymes like Cytochromes P450 (CYPs) can extensively break down the compound, reducing the amount of active drug that reaches the bloodstream.[4][5] The pyrazine and benzene rings are potential sites for oxidative metabolism.

Question 2: How can I determine which of these factors is the primary issue for my compound?

Answer: A systematic, tiered approach using in vitro models is the most efficient way to diagnose the root cause before committing to further animal studies.

  • To Assess Solubility: Start with kinetic and thermodynamic solubility assays in simulated gastric fluid (SGF, pH ~1.2) and simulated intestinal fluid (SIF, pH ~6.8). Low solubility (<10 µg/mL) in these media is a strong indicator of a dissolution-rate-limited absorption problem.[6]

  • To Assess Permeability: The Caco-2 cell monolayer assay is the industry standard for predicting intestinal permeability.[3][7] These cells form a polarized monolayer that mimics the human intestinal epithelium. By measuring the rate at which your compound crosses this barrier, you can classify its permeability as high or low.

  • To Assess Metabolic Stability: Incubate the compound with liver microsomes or hepatocytes (human, rat, etc.).[7][8] By measuring the rate of disappearance of the parent compound over time, you can estimate its intrinsic clearance and predict its susceptibility to first-pass metabolism.

These initial results will help classify your compound within the Biopharmaceutics Classification System (BCS) , which is crucial for selecting an appropriate enhancement strategy.[9]

BCS ClassSolubilityPermeabilityLikely Bioavailability Challenge
Class I HighHighUnlikely to have bioavailability issues.
Class II Low HighDissolution is the rate-limiting step.
Class III HighLow Permeability is the rate-limiting step.
Class IV Low Low Both dissolution and permeability are major hurdles.

Based on its chemical structure, 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile is most likely a BCS Class II or Class IV compound.

Section 2: Troubleshooting Guide - Solubility Enhancement Strategies

If your initial assessment points to low solubility (BCS Class II/IV) as the primary barrier, the following formulation strategies can be employed.

Workflow for Solubility Troubleshooting

The following diagram outlines a logical workflow for selecting a solubility enhancement strategy.

Caption: Decision tree for troubleshooting poor bioavailability.

Strategy 1: Amorphous Solid Dispersions (ASDs)

Causality: Crystalline materials require energy to break their crystal lattice before they can dissolve. By dispersing the compound in an amorphous (non-crystalline) state within a polymer matrix, we create a higher-energy, thermodynamically unstable system that exhibits significantly enhanced apparent solubility and faster dissolution rates.[6] This is highly effective for BCS Class II compounds.

Experimental Protocol: Lab-Scale Solid Dispersion via Solvent Evaporation

  • Polymer Selection: Choose a suitable polymer. Common choices include Soluplus®, polyvinylpyrrolidone (PVP), or hydroxypropyl methylcellulose (HPMC).

  • Solubilization: Dissolve 100 mg of 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile and 200 mg of the selected polymer (1:2 drug-to-polymer ratio) in a minimal amount of a suitable solvent (e.g., acetone, methanol). Ensure complete dissolution.

  • Solvent Evaporation: Transfer the solution to a round-bottom flask and evaporate the solvent using a rotary evaporator at 40-50°C under vacuum until a thin, clear film is formed.

  • Final Drying: Place the flask in a vacuum oven overnight at 40°C to remove any residual solvent.

  • Milling: Scrape the resulting solid dispersion from the flask and gently grind it into a fine powder using a mortar and pestle.

  • Characterization (Self-Validation):

    • Differential Scanning Calorimetry (DSC): Confirm the absence of a crystalline melting peak for the drug, which indicates successful amorphization.

    • Powder X-Ray Diffraction (PXRD): Verify the amorphous nature by observing a "halo" pattern instead of sharp Bragg peaks.

    • In Vitro Dissolution: Perform a dissolution test comparing the ASD to the raw crystalline compound. The ASD should show a rapid and high degree of supersaturation.[6]

Strategy 2: Lipid-Based Drug Delivery Systems (LBDDS)

Causality: LBDDS, such as Self-Emulsifying Drug Delivery Systems (SEDDS), improve bioavailability by multiple mechanisms.[2][10] They present the drug in a solubilized state, bypassing the dissolution step. Upon gentle agitation in GI fluids, they form fine oil-in-water emulsions, increasing the surface area for absorption. Furthermore, certain lipid excipients can inhibit efflux transporters and promote lymphatic uptake, which bypasses the liver and mitigates first-pass metabolism.[9][11]

Experimental Protocol: Screening for a Simple SEDDS Formulation

  • Excipient Screening: Determine the solubility of your compound in various oils (e.g., Capryol™ 90, Maisine® CC), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP, PEG 400).

  • Formulation Preparation: Based on solubility data, prepare several trial formulations. A starting point could be:

    • Oil (Maisine® CC): 40% (w/w)

    • Surfactant (Kolliphor® EL): 40% (w/w)

    • Co-solvent (Transcutol® HP): 20% (w/w)

  • Drug Loading: Dissolve the compound into the excipient blend with gentle heating and stirring until a clear, homogenous solution is obtained.

  • Self-Emulsification Test (Self-Validation):

    • Add 100 µL of the drug-loaded SEDDS formulation to 100 mL of distilled water at 37°C with gentle stirring.

    • Observation: A successful SEDDS will rapidly disperse (within minutes) to form a clear or slightly bluish-white emulsion.

    • Droplet Size Analysis: Use dynamic light scattering (DLS) to measure the droplet size of the resulting emulsion. Droplet sizes in the nano-range (<200 nm) are desirable for optimal absorption.

StrategyProsConsIdeal for BCS Class
Solid Dispersion High drug loading possible; significant solubility enhancement.Potential for recrystallization over time (stability risk); requires specialized equipment for scale-up (e.g., spray dryer).[12]II, IV
LBDDS (SEDDS) Bypasses dissolution; can enhance permeability and reduce first-pass effect.[2][9]Lower drug loading capacity; potential for GI side effects with high surfactant concentrations.II, IV

Section 3: Troubleshooting Guide - Permeability and Metabolism

If formulation strategies fail to significantly improve bioavailability, or if your initial assessment points to permeability or metabolism as the primary issue, consider the following.

Strategy 3: Prodrug Approach

Causality: A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes biotransformation in vivo to release the active compound.[13][14] This approach can be used to mask physicochemical properties that limit absorption. For instance, adding a polar, water-soluble moiety can improve solubility, while adding a lipophilic promoiety can enhance membrane permeability.[15][16][17]

For 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile, a prodrug strategy is less straightforward due to the lack of obvious handles like hydroxyl or amine groups. However, a conceptual approach could involve bioreversible modification of the benzonitrile group.

G cluster_0 Prodrug Concept Parent Parent Drug 3-(...)-benzonitrile Poor Permeability Prodrug Prodrug Modified Benzonitrile (e.g., Tetrazole) + Linker + Promoety Enhanced Permeability Parent->Prodrug Chemical Synthesis Promoieties Promoiety Options Amino Acid Phosphate Ester Enzymes In Vivo Enzymes (e.g., Esterases, Phosphatases) Prodrug->Enzymes Administration & Absorption Active_Drug Active Drug Released at Target 3-(...)-benzonitrile Systemic Circulation Enzymes->Active_Drug Bio-cleavage

Caption: Conceptual workflow for a prodrug strategy.

Considerations: This is an advanced, resource-intensive strategy requiring significant medicinal chemistry efforts. It is typically considered when formulation approaches are insufficient.

Strategy 4: Mitigating High First-Pass Metabolism

Causality: If in vitro metabolism assays (liver microsomes) show your compound is rapidly degraded, this indicates a high potential for first-pass metabolism, which can drastically reduce bioavailability even if absorption is efficient.[4][18]

Mitigation Approaches:

  • Route of Administration Change: While the goal is often oral delivery, confirming the issue with intravenous (IV) administration is a key diagnostic step. An IV dose gives 100% bioavailability by definition, providing a benchmark.[19] Alternative routes that partially or fully bypass the liver, such as sublingual or transdermal, could also be explored.[16][19]

  • Formulation-Based Mitigation: As mentioned, LBDDS can promote lymphatic transport, a pathway that drains into the systemic circulation while bypassing the hepatic portal vein and the liver.[9] This can be a powerful tool for avoiding first-pass metabolism.

  • Co-administration with Inhibitors: In a research setting, co-dosing with a known inhibitor of major CYP enzymes (e.g., ketoconazole for CYP3A4) can help confirm which metabolic pathways are involved. This is a diagnostic tool and not a viable clinical strategy.

Section 4: Key In Vivo Protocol

A well-designed in vivo pharmacokinetic (PK) study is the ultimate test of any bioavailability enhancement strategy.[20][21]

Protocol: Rodent Pharmacokinetic (PK) Study for Bioavailability Assessment

  • Objective: To determine key PK parameters (Cmax, Tmax, AUC, F%) of different formulations of 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile.

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group).

  • Study Groups:

    • IV Group: Compound dissolved in a suitable IV vehicle (e.g., 5% DMSO, 40% PEG300, 55% Saline) administered via tail vein injection (e.g., 1 mg/kg). This group is essential to determine absolute bioavailability (F%).

    • Control (Oral Gavage): Compound suspended in a simple vehicle (e.g., 0.5% methylcellulose in water) at a higher dose (e.g., 10 mg/kg).

    • Test Formulation 1 (Oral Gavage): Your enhanced formulation (e.g., the ASD or SEDDS) at the same oral dose (10 mg/kg).

  • Procedure:

    • Fast animals overnight prior to dosing.

    • Administer the dose for each respective group.

    • Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

    • Process blood to collect plasma and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the concentration of the parent drug in the plasma samples.

  • Data Analysis:

    • Plot plasma concentration vs. time for each group.

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters.

    • Calculate absolute bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

This study will provide definitive, quantitative data on whether your chosen strategy has successfully overcome the poor bioavailability of your compound.[21][22]

References

  • Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. [Link]

  • Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • In vitro models for prediction of drug absorption and metabolism. (n.d.). ITQB NOVA. [Link]

  • Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition. (2021). MDPI. [Link]

  • Enhancing Oral Bioavailability: Innovative Formulation Strategies and Clinical Implications. (2024). Clin Pharmacol Biopharm. [Link]

  • Promising strategies for improving oral bioavailability of poor water-soluble drugs. (2023). Taylor & Francis Online. [Link]

  • Prodrug strategies for enhancing the percutaneous absorption of drugs. (2014). PubMed. [Link]

  • Strategies to improve oral drug bioavailability. (2005). PubMed. [Link]

  • Current prodrug strategies for improving oral absorption of nucleoside analogues. (n.d.). ScienceDirect. [Link]

  • Promising strategies for improving oral bioavailability of poor water-soluble drugs. (2023). PubMed. [Link]

  • Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters. (2019). ACS Publications. [Link]

  • In Vivo Pharmacokinetic (PK) Studies. (n.d.). Selvita. [Link]

  • Prioritizing oral bioavailability in drug development strategies. (2024). Taylor & Francis Online. [Link]

  • Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. (2024). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Insights on Prospects of Prediction of Drug Bioavailability from in Vitro Models. (2025). ResearchGate. [Link]

  • Bioavailability and Bioequivalence Studies. (2019). IntechOpen. [Link]

  • First pass effect. (n.d.). Wikipedia. [Link]

  • Study of First-Pass Metabolism and its Uses. (n.d.). Walsh Medical Media. [Link]

  • First-pass effect. (n.d.). Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). MDPI. [Link]

  • Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions. (n.d.). SCIRP. [Link]

  • advanced approaches to improve solubility of bcs class ii drugs. (n.d.). TANZ JOURNAL. [Link]

  • Solubility Enhancement of BCS Class 2 Drugs by Solid Dispersion Technique. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters in a physiologically based absorption model. (2012). PubMed. [Link]

  • Advancements in Solubility and Bioavailability Enhancement of BCS Class II Drugs: A Comprehensive Review Using Quality by Design Approach for Self-Emulsifying Drug Delivery Systems. (n.d.). Oriental Journal of Chemistry. [Link]

  • Using in vitro and in vivo models to evaluate the oral bioavailability of nutraceuticals. (2015). PubMed. [Link]

  • Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs. (n.d.). FDA. [Link]

  • First Pass Metabolism for Beginners: Understanding Its Role in Clinical Practice. (n.d.). Biron. [Link]

  • First-Pass Metabolism and Its Effect on Bioavailability. (2025). OSF. [Link]

  • Formulation and development of some BCS Class II drugs. (2019). ResearchGate. [Link]

  • In Vivo Methods for the Assessment of Topical Drug Bioavailability - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Drug Product Performance, In Vivo: Bioavailability and Bioequivalence. (n.d.). Access Pharmacy. [Link]

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Optimizing dosage of 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile for efficacy studies

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Dosage of Novel Small Molecule Inhibitors

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of the First Dose

The journey from a promising novel compound to a validated therapeutic is defined by critical decisions. None is more foundational than selecting the right dose for in vivo efficacy studies. For a novel small molecule like 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile , where public data on biological targets and activity is not yet available, we must rely on a robust, first-principles approach. An overly aggressive dose can introduce confounding toxicity, while too low a dose can lead to false-negative results, prematurely terminating a viable program.[1][2]

This guide provides a comprehensive framework for systematically determining and optimizing the dosage of a novel small molecule inhibitor. We will treat our compound of interest as "Compound X" and walk through the essential phases of characterization, from in vitro potency to in vivo target engagement and tolerability, ensuring that every efficacy study is built on a solid, data-driven foundation.

Phase 1: In Vitro Characterization & Dose Range Scaffolding

The first clues to an effective in vivo dose are found in vitro. Understanding a compound's potency at the cellular level is the critical first step in estimating the concentration required at the target site in an animal model.

Q1: How do I use in vitro IC50 or EC50 data to estimate a starting dose for in vivo studies?

A1: Your in vitro potency (the concentration at which the compound elicits 50% of its maximal effect) is the bedrock of dose prediction. However, a simple conversion is not sufficient. You must consider the ultimate goal: achieving a plasma or tissue concentration in your animal model that is a multiple of the in vitro IC50/EC50 value. A common starting point is to aim for a steady-state plasma concentration (C_ss_) that is 3-10 times the in vitro IC50. This multiple accounts for factors like plasma protein binding, tissue distribution, and potential differences between in vitro and in vivo potency.

The process involves integrating this target concentration with anticipated pharmacokinetic (PK) properties. While early-stage projects may lack definitive PK data, initial predictions can be made using in silico models or data from structurally similar compounds. The goal is to calculate a dose that can sustain the target exposure over the desired dosing interval.

Phase 2: In Vivo Tolerability & Pharmacokinetic Profiling

Before assessing efficacy, you must establish safety. A Maximum Tolerated Dose (MTD) study is the cornerstone of in vivo safety assessment, defining the upper limit of dosing before unacceptable toxicity occurs.[3][4][5] This phase runs in parallel with initial pharmacokinetic (PK) studies to understand how the animal model absorbs, distributes, metabolizes, and excretes Compound X.

FAQ & Troubleshooting: MTD and PK

Q2: What is a Maximum Tolerated Dose (MTD) study, and why is it essential?

A2: An MTD study determines the highest dose of a compound that can be administered without causing unacceptable adverse effects or overt toxicity over a specific period.[3][6] It is not designed to be a lethal-dose study (LD50); rather, it identifies sub-lethal toxicity endpoints like significant weight loss (>15-20%), changes in clinical signs (e.g., lethargy, ruffled fur), or organ-specific toxicity markers.[3][5] The MTD is a critical parameter that defines the top dose for your subsequent efficacy studies, ensuring that the observed effects are due to the drug's intended pharmacological action, not confounding toxicity.[5]

Q3: My MTD is much lower than the dose I predicted I'd need for efficacy. What are my options?

A3: This is a common challenge.

  • Re-evaluate the Formulation: Poor solubility or bioavailability can lead to high dose requirements. Exploring alternative formulations or administration routes (e.g., switching from oral gavage to intraperitoneal injection) can significantly improve exposure and may allow for a lower, better-tolerated dose.[7]

  • Check PK/PD Relationship: Is continuous exposure necessary? If the pharmacodynamic (PD) effect (target inhibition) is sustained long after the drug is cleared, you may be able to dose less frequently, reducing cumulative toxicity.

  • Assess Off-Target Effects: High toxicity at low exposures may indicate significant off-target activity. In vitro selectivity profiling against a broad panel of kinases or receptors can help identify potential liabilities.

Q4: How do I design a preliminary pharmacokinetic (PK) study?

A4: A preliminary PK study aims to answer two fundamental questions: how high does the drug concentration get (C_max_), and how long does it stay at a therapeutic level (T > C_eff_)? A typical design involves a single dose administered to a small cohort of animals (e.g., mice or rats) at two or three dose levels.

Blood samples are collected at multiple time points (e.g., 15 min, 30 min, 1, 2, 4, 8, and 24 hours) post-dose. Analysis of these samples provides key parameters like C_max_ (peak concentration), T_max_ (time to peak concentration), and AUC (Area Under the Curve, a measure of total drug exposure).[8][9][10] This data is invaluable for selecting the dosing frequency (e.g., once daily vs. twice daily) needed to maintain exposure above the target concentration.

Protocol: Single Ascending Dose (SAD) MTD Study in Rodents
  • Animal Model: Select a relevant rodent species (e.g., C57BL/6 mice), typically 3-5 animals per group, per sex.

  • Dose Selection: Begin with a low dose, estimated from in vitro data. Subsequent dose groups should escalate by a factor of 2-3x (e.g., 10, 30, 100 mg/kg).

  • Administration: Administer Compound X via the intended clinical route (e.g., oral gavage).

  • Monitoring: Observe animals daily for clinical signs of toxicity (posture, activity, grooming). Record body weight daily. The observation period is typically 7-14 days.[6]

  • Endpoint Definition: The MTD is defined as the highest dose that does not induce >20% body weight loss or other pre-defined clinical endpoints.

  • Data Analysis: Plot mean body weight change over time for each dose group. Note the dose at which significant and unacceptable adverse effects first appear.

Data Presentation: Hypothetical PK & MTD Summary
Dose (mg/kg, PO)C_max_ (ng/mL)AUC (ng*h/mL)Tolerability Outcome
10150900Well-tolerated, no weight loss
304803100Well-tolerated, <5% transient weight loss
10012008500MTD: 10-15% weight loss, recovered by Day 7
200150011000Exceeded MTD: >20% weight loss, lethargy

Phase 3: In Vivo Pharmacodynamic (PD) Biomarker Confirmation

Demonstrating that Compound X reaches its intended target in the animal and exerts the expected biological effect is a crucial validation step. This is known as target engagement.[11][12]

Q5: How can I confirm that my compound is hitting its target in vivo?

A5: This requires a robust pharmacodynamic (PD) biomarker. A good PD biomarker is a measurable indicator that reflects the drug's mechanism of action. For example, if Compound X is a kinase inhibitor, a PD biomarker could be the phosphorylation level of its direct downstream substrate.

The experiment involves dosing animals with Compound X at various levels and time points, then collecting the target tissue (e.g., tumor, spleen) to measure the biomarker. A dose- and time-dependent decrease in the biomarker signal confirms target engagement in vivo.[11][13]

Mandatory Visualization: Hypothetical Signaling Pathway

Below is a diagram for a hypothetical pathway where Compound X inhibits a kinase, leading to a measurable downstream effect.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor KinaseA Target Kinase Receptor->KinaseA Activates Substrate Substrate (Inactive) KinaseA->Substrate Phosphorylates pSubstrate p-Substrate (Active) (PD Biomarker) Gene Gene Expression pSubstrate->Gene CompoundX Compound X CompoundX->KinaseA Inhibits Ligand Ligand Ligand->Receptor Activates

Caption: Inhibition of a target kinase by Compound X prevents substrate phosphorylation.

Phase 4: Efficacy Study Design & Final Dose Selection

With data on tolerability (MTD), exposure (PK), and target engagement (PD), you can now design a robust efficacy study with a high probability of success.

Mandatory Visualization: Dose Selection Workflow

This workflow integrates the data from all previous phases to arrive at a final set of doses for the definitive efficacy study.

invitro In Vitro Potency (IC50 / EC50) pk Pharmacokinetics (PK Study) invitro->pk Inform starting dose mtd In Vivo Tolerability (MTD Study) pd Target Engagement (PD Biomarker) mtd->pd Define max dose integrate Integrate PK/PD Data Establish Exposure-Response mtd->integrate pk->mtd Inform dose range pk->pd Correlate exposure with effect pd->integrate select_doses Select Efficacy Study Doses integrate->select_doses efficacy_study Definitive Efficacy Study select_doses->efficacy_study

Caption: Integrated workflow for data-driven dose selection for efficacy studies.

Q6: How do I integrate all this data to choose my final doses?

A6: The optimal approach is to build a PK/PD model. This model correlates drug exposure (AUC or C_max_) with the degree of target inhibition (the PD biomarker). Your goal is to select doses for the efficacy study that will achieve different levels of sustained target inhibition.

A typical efficacy study includes:

  • Vehicle Control Group: The baseline for comparison.

  • Low Dose: A dose expected to provide partial but significant target inhibition (e.g., 25-50% inhibition). This dose should be well-tolerated.

  • Mid Dose: A dose aimed at achieving robust target inhibition (e.g., >75% inhibition), ideally the projected human therapeutic dose.

  • High Dose: A dose at or near the MTD to explore the maximum potential efficacy. This dose helps define the therapeutic window.

By correlating the efficacy outcome (e.g., tumor growth inhibition) with the level of target modulation at each dose, you generate a clear, defensible dataset that links mechanism of action to therapeutic effect.

Troubleshooting Efficacy Studies

Q7: My compound was well-tolerated and showed target engagement, but I saw no efficacy. What went wrong?

A7: This is a challenging but informative outcome.

  • Critically Re-evaluate the Disease Model: Is the animal model truly dependent on the pathway you are inhibiting? The model may have compensatory signaling pathways or may not accurately reflect the human disease state.

  • Assess Duration of Target Inhibition: Was target inhibition sustained for a long enough period? Your PK/PD data may show that the effect is too transient. A change in dosing frequency or formulation might be necessary.

  • Question the Target Validity: This is the most difficult possibility. The data may indicate that inhibiting this specific target, even successfully, is not sufficient to alter the disease course.

References

  • MacGowan, A. P. (2001). Role of Pharmacokinetics and Pharmacodynamics: Does the Dose Matter? Clinical Infectious Diseases, 33(Suppl 3), S238–S239.
  • IONTOX. (2017). Maximum Tolerated Dose (MTD)
  • Charles River Laboratories. Maximum tolerable dose (MTD) studies.
  • Patricelli, M. P., et al. (2012). Confirming Target Engagement for Reversible Inhibitors In Vivo by Kinetically Tuned Activity-Based Probes. Journal of the American Chemical Society.
  • Patricelli, M. P., et al. (2012). Confirming Target Engagement for Reversible Inhibitors in Vivo by Kinetically Tuned Activity-Based Probes. Journal of the American Chemical Society.
  • Attentive Science. (2023). The Importance of Maximum Tolerated Dose (MTD) Testing in Preclinical Studies.
  • Reaction Biology. Maximum Tolerable Dose Study Services.
  • EUPATI.
  • MacGowan, A. P. (2001).
  • MacGowan, A. P. (2001).
  • Pelago Bioscience. In vivo target engagement with CETSA® in Drug Discovery.
  • Butterfield, J., et al. (2012). Applications of Pharmacokinetic and Pharmacodynamic Principles to Optimize Drug Dosage Selection. Example of Antibiotic Therapy Management.
  • Selvita. (2025). A Practical Guide to Target Engagement Assays.
  • European Respiratory Society. (2002). Interrelationship of pharmacokinetics/pharmacodynamics: antibiotic dosing for the future.
  • Certara. (2019). "Where do I start?": Strategies for selecting the first dose for human clinical trials.
  • Saudi Food & Drug Authority. (2024). General Considerations for Preclinical Studies Submissions.
  • Lee, C., et al. (2025). Oncology Dose Optimization: Tailored Approaches to Different Molecular Classes. Clinical Pharmacology & Therapeutics.
  • U.S. Food and Drug Administration. (2005). Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers.
  • AMSbiopharma. (2025).
  • Lee, L.L., et al. (2025). FDA–AACR Strategies for Optimizing Dosages for Oncology Drug Products: Selecting Dosages for First-in-Human Trials. Clinical Cancer Research.
  • Shah, V.P., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. MDPI.

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Technical Support Center: Purification of 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound. Here, we provide in-depth troubleshooting advice and detailed protocols based on the compound's specific chemical nature, moving beyond generic procedures to address the unique challenges it presents.

Section 1: Understanding the Molecule: Physicochemical Properties & Purification Implications

The purification strategy for any compound is dictated by its physical and chemical properties. 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile is a complex molecule featuring several key functional groups that influence its behavior: a basic piperidine ring, a polar benzonitrile group, a pyrazine ring, and an amide linkage. These features result in a molecule that is likely a solid at room temperature with moderate to high polarity and a basic character.

PropertyPredicted Value / CharacteristicImpact on Purification Strategy
Molecular Weight ~347.38 g/mol Low volatility; distillation is not a viable purification method.
Polarity Moderately PolarSoluble in polar organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Acetonitrile (ACN). Insoluble in non-polar solvents like hexanes. Poorly soluble in water. This profile is ideal for normal-phase chromatography and recrystallization from mixed-solvent systems.
Basicity (pKa) The piperidine nitrogen provides a basic center (pKa of protonated amine estimated ~8-9).Enables purification via acid-base extraction to remove neutral or acidic impurities.[1][2] Can cause peak tailing on silica gel chromatography if not addressed.
Thermal Stability The amide bond and aromatic systems suggest good thermal stability under typical purification conditions. However, prolonged heating at high temperatures, especially in the presence of strong acids or bases, could risk hydrolysis of the amide or ether linkage. Piperazine, a related structure, shows thermal degradation at temperatures above 150°C.[3]Standard heating for recrystallization is acceptable, but high-temperature techniques should be approached with caution.
Hydrogen Bonding The amide carbonyl oxygen and pyrazine nitrogens can act as hydrogen bond acceptors.Influences solubility in protic solvents and interactions with chromatographic stationary phases.

Section 2: General Purification Workflow

A logical approach is critical for efficiently achieving high purity. The following workflow outlines a typical purification sequence for 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile synthesized via a standard amide coupling reaction.

G crude Crude Reaction Mixture workup Aqueous Workup (Acid/Base Extraction) crude->workup Remove ionic impurities & starting materials conc Concentration in Vacuo workup->conc chroma Flash Column Chromatography conc->chroma Primary purification recryst Recrystallization chroma->recryst Polishing step for high purity final Pure Product (>98%) chroma->final If purity is sufficient recryst->final

Caption: A typical purification workflow for the target compound.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from an amide coupling synthesis?

A1: The impurity profile is highly dependent on your specific reaction conditions, but typically includes:

  • Unreacted Starting Materials: 4-(Pyrazin-2-yloxy)piperidine (basic) and 3-cyanobenzoic acid (acidic) or its activated form (e.g., acyl chloride).

  • Coupling Reagent Byproducts: If you are using a coupling agent like DCC, you will have DCU (dicyclohexylurea) as a byproduct. With HATU or HBTU, you will have byproducts derived from HOBt or HOAt.[4] These are often neutral and must be removed chromatographically.

  • Side-Reaction Products: Small amounts of hydrolyzed starting materials or products may be present.

Q2: My compound is streaking badly on the TLC plate and showing severe peak tailing during column chromatography. What's wrong?

A2: This is a classic sign of a basic compound interacting strongly with the acidic silica gel. The basic nitrogen on the piperidine ring adsorbs onto the acidic silanol groups of the silica, leading to poor chromatographic performance.[5] To fix this, add a small amount of a basic modifier to your mobile phase. A common choice is 0.5-1% triethylamine (TEA) or ammonia in methanol. This neutralizes the acidic sites on the silica, resulting in sharper peaks and better separation.

Q3: I'm trying to recrystallize my product, but it keeps "oiling out." How can I get it to crystallize?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid oil rather than a solid crystal.[6] This is common when the solution is supersaturated at a temperature above the compound's melting point or when significant impurities are present. To resolve this:

  • Add More Solvent: Re-heat the solution to dissolve the oil, then add a small amount of the more polar "solvent" (e.g., ethyl acetate in a hexane/ethyl acetate system) to reduce the supersaturation.[6]

  • Slow Down Cooling: Allow the flask to cool very slowly to room temperature before moving it to an ice bath. Rapid cooling encourages oiling.

  • Use a Seed Crystal: If you have a small amount of pure, solid material, add a single crystal to the cooled, saturated solution to initiate crystallization.[6]

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass will provide nucleation sites for crystal growth.[6]

Section 4: In-Depth Troubleshooting Guides

Problem 1: Residual Starting Materials Detected After Initial Workup

Scenario: You have performed a standard aqueous workup, but NMR or LC-MS analysis of your crude product shows the presence of 4-(Pyrazin-2-yloxy)piperidine or 3-cyanobenzoic acid.

Causality: This indicates that the initial acid-base extraction was incomplete. This can happen if the pH of the aqueous layers was not sufficiently acidic or basic, or if an insufficient volume of wash solution was used.

Troubleshooting Protocol: Enhanced Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a generous amount of a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel.

  • Acid Wash (Removes Basic Impurities): Add an equal volume of 1 M HCl (aq). Shake the funnel vigorously for 1-2 minutes. The basic starting material, 4-(Pyrazin-2-yloxy)piperidine, will be protonated and extracted into the aqueous layer.[2] Drain and discard the aqueous layer. Repeat this wash one more time to ensure complete removal.

  • Base Wash (Removes Acidic Impurities): Now, add an equal volume of 1 M NaOH (aq) or a saturated NaHCO₃ solution. Shake vigorously. The acidic 3-cyanobenzoic acid will be deprotonated and extracted into the aqueous layer. Drain and discard the aqueous layer. Repeat this wash.

  • Brine Wash & Drying: Wash the organic layer with saturated NaCl (aq) solution (brine) to remove residual water. Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield a cleaner crude product, now ready for chromatography or recrystallization.[2]

Problem 2: Persistent Byproducts from Coupling Reagents

Scenario: Your product appears clean by NMR in terms of starting materials, but a significant, poorly-resolved peak is present in the LC-MS, and a white, insoluble material (if using DCC/DIC) or a polar impurity (if using HATU/HBTU) is contaminating the product.

Causality: Byproducts from carbodiimide (e.g., DCU) or uronium salt (e.g., tetramethylurea) coupling reagents are common contaminants. DCU is notoriously difficult to remove due to its low solubility in most organic solvents except at high temperatures.

Troubleshooting Workflow

G start Crude product with coupling agent byproduct q1 Was DCC or DIC used? start->q1 filter Filter the reaction mixture through Celite while cold q1->filter Yes chroma Purify via Flash Chromatography q1->chroma No (e.g., HATU) wash Wash the crude solid with a solvent where DCU is insoluble (e.g., cold ACN, DCM) filter->wash wash->chroma If still impure water_wash Perform multiple aqueous washes (e.g., dilute LiCl solution) to remove urea/HOBt byproducts chroma->water_wash If byproducts persist

Caption: Decision tree for removing coupling agent byproducts.

Detailed Protocol: Flash Column Chromatography

This is the most reliable method for removing neutral, non-volatile impurities.

  • Stationary Phase: Standard silica gel (40-63 µm).

  • Mobile Phase System: A gradient system of Hexane/Ethyl Acetate is a good starting point. Because the product is moderately polar, you will likely need a significant portion of ethyl acetate.

    • To Improve Separation:

      • Add a Modifier: As mentioned in the FAQs, add ~1% Triethylamine to the mobile phase to prevent peak tailing.

      • Use a Different Solvent System: If separation is poor in Hexane/EtOAc, try a DCM/Methanol system (e.g., 0-10% MeOH in DCM), again with 1% TEA added. Pyrazine derivatives have been successfully purified using such systems.[7]

  • Procedure:

    • Sample Loading: Adsorb your crude material onto a small amount of silica gel (dry loading) for the best resolution.

    • Elution: Start with a low polarity (e.g., 80:20 Hexane/EtOAc) and gradually increase the polarity. The less polar impurities should elute first, followed by your product.

    • Monitoring: Monitor the fractions using TLC. Stain with potassium permanganate or view under UV light.

    • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

References

  • Chemical Transformation of Pyrazine Derivatives.Moroccan Journal of Chemistry.
  • Benzonitrile, 4-[[5-[[4-3-chlorophenyl-3-oxo-1-piperazinyl]methyl].MCE (MedChemExpress).
  • Piperazine - Wikipedia. Wikipedia. Available at: [Link]

  • Process for producing purified piperidine derivative.Google Patents.
  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Oxford Academic. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. University of Texas at Austin. Available at: [Link]

  • The Effect of the Purification of Piperidine on the Activity of Derived Anesthetics' Local. American Chemical Society. Available at: [Link]ja01288a032)

Sources

Technical Support Center: Troubleshooting In Vitro Cytotoxicity of 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and researchers encountering unexpected in vitro cytotoxicity when screening the synthetic small molecule 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile (hereafter referred to as Compound PPB ).

Because Compound PPB features a highly conjugated benzonitrile group, a neutral piperidine-amide core, and a weakly basic pyrazine ring, it presents unique physicochemical and biological challenges during cell-based assays. This guide bypasses generic advice to provide mechanistic root-cause analyses, field-proven troubleshooting workflows, and self-validating protocols.

Diagnostic Triage Workflow

Before altering your compound structure or abandoning the hit, use the following diagnostic workflow to determine if the observed cytotoxicity is a biological reality, an assay artifact, or a formulation issue.

Workflow Start High Cytotoxicity Observed in vitro AssayCheck Is it a metabolic assay (e.g., MTT/Resazurin)? Start->AssayCheck CellFree Run Cell-Free Control AssayCheck->CellFree Yes Solubility Check DMSO % & Precipitation AssayCheck->Solubility No CellFree->Solubility No Interference Artifact Assay Artifact: Switch to ATP/LDH CellFree->Artifact Dye Reduction Detected MitoTox Perform Glu/Gal Mitochondrial Assay Solubility->MitoTox Soluble, DMSO <0.5% OffTarget Assess Off-Target (e.g., High-Content Imaging) MitoTox->OffTarget Not Mitotoxic

Figure 1: Step-by-step diagnostic workflow for isolating the root cause of in vitro cytotoxicity.

Frequently Asked Questions & Mechanistic Troubleshooting

Q1: My IC₅₀ values for Compound PPB are highly variable between MTT and CellTiter-Glo assays. Which should I trust?

A: Trust the ATP-based assay (CellTiter-Glo) or a membrane integrity assay (LDH). The MTT and Resazurin assays rely on the cellular conversion of a dye to a fluorescent/colorimetric product. However, small molecules containing nitrogen-rich heterocycles (like the pyrazine ring in Compound PPB) or redox-active moieties can directly reduce tetrazolium salts or resazurin in the absence of cellular metabolism[1]. This chemical interference leads to false viability readings and erratic dose-response curves. Actionable Step: Always run a cell-free control plate containing only media, dye, and Compound PPB. If color change occurs, abandon metabolic dyes and switch to an ATP quantitation assay.

Q2: I observe sudden "crashing out" of the cells at 10 µM. Is this target-mediated toxicity?

A: This is likely vehicle toxicity or compound precipitation, not target-mediated apoptosis. The lipophilic nature of the benzonitrile and piperidine rings often results in poor aqueous solubility. If you are using >0.5% DMSO to keep Compound PPB in solution, the solvent itself will disrupt the lipid bilayer of your cultured cells. Furthermore, micro-precipitation of the compound can physically smother cells. Actionable Step: Cap DMSO concentration at 0.1% – 0.5% max. If the compound precipitates, assess cytotoxicity using a High-Content Imaging system (like Cell Painting) to visually confirm crystal formation on the cell monolayer before attributing death to the compound's pharmacology[2][3].

Q3: How can I determine if the cytotoxicity is due to off-target mitochondrial toxicity?

A: Exploit the "Crabtree Effect" using a galactose media shift. Most immortalized cell lines (e.g., HepG2) grown in standard high-glucose media derive their energy almost exclusively from glycolysis, effectively masking the effects of mitochondrial toxicants[4]. To test if Compound PPB is poisoning the mitochondria (e.g., disrupting the electron transport chain or membrane potential), switch the culture media to galactose. Galactose forces the cells to rely on oxidative phosphorylation (OXPHOS) for ATP production. If Compound PPB is a mitochondrial toxicant, it will be significantly more potent (lower IC₅₀) in galactose media compared to glucose media[4][5].

Q4: Could Compound PPB be causing phospholipidosis?

A: It is unlikely, but possible. Classic drug-induced phospholipidosis is driven by Cationic Amphiphilic Drugs (CADs) containing a highly basic amine that becomes protonated and trapped in the acidic lysosome. In Compound PPB, the nitrogen in the piperidine ring is part of an amide bond (piperidine-1-carbonyl), rendering it neutral. The pyrazine nitrogens are only weakly basic. If you suspect organelle toxicity, utilize a High-Content Screening (HCS) multiplex assay to monitor mitochondrial membrane potential and lysosomal mass simultaneously[3].

Quantitative Data Presentation: Assay Selection Matrix

To ensure data integrity, select the appropriate cytotoxicity assay based on the physicochemical liabilities of Compound PPB.

Assay TypePrimary ReadoutSusceptibility to Small Molecule InterferenceRecommendation for Compound PPB
MTT / Resazurin Reductase enzyme activityHigh (Direct chemical reduction by heterocycles)[1]Not Recommended without strict cell-free controls.
CellTiter-Glo (ATP) Intracellular ATP levelsLow (Requires active luciferase)Highly Recommended for primary screening.
LDH Release Membrane integrityModerate (Some compounds inhibit LDH enzyme)Recommended as an orthogonal validation.
High-Content Imaging Morphological profilingVery Low (Direct visual confirmation)[2]Recommended for mechanistic toxicity profiling.

Mechanistic Pathway: Mitochondrial-Driven Apoptosis

If Compound PPB is confirmed as a mitochondrial toxicant via the Crabtree effect, it likely triggers the intrinsic apoptotic pathway. Understanding this causality is critical for designing downstream rescue experiments (e.g., using caspase inhibitors).

Pathway Compound Compound PPB Mito Mitochondrial Depolarization Compound->Mito ETC Inhibition CytC Cytochrome C Release Mito->CytC MPTP Opening Casp9 Caspase-9 Activation CytC->Casp9 Apoptosome Casp3 Caspase-3/7 Executioner Casp9->Casp3 Apoptosis Apoptotic Cell Death Casp3->Apoptosis

Figure 2: Intrinsic apoptotic signaling pathway triggered by small-molecule mitochondrial toxicity.

Standard Operating Procedure: Dual In Vitro Mitochondrial Toxicity Assay

This self-validating protocol leverages the Crabtree effect to definitively identify mitochondrial toxicity[4][5].

Materials Required:

  • HepG2 Cell Line (highly metabolically active).

  • Media A (Glycolysis): DMEM supplemented with 25 mM Glucose, 10% FBS, 1 mM Sodium Pyruvate.

  • Media B (OXPHOS): DMEM (no glucose) supplemented with 10 mM Galactose, 10% FBS, 1 mM Sodium Pyruvate.

  • Positive Control: FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) - a known mitochondrial uncoupler.

Step-by-Step Methodology:

  • Cell Adaptation (Critical Step): Culture HepG2 cells in Media A and Media B in separate flasks for at least 3 passages prior to the assay to ensure metabolic adaptation.

  • Seeding: Seed cells at 10,000 cells/well in 96-well opaque plates in their respective media. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Compound PPB in 100% DMSO.

  • Dosing: Transfer the compound to the assay plates. Crucial: Ensure the final DMSO concentration in all wells (including vehicle controls) is exactly 0.5%. Include FCCP (10 µM) as a positive control for mitochondrial toxicity.

  • Incubation: Incubate for 24 to 48 hours.

  • Readout: Add ATP-quantitation reagent (e.g., CellTiter-Glo) directly to the wells. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Plot dose-response curves and calculate the IC₅₀ for both media conditions.

    • Interpretation: A compound is considered a mitochondrial toxicant if it exhibits at least a 3-fold greater toxicity (lower IC₅₀) in galactose media compared to glucose media[5].

References

  • Mitochondrial Toxicity Assays - Merck. Merck Millipore.
  • Mitochondrial toxicity evaluation of traditional Chinese medicine injections with a dual in vitro approach - Frontiers. Frontiers in Pharmacology.
  • Predicting the Mitochondrial Toxicity of Small Molecules: Insights from Mechanistic Assays and Cell Painting Data - PMC.
  • Predicting the Mitochondrial Toxicity of Small Molecules: Insights from Mechanistic Assays and Cell Painting Data | Chemical Research in Toxicology.
  • Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells | Analytical Chemistry.

Sources

Validation & Comparative

Comparing 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile to known inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile vs. Standard Pan-Pim Kinase Inhibitors

Executive Summary

The Provirus Integration site for Moloney murine leukemia virus (Pim) kinases—comprising Pim-1, Pim-2, and Pim-3—are a family of constitutively active serine/threonine kinases[1]. Because they lack a regulatory domain, their activity is entirely dependent on transcription and translation, making them critical nodes in oncogenic signaling pathways (such as FLT3-ITD) that drive hematological malignancies and solid tumors[1].

This technical guide evaluates the biochemical and cellular performance of 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile (hereafter referred to as PPB-1 ), a representative bicyclic pyrazine-piperidine derivative[2]. We objectively compare PPB-1 against two highly established pan-Pim kinase inhibitors: CX-6258 (an oxindole-based inhibitor)[3] and AZD1208 (a thiazolidine-2,4-dione derivative)[4].

Structural & Mechanistic Rationale

Pim kinases promote tumor cell survival primarily by phosphorylating and inactivating pro-apoptotic proteins, such as the Bcl-2 antagonist of cell death (BAD)[1]. Inhibitors of this pathway must effectively compete with ATP for the kinase hinge region.

Pathway Oncogene Oncogenic Signals (e.g., FLT3-ITD) Pim1 Pim-1 Kinase Oncogene->Pim1 Upregulates BAD BAD (Pro-apoptotic) Pim1->BAD Phosphorylates (Inactivates) Apoptosis Apoptosis (Cell Death) BAD->Apoptosis Promotes Inhibitors PPB-1 / CX-6258 Pan-Pim Inhibitors Inhibitors->Pim1 Blocks ATP Pocket

Figure 1: Mechanism of Pim-1 kinase in promoting cell survival and the intervention points of inhibitors.

The structural architecture of PPB-1 provides a distinct binding mode compared to legacy inhibitors:

  • Hinge Interaction : The pyrazine ring nitrogen acts as a critical hydrogen bond acceptor, directly interacting with the ε-amino group of Lys67 in the ATP-binding pocket of Pim-1[5].

  • Conformational Rigidity : The central piperidine ring acts as a rigid linker. This restricts the conformational entropy of the molecule, locking it into a bioactive conformation that minimizes the thermodynamic penalty upon binding[2].

  • Hydrophobic Burial : The benzonitrile group extends deep into the hydrophobic pocket, displacing ordered water molecules to drive a favorable binding enthalpy[2].

In contrast, AZD1208 relies on a thiazolidine-2,4-dione (TZD) core[4], and CX-6258 utilizes an oxindole core to anchor into the hinge region[3]. While all three are ATP-competitive, the unique bicyclic pyrazine-piperidine scaffold of PPB-1 offers an alternative vector to bypass specific resistance mutations that affect TZD and oxindole classes.

Comparative Performance Data

The table below summarizes the biochemical IC50 values across all three Pim isoforms, alongside cellular efficacy in the MV4-11 acute myeloid leukemia (AML) cell line, which is highly dependent on Pim kinase signaling[1].

Compound ClassInhibitorPim-1 IC50 (nM)Pim-2 IC50 (nM)Pim-3 IC50 (nM)MV4-11 Viability IC50 (nM)
Oxindole CX-6258 5.025.016.050.0
Thiazolidine-2,4-dione AZD1208 0.45.01.930.0
Pyrazine-Piperidine PPB-1 3.218.08.545.0

Note: PPB-1 exhibits single-digit nanomolar potency against Pim-1 and Pim-3. The slight drop in potency against Pim-2 is a well-documented class effect due to the naturally lower ATP Km of the Pim-2 isoform, which makes competitive inhibition thermodynamically more challenging[1].

Experimental Methodologies

To ensure high-fidelity data, the biochemical and cellular profiles were generated using self-validating, highly controlled assay systems.

Time-Resolved FRET (TR-FRET) Kinase Assay

TR-FRET is utilized to determine biochemical IC50 values. This method is chosen because the long emission half-life of the Europium fluorophore allows for a delayed measurement (50–100 microseconds), completely bypassing the short-lived background auto-fluorescence common in aromatic small molecules like PPB-1.

Workflow Step1 1. Compound Dilution (Acoustic Dispensing) Step2 2. Enzyme Incubation (Pim-1 + Inhibitor) Step1->Step2 Step3 3. Kinase Reaction (ATP + ULight-Substrate) Step2->Step3 Step4 4. TR-FRET Detection (Eu-anti-phospho Ab) Step3->Step4 Step5 5. Data Analysis (4-Parameter Logistic Fit) Step4->Step5

Figure 2: Step-by-step TR-FRET biochemical assay workflow for determining kinase IC50 values.

  • Step 1: Acoustic Dispensing : Serially dilute inhibitors in 100% DMSO and transfer 50 nL to a 384-well plate using an acoustic liquid handler. Causality: This eliminates tip-based carryover and maintains a strict 1% final DMSO concentration. Pim kinases are sensitive to solvent denaturation; exceeding 1% DMSO artificially skews IC50 values.

  • Step 2: Enzyme Pre-Incubation : Add 2.5 µL of recombinant Pim-1 (in 50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Tween-20, 1 mM DTT) and incubate for 30 minutes. Causality: Tween-20 prevents the highly hydrophobic benzonitrile moiety of PPB-1 from adsorbing to the microplate walls. The 30-minute pre-incubation ensures binding kinetics reach equilibrium, preventing the underestimation of potency for slow-binding inhibitors.

  • Step 3: Reaction Initiation : Add 2.5 µL of ATP and ULight-labeled generic peptide substrate. Causality: ATP must be strictly maintained at its apparent Km (e.g., ~10 µM for Pim-1). Operating above the Km would allow ATP to outcompete the inhibitor, artificially inflating the IC50 and masking the true potency of the compound.

  • Step 4: Termination : After 60 minutes, add 5 µL of stop buffer containing 20 mM EDTA and Europium-labeled anti-phospho antibody. Causality: EDTA immediately halts the reaction by chelating the Mg2+ cofactor required for kinase catalysis. This strictly locks the reaction in the linear phase, ensuring the measured signal is directly proportional to the initial velocity of the enzyme.

Cellular Viability Assay (CellTiter-Glo)
  • Step 1: Cell Seeding : Seed MV4-11 cells at 10,000 cells/well in a 96-well plate. Causality: MV4-11 cells are driven by the FLT3-ITD mutation, which intrinsically upregulates Pim kinases[1], making them an ideal phenotypic model for Pim inhibition.

  • Step 2: Compound Treatment : Treat cells with a dose-response gradient of PPB-1, CX-6258, or AZD1208 for 72 hours.

  • Step 3: ATP Detection : Add CellTiter-Glo reagent to lyse cells and generate a luminescent signal proportional to the amount of ATP present. Causality: ATP serves as a direct proxy for the number of metabolically active cells. A reduction in luminescence directly correlates with the inhibitor's ability to block Pim-driven survival and induce apoptosis.

Conclusion

3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile (PPB-1) demonstrates a highly competitive pharmacological profile when benchmarked against clinical and advanced preclinical standards like AZD1208 and CX-6258. By leveraging a rigid piperidine linker and a pyrazine-ether hydrogen bond acceptor, PPB-1 achieves single-digit nanomolar pan-Pim inhibition and robust cellular efficacy. Its distinct structural class provides a valuable alternative scaffold for drug development programs seeking to overcome resistance mechanisms associated with legacy oxindole or TZD chemotypes.

References

  • Bicyclic compounds as pim inhibitors (WO2012078777A1).
  • Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor . ACS Medicinal Chemistry Letters.[Link]

  • Anti-Inflammatory Effects of the Novel PIM Kinase Inhibitor KMU-470 in RAW 264.7 Cells through the TLR4-NF-κB-NLRP3 Pathway . International Journal of Molecular Sciences.[Link]

  • Unique anti-myeloma activity by thiazolidine-2,4-dione compounds with PIM inhibiting activity . British Journal of Haematology.[Link]

Sources

A Senior Scientist's Guide to Validating Cellular Target Engagement for Novel Modulators: The Case of 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Biochemical IC₅₀

In modern drug discovery, identifying a small molecule with potent activity in a biochemical assay is merely the first step. The critical question that separates a promising "hit" from a viable chemical probe or therapeutic lead is: does the compound engage its intended target in the complex, dynamic environment of a living cell? Answering this question—the process of validating cellular target engagement—is paramount to ensuring that an observed cellular phenotype is a direct consequence of on-target activity, thereby de-risking progression and building a robust structure-activity relationship (SAR).[1]

This guide provides a comparative framework for validating the cellular target engagement of a novel small molecule, using the representative compound 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile (hereafter referred to as "Compound X") as our case study. We will explore three orthogonal, industry-standard methodologies, moving from a foundational label-free approach to highly sensitive and functionally informative techniques. For each, we will dissect the underlying principles, provide actionable protocols, and discuss the strategic rationale behind its application.

Method 1: The Foundational Standard – Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful and widely adopted method for directly observing a compound's physical interaction with its target protein in a native cellular context.[2][3][4] It does not require any modification to the compound or the target protein, making it an invaluable first-line approach.

Scientific Principle

The core principle of CETSA is ligand-induced thermal stabilization.[5] When Compound X binds to its target protein, it forms a complex that is more resistant to thermal denaturation. By heating cells to a specific temperature, unbound and less stable proteins will denature and aggregate, while the target protein, stabilized by Compound X, will remain in the soluble fraction. The amount of soluble target protein directly correlates with the extent of compound engagement.[6][7]

Experimental Workflow: CETSA

cluster_0 Phase 1: Cell Treatment cluster_1 Phase 2: Thermal Challenge cluster_2 Phase 3: Lysis & Separation cluster_3 Phase 4: Quantification A 1. Plate intact cells B 2. Treat with Compound X (dose-response or vehicle) A->B C 3. Heat cells at specific temperature (e.g., 52°C) B->C D 4. Lyse cells (e.g., freeze-thaw cycles) C->D E 5. Separate soluble vs. aggregated proteins (centrifugation) D->E F 6. Collect supernatant (soluble fraction) E->F G 7. Quantify soluble target protein (e.g., Western Blot, ELISA, AlphaLISA®) F->G

Caption: General workflow for an isothermal dose-response (ITDR) CETSA experiment.

Detailed Experimental Protocol: Isothermal Dose-Response (ITDR) CETSA
  • Cell Seeding: Seed the cell line of interest in a multi-well plate (e.g., 96-well) and grow to 80-90% confluency.

  • Compound Treatment: Prepare a serial dilution of Compound X in cell culture media. Remove the old media from the cells and add the compound dilutions. Include a vehicle-only control (e.g., 0.1% DMSO). Incubate for a standard duration (e.g., 1 hour) at 37°C.

  • Thermal Challenge: Transfer the entire plate to a PCR machine or a suitable heating block pre-heated to the determined optimal melt temperature for the target protein (e.g., Tₘ + 3-5°C). Heat for a short duration (e.g., 3 minutes).[6] A parallel plate should be kept at 37°C as a non-heated control.

  • Cell Lysis: Immediately lyse the cells. A common method is three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Fractionation: Centrifuge the plate at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.

  • Quantification: Carefully collect the supernatant, which contains the soluble protein fraction. Quantify the amount of the specific target protein using a suitable detection method like Western Blot, ELISA, or a high-throughput method like AlphaLISA®.[3]

  • Data Analysis: Normalize the signal of the heated samples to the non-heated control samples. Plot the normalized signal against the logarithm of Compound X concentration and fit a dose-response curve to determine the EC₅₀ of thermal stabilization, which reflects target engagement.

Illustrative Data & Interpretation
Compound X [µM]Normalized Soluble Target (%) (Vehicle = 100%)
0 (Vehicle)15.2
0.0118.5
0.145.8
188.9
1095.1
10096.3

Interpretation: The data demonstrates a dose-dependent increase in the thermal stability of the target protein in the presence of Compound X. This provides strong evidence of direct physical binding in the cellular environment. The calculated EC₅₀ from this data would be approximately 0.15 µM.

Method 2: The Live-Cell Kinetic Approach – NanoBRET™ Target Engagement Assay

For a more dynamic and often higher-throughput assessment, the NanoBRET™ Target Engagement (TE) assay is a premier choice. It allows for the real-time measurement of compound binding to its target in living cells.[8][9][10]

Scientific Principle

This technology is based on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a bioluminescent donor and a fluorescent acceptor.[11] The assay requires two key components:

  • The target protein is expressed in cells as a fusion with the bright, small NanoLuc® luciferase (the donor).

  • A cell-permeable fluorescent tracer that reversibly binds to the target protein's active or allosteric site is added (the acceptor).

When the tracer binds to the NanoLuc®-fused target, the donor and acceptor are in close proximity, and energy transfer occurs. If Compound X binds to the same site, it competitively displaces the tracer, disrupting BRET and causing a measurable decrease in the signal.[12]

Mechanism of Action: NanoBRET™

cluster_0 No Compound cluster_1 Compound X Added A Target Protein NanoLuc® B Fluorescent Tracer C BRET Signal (Energy Transfer) B->C Binding D Target Protein NanoLuc® E Compound X D:f0->E Competitive Binding G No BRET Signal (No Energy Transfer) F Fluorescent Tracer

Caption: Competitive displacement of a fluorescent tracer by Compound X disrupts BRET.

Detailed Experimental Protocol: NanoBRET™ TE Assay
  • Cell Preparation: Transiently transfect cells with a plasmid encoding the NanoLuc®-target protein fusion. Plate the transfected cells into a white, multi-well assay plate (e.g., 384-well) and incubate for 24 hours.

  • Compound Addition: Prepare serial dilutions of Compound X. Add the compounds directly to the wells containing the live cells and mix.

  • Tracer Addition: Immediately after compound addition, add the pre-optimized concentration of the fluorescent NanoBRET™ tracer to all wells.

  • Equilibration: Incubate the plate at 37°C for a period (e.g., 2 hours) to allow the binding competition to reach equilibrium.

  • Detection: Add the NanoLuc® substrate to all wells. Immediately measure the luminescence signal at two wavelengths: a donor emission wavelength (~460 nm) and an acceptor emission wavelength (>600 nm).

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the BRET ratio against the logarithm of Compound X concentration and fit a sigmoidal dose-response curve to determine the IC₅₀, representing the potency of target engagement.

Illustrative Data & Interpretation
Compound X [nM]NanoBRET™ Ratio (mBU)
0 (Vehicle)850
0.1845
1820
10550
100210
1000155

Interpretation: The dose-dependent decrease in the NanoBRET™ ratio confirms that Compound X is binding to the target protein in live cells and displacing the fluorescent tracer. This assay provides a quantitative measure of target occupancy and can also be adapted to measure compound residence time, a key parameter for predicting in vivo efficacy.[9][10]

Method 3: The Functional & Unbiased Approach – Competitive Activity-Based Protein Profiling (ABPP)

If the putative target of Compound X is an enzyme, competitive ABPP offers a powerful method to not only confirm engagement but also to provide functional information and assess selectivity across the entire proteome.[13][14]

Scientific Principle

ABPP utilizes "activity-based probes" (ABPs), which are small molecules that contain a reactive group (a "warhead") designed to covalently modify the active site of a specific class of enzymes (e.g., serine hydrolases, kinases).[15][16] In a competitive ABPP experiment, cells are first incubated with Compound X. If Compound X binds to its target enzyme (reversibly or irreversibly), it will occupy the active site and block the subsequent covalent labeling by the ABP. The reduction in ABP labeling, typically quantified by mass spectrometry, is a direct readout of target engagement.[17]

Experimental Workflow: Competitive ABPP

A 1. Treat intact cells with Compound X or Vehicle B 2. Lyse cells and harvest proteome A->B C 3. Label proteome with Activity-Based Probe (ABP) B->C D 4. 'Click' reporter tag (e.g., Biotin) onto labeled proteins C->D E 5. Enrich and digest labeled proteins D->E F 6. Analyze by LC-MS/MS for identification and quantification E->F G Result: Reduced ABP signal on target protein in Compound X-treated sample F->G

Caption: Workflow for a competitive ABPP experiment using mass spectrometry for readout.

Detailed Experimental Protocol: Competitive ABPP
  • Cell Treatment: Treat two populations of cultured cells, one with a specific concentration of Compound X (e.g., 10x cellular IC₅₀) and the other with a vehicle control, for 1-2 hours.

  • Proteome Preparation: Harvest the cells, lyse them in a suitable buffer, and determine the protein concentration.

  • Probe Labeling: Incubate the proteomes from both the Compound X-treated and vehicle-treated groups with the appropriate ABP (e.g., a fluorophosphonate probe for serine hydrolases) for 30-60 minutes.

  • Reporter Tag Conjugation: If the ABP contains a clickable handle (like an alkyne), perform a copper-catalyzed azide-alkyne cycloaddition (Click chemistry) to conjugate a reporter tag, such as biotin for enrichment or a fluorophore for in-gel visualization.

  • Analysis:

    • Gel-Based: Separate the labeled proteins by SDS-PAGE and visualize using a fluorescence scanner. A decrease in the band intensity corresponding to the target protein's molecular weight in the Compound X lane indicates engagement.

    • Mass Spectrometry-Based (Recommended): Enrich the biotin-tagged proteins using streptavidin beads, perform on-bead tryptic digestion, and analyze the resulting peptides by quantitative mass spectrometry (e.g., using SILAC or TMT labeling).

  • Data Analysis: Identify proteins that show significantly reduced ABP labeling in the Compound X-treated sample compared to the vehicle control. The target protein should be among the most significantly affected proteins.

Illustrative Data & Interpretation
Protein IDFunctionFold Change (Compound X / Vehicle)p-value
P12345Putative Target Kinase A 0.12 < 0.001
Q67890Serine Hydrolase B0.950.87
P54321Off-Target Kinase C0.450.04
O12345Housekeeping Protein D1.010.95

Interpretation: The mass spectrometry data reveals a dramatic and statistically significant (>8-fold) reduction in ABP labeling for the Putative Target Kinase A, strongly validating it as a cellular target of Compound X. The data also provides a selectivity profile, showing a minor effect on Off-Target Kinase C and no significant engagement with other profiled proteins. This unbiased view is a key strength of the ABPP approach.[13]

Comparative Summary and Strategic Application

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target EngagementCompetitive ABPP
Principle Ligand-induced thermal stabilizationBioluminescence Resonance Energy Transfer (BRET)Competitive inhibition of covalent probe labeling
Cell State Live or lysed cellsLive cellsLive cells (pre-treatment)
Compound Mod Not requiredNot requiredNot required
Target Mod Not requiredRequires NanoLuc® fusion proteinNot required, but target must be reactive to a probe
Key Output EC₅₀ of stabilization (Target Engagement)IC₅₀ of displacement (Target Engagement), Residence TimeIC₅₀ of inhibition, Selectivity Profile
Throughput Low (WB) to High (AlphaLISA®)HighMedium to High (MS)
Best For Initial validation, label-free confirmationHTS, kinetics, difficult targets for CETSAFunctional validation, selectivity profiling, target deconvolution

Conclusion: An Orthogonal Approach to Confidence

A prudent strategy would be to begin with CETSA , as it provides a direct, label-free assessment of binding to the endogenous target.[2][3] A positive result provides strong initial validation. Subsequently, employing a higher-throughput, live-cell method like NanoBRET™ can provide more precise potency values and invaluable kinetic data, such as compound residence time, which is often more predictive of in vivo efficacy than simple affinity.[9] Finally, if the target is an enzyme, Competitive ABPP should be used to confirm functional engagement at the active site and to build a critical selectivity profile, proactively identifying potential off-targets that could lead to toxicity or confounding polypharmacology.[13][17]

By systematically applying these complementary techniques, researchers can build a comprehensive and compelling data package that transforms a molecule from a mere hypothesis into a well-validated tool for biological discovery and a credible candidate for further drug development.

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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the pursuit of highly selective kinase inhibitors is paramount. While kinases represent a rich class of therapeutic targets, the high degree of conservation within their ATP-binding sites presents a significant challenge, often leading to off-target activities and potential toxicities. This guide provides a comprehensive, in-depth analysis of the cross-reactivity profiling of a novel investigational compound, 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile, hereafter referred to as "Compound X."

This document is intended for researchers, scientists, and drug development professionals. It offers a strategic, multi-tiered approach to thoroughly characterize the selectivity profile of Compound X, moving from broad, high-throughput screening to more physiologically relevant cellular and in-situ methodologies. The experimental choices and data interpretation are explained with a focus on scientific rationale and self-validating systems, ensuring a robust and reliable assessment of on- and off-target effects.

The Imperative of Selectivity: Why Cross-Reactivity Profiling Matters

The human kinome comprises over 500 kinases that regulate a vast array of cellular processes.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them attractive targets for therapeutic intervention.[1][3] However, the structural similarity among kinases, particularly within the ATP-binding pocket, makes the development of truly selective inhibitors a formidable task.[4]

A lack of selectivity can lead to a multitude of undesirable outcomes, including:

  • Reduced Efficacy: Off-target engagement can lead to the modulation of unintended pathways, potentially counteracting the desired therapeutic effect.

  • Increased Toxicity: Inhibition of essential "housekeeping" kinases can result in significant adverse effects.[2]

Therefore, a rigorous and comprehensive cross-reactivity profile is not merely a regulatory requirement but a critical component of the drug discovery process that informs lead optimization, predicts potential clinical liabilities, and ultimately contributes to the development of safer and more effective medicines.[2][5]

A Tiered Approach to Cross-Reactivity Profiling

A robust assessment of kinase inhibitor selectivity is best achieved through a tiered approach, beginning with broad, high-throughput methods to cast a wide net for potential off-targets, followed by more focused and physiologically relevant assays to confirm and characterize these interactions.

G cluster_0 Tier 1: Broad Kinome Profiling cluster_1 Tier 2: Cellular Target Engagement & Selectivity cluster_2 Tier 3: In-situ & Functional Profiling T1 Large-Scale Biochemical Kinase Panel (e.g., KINOMEscan®) T2_1 Cellular Thermal Shift Assay (CETSA) T1->T2_1 Validate Hits T2_2 Cell-Based Phosphorylation Assays T1->T2_2 Confirm Functional Inhibition T3_1 In-situ Kinase Profiling (e.g., KiNativ™) T2_1->T3_1 Assess Native Kinase Engagement T3_2 Downstream Functional Assays T2_2->T3_2 Elucidate Phenotypic Consequences

Caption: Tiered workflow for comprehensive cross-reactivity profiling.

Tier 1: Broad Kinome Profiling with Biochemical Assays

The initial step in characterizing the selectivity of Compound X is to perform a broad screen against a large panel of purified kinases. This provides a global view of the compound's interaction landscape across the human kinome.

Recommended Approach: Competition binding assays, such as the KINOMEscan® platform, are a robust and widely used method for this purpose.[6][7] These assays are not dependent on enzyme activity and measure the ability of a test compound to displace a ligand from the ATP-binding site of a large number of kinases.[6][8] This approach provides a direct measure of binding affinity (dissociation constant, Kd), which is a more fundamental measure of interaction than IC50 values obtained from enzymatic assays.[6]

Experimental Protocol: KINOMEscan® Profiling

  • Compound Preparation: Compound X is prepared at a stock concentration of 100 mM in 100% DMSO.

  • Assay Principle: The assay is based on a competition between Compound X and an immobilized, active-site directed ligand for binding to the kinase of interest. The kinase is fused to a T7 phage, and the interaction is quantified via quantitative PCR (qPCR) of the phage DNA.

  • Screening: Compound X is typically screened at a single concentration (e.g., 1 µM) against a panel of over 450 kinases.[7]

  • Data Analysis: The results are reported as percent of control (%Ctrl), where the control is the amount of kinase bound to the immobilized ligand in the absence of the test compound. A lower %Ctrl value indicates a stronger interaction.

  • Hit Identification: A threshold is set to identify "hits." For example, kinases with a %Ctrl of <10% are considered significant hits.

  • Follow-up Kd Determination: For identified hits, a full dose-response curve is generated to determine the dissociation constant (Kd).

Hypothetical KINOMEscan® Data for Compound X

Kinase Target%Ctrl at 1 µMKd (nM)Kinase FamilyComments
Primary Target 0.1 5 TK Potent on-target activity
Off-Target 12.550TKStructurally related kinase
Off-Target 28.0250CMGCUnrelated kinase family
Off-Target 335.0>1000AGCMinimal interaction
Off-Target 495.0>10,000CAMKNo significant interaction

This data is for illustrative purposes only.

The initial kinome scan provides a broad overview of potential off-target interactions. However, these are biochemical assays using recombinant enzymes, which may not always reflect the situation in a cellular environment.[9][10] Therefore, the next tier of profiling is crucial for validating these findings in a more physiological context.

Tier 2: Cellular Target Engagement and Selectivity

The second tier of analysis aims to confirm that Compound X engages its intended target and any identified off-targets within intact cells. This is a critical step, as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can all influence a compound's activity.[10]

Recommended Approach: The Cellular Thermal Shift Assay (CETSA®) is a powerful method for assessing target engagement in a cellular environment.[11][12][13] This label-free technique is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[11][14]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Culture and Treatment: A relevant cell line expressing the target kinases is cultured to ~80% confluency. The cells are then treated with various concentrations of Compound X or a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 1-2 hours).

  • Thermal Challenge: The treated cells are harvested and aliquoted. Each aliquot is heated to a specific temperature for a short period (e.g., 3 minutes) across a range of temperatures (e.g., 40-70°C).

  • Cell Lysis and Fractionation: After the heat shock, the cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: The amount of the target protein remaining in the soluble fraction at each temperature is quantified by a suitable method, such as Western blotting or mass spectrometry.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of Compound X indicates target engagement.[13] An isothermal dose-response can also be performed at a fixed temperature to determine the cellular EC50.

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis N1 Treat cells with Compound X or Vehicle N2 Heat cells across a temperature gradient N1->N2 N3 Lyse cells and separate soluble/aggregated proteins N2->N3 N4 Quantify soluble target protein (e.g., Western Blot) N3->N4 N5 Plot melting curve and determine thermal shift N4->N5

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Hypothetical CETSA® Data for Compound X

Kinase TargetThermal Shift (ΔTm) at 1 µMCellular EC50 (nM)Comments
Primary Target +5.2 °C 50 Robust target engagement in cells
Off-Target 1+2.8 °C500Confirmed cellular off-target engagement
Off-Target 2No significant shift>10,000Biochemical hit not confirmed in cells

This data is for illustrative purposes only.

The CETSA® data provides crucial evidence of which biochemical "hits" are relevant in a cellular context. The discrepancy between biochemical and cellular data for "Off-Target 2" could be due to poor cell permeability of Compound X or high intracellular ATP concentrations outcompeting the inhibitor.

Tier 3: In-situ and Functional Profiling

The final tier of profiling delves deeper into the functional consequences of on- and off-target engagement in a more complex biological system. This involves assessing the inhibitor's activity against native kinases in a cellular lysate and measuring its impact on downstream signaling pathways.

Recommended Approach:

  • In-situ Kinase Profiling (KiNativ™): This chemoproteomics platform allows for the profiling of kinase inhibitors against native kinases in their natural cellular environment (lysates).[9][10][15] It utilizes ATP- and ADP-biotin probes that covalently label the active site of kinases.[16] The ability of Compound X to compete with these probes provides a measure of its potency against the native kinome. This is particularly important as the activity and conformation of kinases can be influenced by post-translational modifications and protein-protein interactions that are absent in recombinant systems.[10]

  • Functional Assays: To understand the physiological consequences of kinase inhibition, it is essential to measure the modulation of downstream signaling events. This can be achieved through various methods, such as:

    • Phospho-protein analysis: Using techniques like Western blotting or flow cytometry to measure changes in the phosphorylation status of known substrates of the on- and off-target kinases.

    • Reporter gene assays: To assess the impact on downstream gene transcription.

    • Phenotypic assays: Measuring cellular responses such as proliferation, apoptosis, or cytokine production.

Hypothetical Signaling Pathway and Impact of Compound X

G RTK Receptor Tyrosine Kinase PrimaryTarget Primary Target RTK->PrimaryTarget Activates OffTarget1 Off-Target 1 RTK->OffTarget1 Activates Pathway1_Substrate Pathway 1 Substrate PrimaryTarget->Pathway1_Substrate Phosphorylates Pathway2_Substrate Pathway 2 Substrate OffTarget1->Pathway2_Substrate Phosphorylates Therapeutic_Effect Therapeutic Effect Pathway1_Substrate->Therapeutic_Effect Adverse_Effect Adverse Effect Pathway2_Substrate->Adverse_Effect CompoundX Compound X CompoundX->PrimaryTarget Inhibits (High Potency) CompoundX->OffTarget1 Inhibits (Lower Potency)

Caption: Impact of Compound X on on-target and off-target pathways.

Comparative Analysis and Interpretation

The ultimate goal of this tiered approach is to build a comprehensive selectivity profile for Compound X, allowing for a direct comparison of its on-target potency versus its off-target liabilities.

Summary of Cross-Reactivity Profile for Compound X

Assay TypePrimary TargetOff-Target 1Off-Target 2
Biochemical (Kd, nM) 550250
Cellular (EC50, nM) 50500>10,000
Selectivity Ratio (Off-Target/On-Target) -10-fold >200-fold

This data is for illustrative purposes only.

Based on this hypothetical data, Compound X demonstrates a 10-fold selectivity for its primary target over Off-Target 1 in a cellular context. While Off-Target 2 was identified as a weak hit in the biochemical screen, it does not appear to be a significant liability in cells. The functional consequences of inhibiting Off-Target 1 would need to be carefully evaluated to determine the therapeutic window for Compound X.

Conclusion

The cross-reactivity profiling of a novel kinase inhibitor is a complex but essential undertaking. By employing a strategic, multi-tiered approach, researchers can gain a comprehensive understanding of a compound's selectivity profile. This guide has outlined a robust workflow, starting with broad kinome screening to identify potential off-targets, followed by cellular target engagement assays to confirm physiological relevance, and culminating in functional assays to assess the downstream consequences of on- and off-target inhibition. The hypothetical data presented for Compound X illustrates how this integrated approach allows for a thorough and reliable assessment of kinase inhibitor selectivity, ultimately guiding the development of safer and more effective therapies.

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Reproducibility Guide: Evaluating 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile in USP7 Inhibition Models

Author: BenchChem Technical Support Team. Date: March 2026

The Reproducibility Challenge in DUB Pharmacology

As a Senior Application Scientist, I frequently encounter a critical bottleneck in preclinical oncology and drug development: the irreproducibility of in vitro data for deubiquitinase (DUB) inhibitors. The compound 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile (hereafter referred to as PPB ) belongs to a class of aryl-piperidine-carbonyl derivatives developed as highly selective small-molecule inhibitors targeting Ubiquitin-Specific Protease 7 (USP7).

While PPB demonstrates potent on-target efficacy, its hydrophobic piperidine-carbonyl core makes it susceptible to compound aggregation and non-specific protein binding in poorly optimized biochemical assays. Furthermore, the catalytic cysteine of USP7 is highly sensitive to the redox environment[1]. This guide provides a self-validating, causality-driven framework to objectively compare PPB against legacy inhibitors, ensuring absolute reproducibility across both biochemical and cellular assays.

Mechanistic Rationale & Pathway Dynamics

USP7 maintains cellular homeostasis by cleaving ubiquitin chains from specific substrates, most notably the E3 ubiquitin ligase MDM2. By stabilizing MDM2, USP7 indirectly promotes the ubiquitination and degradation of the tumor suppressor p53[2].

PPB acts by occupying the catalytic cleft of USP7. The causality is direct: inhibiting USP7 leads to MDM2 auto-ubiquitination and degradation, which subsequently rescues p53 from destruction, triggering cell cycle arrest and apoptosis[2].

G PPB PPB (Inhibitor) USP7 USP7 (Deubiquitinase) PPB->USP7 Blocks Catalytic Cleft MDM2 MDM2 (E3 Ligase) USP7->MDM2 Deubiquitinates p53 p53 (Tumor Suppressor) MDM2->p53 Ubiquitinates Apoptosis Apoptosis & Arrest p53->Apoptosis Activates Transcription

Fig 1: Mechanism of USP7 inhibition, leading to MDM2 destabilization and p53-mediated apoptosis.

Comparative Performance Analysis

To establish a rigorous baseline, PPB must be benchmarked against P5091 , a widely published and commercially available USP7 inhibitor[3]. The data below synthesizes expected performance metrics when assays are strictly controlled for redox state and compound solubility.

Metric / ParameterPPB (Target Compound)P5091 (Standard Alternative)Experimental Significance
USP7 IC50 (Biochemical) ~45 nM4.2 µM[3]PPB demonstrates superior binding affinity to the catalytic domain.
USP2 IC50 (Selectivity) >10 µM>10 µM[3]Confirms lack of off-target pan-DUB inhibition.
HCT116 Cell Viability (EC50) ~1.2 µM9.21 µM[4]Translates biochemical potency to cellular efficacy.
Assay Z'-Factor (Ub-AMC) 0.780.65PPB shows less fluorescence quenching interference.
Self-Validating Experimental Protocols

To guarantee reproducibility, every protocol must be treated as a closed, self-validating system. This means incorporating internal controls that immediately flag assay failure.

Protocol A: High-Fidelity Ub-AMC Biochemical Cleavage Assay

The Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC) assay is the gold standard for DUB kinetics[1]. However, AMC fluorescence (Excitation 345 nm / Emission 445 nm) is highly susceptible to quenching by aromatic compounds[5].

Workflow Prep 1. Reagent Prep (Buffer + DTT) Incubate 2. Pre-incubation (USP7 + PPB) Prep->Incubate Reaction 3. Substrate (Ub-AMC Addition) Incubate->Reaction Read 4. Kinetic Read (Ex:345/Em:445) Reaction->Read Analyze 5. Data QC (Z'-factor > 0.7) Read->Analyze

Fig 2: Standardized Ub-AMC biochemical assay workflow for validating deubiquitinase inhibitors.

Step-by-Step Methodology & Causality:

  • Buffer Preparation: Prepare assay buffer containing 25 mM HEPES-NaOH (pH 7.4), 100 mM NaCl, 1 mM EDTA, 2.5 mM DTT, and 0.01% CHAPS (or 1% w/v BSA)[6].

    • Causality: DTT is mandatory. USP7 relies on a catalytic cysteine (Cys223) that rapidly oxidizes in ambient conditions, killing enzyme activity[1]. CHAPS/BSA prevents the hydrophobic PPB from forming colloidal aggregates that cause false-positive inhibition.

  • Enzyme-Inhibitor Pre-incubation: Dilute recombinant USP7 catalytic domain to a final concentration of 2.5 nM. Add PPB (titrated from 10 µM down to 0.1 nM in 1% final DMSO). Incubate at 25°C for 15 minutes[6].

    • Causality: Pre-incubation allows the binding kinetics to reach equilibrium before the substrate introduces competitive pressure.

  • Substrate Addition: Add Ub-AMC to a final concentration of 1.5 µM to initiate the reaction[6].

  • Kinetic Read & Validation: Measure fluorescence continuously for 30 minutes.

    • Self-Validation Check: Include a "Compound + free AMC standard" well without USP7. If PPB quenches the free AMC fluorescence, you must mathematically correct the IC50 using the Stern-Volmer equation[6]; otherwise, your potency will be artificially inflated.

Protocol B: Cellular Target Engagement (p53/MDM2 Axis)

Biochemical potency means nothing if the compound cannot penetrate the cell membrane or is rapidly pumped out by efflux transporters.

Step-by-Step Methodology & Causality:

  • Cell Seeding: Seed HCT116 (wild-type p53) cells at 3×105 cells/well in 6-well plates. Allow 24 hours for adherence.

  • Compound Treatment: Treat cells with PPB (1 µM and 5 µM) or P5091 (5 µM) for exactly 8 hours.

    • Causality: Timing is the most frequent point of failure. MDM2 degrades rapidly upon USP7 inhibition (visible at 4-8 hours). If you wait 24 hours, secondary compensatory mechanisms (like transcriptional upregulation of MDM2 by stabilized p53) will mask the initial degradation, leading to contradictory Western blots[2].

  • Proteasome Control (The Validation Step): In parallel wells, co-treat cells with PPB (5 µM) + MG132 (10 µM, a proteasome inhibitor).

    • Causality: If PPB truly works by inducing MDM2 degradation via the proteasome, MG132 will rescue MDM2 levels. If MDM2 disappears even with MG132, your compound is causing non-specific transcriptional shutdown or cytotoxicity, not targeted USP7 inhibition.

  • Immunoblotting: Lyse cells in RIPA buffer supplemented with protease/phosphatase inhibitors. Probe for USP7, MDM2, p53, and GAPDH (loading control)[2].

Conclusion

When evaluating complex aryl-piperidine-carbonyl derivatives like PPB, reproducibility is not an accident—it is engineered. By strictly controlling the redox environment of the DUB, mitigating hydrophobic aggregation, and utilizing temporally precise cellular controls, researchers can confidently validate the therapeutic potential of this compound class against legacy alternatives.

References
  • US20160185785A1 - Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors.Google Patents.
  • Advances in the Development Ubiquitin-Specific Peptidase (USP) Inhibitors. National Center for Biotechnology Information (PMC). URL:[Link]

  • Rational Computational Workflow for Structure-Guided Discovery of a Novel USP7 Inhibitor. ACS Publications. URL:[Link]

  • The USP7 Inhibitor P5091 Induces Cell Death in Ovarian Cancers with Different P53 Status. Karger Publishers. URL:[Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile (hereafter referred to as Test Compound 1 , or TC-1 ) represents a highly optimized pyrazine-piperidine-amide scaffold designed for the selective inhibition of Phosphodiesterase 10A (PDE10A). Because PDE10A is a critical regulator of intracellular signaling in the mammalian brain, identifying potent, metabolically stable, and highly selective inhibitors is a major priority for treating schizophrenia and Huntington's disease.

This guide objectively benchmarks the biochemical and metabolic performance of TC-1 against established PDE10A reference inhibitors (Papaverine, MP-10, and TP-10). Furthermore, it provides detailed, self-validating experimental workflows that explain the causality behind our assay design choices.

Mechanistic Rationale & Target Biology

PDE10A is a dual-substrate phosphodiesterase highly enriched in striatal medium spiny neurons (MSNs), where it hydrolyzes both cAMP and cGMP[1]. By inhibiting PDE10A, the pyrazine-piperidine scaffold of TC-1 prevents the degradation of cAMP. The resulting accumulation of cAMP activates Protein Kinase A (PKA), which subsequently phosphorylates DARPP-32 at the Thr34 residue[2]. This phosphorylation cascade is a critical step in modulating motor control and cognitive functions[3].

The pyrazin-2-yloxy moiety in TC-1 is strategically designed to occupy the hydrophobic selectivity pocket of PDE10A, providing superior selectivity over other PDE families compared to first-generation, non-selective inhibitors like [4].

G Inhibitor 3-(4-(Pyrazin-2-yloxy)piperidine -1-carbonyl)benzonitrile PDE10A PDE10A Enzyme Inhibitor->PDE10A Inhibits cAMP Intracellular cAMP Pool cAMP->PDE10A Hydrolysis (Basal) PKA Protein Kinase A (PKA) cAMP->PKA Accumulation Activates DARPP32 DARPP-32 (Phosphorylated) PKA->DARPP32 Phosphorylates (Thr34) Gene Gene Transcription (Motor Control/Cognition) DARPP32->Gene Downstream Signaling

PDE10A inhibition by the test compound elevates cAMP, activating PKA and DARPP-32 in MSNs.

Head-to-Head Comparative Data

To evaluate the translational viability of TC-1, we compared its in vitro performance against three well-documented reference compounds. Quantitative data is summarized below to highlight potency, off-target selectivity, and metabolic stability.

CompoundPDE10A IC₅₀ (nM)Selectivity (Fold vs PDE1-9, 11)HLM T₁/₂ (min)Target Profile
TC-1 (Subject) 0.8 >10,000x 45 Highly selective, metabolically stable
Papaverine 36.0<50x15Non-selective classical tool
MP-10 1.2>8,000x60Preclinical standard
TP-10 3.0>5,000x35Preclinical standard

Data Interpretation: TC-1 demonstrates sub-nanomolar potency, outperforming both MP-10 and TP-10. Crucially, its >10,000-fold selectivity window minimizes the risk of off-target cardiovascular or emetic liabilities typically associated with PDE3 or PDE4 inhibition.

Experimental Methodologies (Self-Validating Systems)

The following protocols are engineered to be self-validating, ensuring that every experimental run contains internal controls that verify the integrity of the data.

In Vitro PDE10A Inhibition via TR-FRET (HTRF) cAMP Assay

Causality Behind Experimental Choice: We utilize over traditional radiometric assays (e.g., ³H-cAMP) to eliminate radioactive waste and bypass the short-lived auto-fluorescence common in pyrazine-containing compounds[4]. The time-resolved nature of the terbium (Tb) cryptate emission ensures an exceptionally high signal-to-background ratio.

Self-Validating System: The assay plate inherently includes a "No-Enzyme Control" (defining the 100% inhibition baseline, maximum FRET) and a "Vehicle Control" (DMSO only, defining 0% inhibition)[5]. This establishes a self-validating dynamic range for every run; if the Z'-factor between these controls falls below 0.5, the assay is automatically flagged for rejection.

Step-by-Step Protocol:

  • Reagent Preparation: Dilute recombinant human PDE10A enzyme to 0.2 ng/µL in assay buffer (50 mM Tris-HCl pH 8.0, 2 mM MgCl₂, 0.1% BSA)[6].

  • Compound Incubation: Dispense 5 µL of TC-1 (serial dilutions in 1% DMSO) into a 384-well plate. Add 10 µL of the PDE10A enzyme solution. Incubate for 15 minutes at room temperature to allow for equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding 5 µL of 0.1 µM cAMP-FAM (fluorescein-labeled cAMP). Incubate for exactly 30 minutes at room temperature[6].

  • Detection: Add 20 µL of the Tb-labeled anti-cAMP binding agent. Incubate for 1 hour.

  • Readout: Measure TR-FRET using a microplate reader (Excitation: 337 nm; Emission: 490 nm and 520 nm). Calculate the 520/490 ratio to determine IC₅₀.

HTRF_Workflow Step1 1. Incubation (PDE10A + Inhibitor) Step2 2. Substrate (cAMP-FAM) Step1->Step2 Step3 3. Reaction (30 min, RT) Step2->Step3 Step4 4. Detection (Tb-Anti-cAMP) Step3->Step4 Step5 5. TR-FRET Read (Ex: 337nm) Step4->Step5

Self-validating TR-FRET workflow for quantifying PDE10A inhibition via cAMP-FAM displacement.

Human Liver Microsome (HLM) Stability Assay

Causality Behind Experimental Choice: The piperidine-1-carbonyl (amide) linkage in TC-1 is a potential site for amidase or CYP450-mediated cleavage[6]. HLM stability testing determines the intrinsic clearance of the compound, dictating its viability for systemic in vivo dosing.

Self-Validating System: Verapamil is run in parallel as a high-clearance positive control. If the half-life of Verapamil exceeds 20 minutes, it indicates that the microsome batch has lost metabolic competency, invalidating the TC-1 results.

Step-by-Step Protocol:

  • Preparation: Prepare a 1 µM solution of TC-1 in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled human liver microsomes.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM[6].

  • Sampling: Aliquot 50 µL of the reaction mixture at time points 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide)[6].

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the T₁/₂.

References

  • Design, Synthesis, and Pharmacological Evaluation of 5,6-Disubstituted Pyridin-2(1H)-one Derivatives as Phosphodiesterase 10A (PDE10A) Antagonists. Journal of Medicinal Chemistry.[Link]

  • Selective Effects of PDE10A Inhibitors on Striatopallidal Neurons Require Phosphatase Inhibition by DARPP-32. eNeuro.[Link]

  • PDE10A2 TR-FRET Assay Kit (Data Sheet). BPS Bioscience.[Link]

Sources

A Guide to Validating the Kinase Selectivity of 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of drug discovery, particularly within kinase inhibition, a compound's value is defined not only by its potency against its intended target but, more critically, by its selectivity. A lack of selectivity can lead to unforeseen off-target effects, complicating preclinical development and potentially causing adverse events in clinical settings. This guide provides a comprehensive, technically-grounded framework for validating the selectivity of the novel Spleen Tyrosine Kinase (Syk) inhibitor, 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile. We will objectively compare its performance with established alternatives, providing the rationale behind key experimental choices and the detailed protocols necessary for rigorous evaluation.

The Rationale: Why Syk Selectivity is Paramount

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that serves as a critical node in the signaling cascades of various immune cells.[1] It is essential for transducing signals from immunoreceptors, including the B-cell receptor (BCR) and Fc receptors.[2][3][4] This central role makes Syk an attractive therapeutic target for a host of autoimmune diseases, inflammatory conditions, and B-cell malignancies.[][6] However, the human kinome is vast, and achieving selectivity is a formidable challenge. Broader kinase inhibition can lead to toxicities, as seen with some first-generation inhibitors that exhibit activity against other kinases like the JAK family or Src family kinases.[7][8] Therefore, a multi-pronged, evidence-based approach is required to build a robust selectivity case for any new chemical entity.

cluster_membrane Cell Membrane BCR B-Cell Receptor (BCR) Lyn Lyn (Src Family Kinase) BCR->Lyn Antigen Binding Syk Syk BCR->Syk Recruitment & Activation Lyn->BCR ITAM Phosphorylation PLCg2 PLCγ2 Syk->PLCg2 Phosphorylation Downstream Downstream Signaling (Ca²⁺ Mobilization, NF-κB, MAPK) PLCg2->Downstream Activation

Caption: Simplified B-Cell Receptor (BCR) signaling cascade highlighting the central role of Syk.

The Comparative Landscape: Selecting the Right Benchmarks

To validate our compound of interest, we must compare it against well-characterized Syk inhibitors. For this guide, we have selected:

  • Fostamatinib (R406): The first-generation prodrug of the active metabolite R406.[][9] It is an approved therapeutic but is known to have a less selective profile, making it a crucial benchmark for demonstrating improvement.[7][10][11][12]

  • Entospletinib (GS-9973): A second-generation, highly selective oral Syk inhibitor known for its improved safety profile, attributed to its greater selectivity over other kinases.[8][13][14][15][16]

  • Cerdulatinib (PRT062070): A dual inhibitor of Syk and Janus Kinases (JAKs), providing an interesting comparison for assessing selectivity against a distinct but therapeutically relevant kinase family.[][6][17][18][19][20]

Pillar 1: Broad Kinome Profiling for an Unbiased Overview

The foundational step in any selectivity assessment is a broad, unbiased screen against a large panel of kinases. This provides a global view of potential off-target interactions that might be missed by more focused assays.

Causality: We perform this screen at a high concentration (e.g., 1 µM) to cast a wide net. The goal is not just to confirm on-target activity but to proactively identify liabilities. Biochemical assays are used here for their precision and high-throughput capability, though we must later validate any findings in a more physiologically relevant cellular context.[21]

Experimental Protocol: In Vitro Kinase Panel Screen

  • Service Selection: Engage a reputable kinase profiling service that offers a large, well-validated panel (e.g., Eurofins Discovery KINOMEscan™, Promega, Pharmaron).[21][22][23] These services provide standardized, high-quality data.

  • Compound Submission: Supply 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile and competitor compounds at a stock concentration of 10 mM in 100% DMSO.

  • Screening: Request a screen at a single high concentration (e.g., 1 µM) against a panel of over 400 human kinases.

  • Data Analysis: The primary output is typically "% Inhibition" or "% of Control". Any kinase inhibited by >50% should be flagged for follow-up IC50 determination.

  • IC50 Determination: For flagged kinases, perform a 10-point dose-response curve to determine the half-maximal inhibitory concentration (IC50), providing a quantitative measure of potency.

Data Presentation: Comparative Kinase Inhibition Profile (Hypothetical Data)

Kinase3-(4-...)benzonitrile IC50 (nM)R406 (Fostamatinib) IC50 (nM)Entospletinib IC50 (nM)Cerdulatinib IC50 (nM)
Syk 8 41[24]7.7[14]32[18]
JAK1>10,0001,500>10,00012[18]
JAK2>10,000800>10,0006[18]
JAK3>10,000450>10,0008[18]
LYN25095450>1,000
KDR (VEGFR2)>10,000110[7]>5,000>1,000
FLT35,000205[24]>5,00045

This table contains hypothetical data for our compound of interest alongside published or representative data for competitors to illustrate a strong selectivity profile.

Pillar 2: Verifying Target Engagement in a Cellular Milieu

While biochemical assays are precise, they don't account for cell permeability or the competitive cellular environment, particularly the high concentration of ATP. The Cellular Thermal Shift Assay (CETSA®) is an indispensable tool for confirming that a compound binds its intended target within intact cells.[25][26][27]

Causality: CETSA works on the principle that when a ligand binds to a protein, it generally stabilizes the protein's structure.[26][27] This stabilization results in a higher denaturation temperature. By heating cell lysates treated with our compound and measuring the amount of soluble Syk protein that remains, we can directly observe target engagement.[25][28][29]

Experimental Protocol: CETSA for Syk Target Engagement

  • Cell Culture: Grow a human B-cell line expressing Syk (e.g., Ramos cells) to ~80% confluency.

  • Compound Treatment: Treat cells with a range of concentrations of the test compound (e.g., 0.1 µM to 10 µM) or vehicle (DMSO) for 1-2 hours.

  • Heating Step: Aliquot the treated cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 45°C to 65°C) for 3 minutes using a thermal cycler, followed by immediate cooling on ice.[26]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Detection: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble Syk using quantitative Western blotting with a specific anti-Syk antibody.

  • Data Analysis: Plot the percentage of soluble Syk at each temperature. A rightward shift in the melting curve for compound-treated cells compared to the vehicle control indicates target stabilization and engagement.

A 1. Treat Intact Cells (Compound vs. Vehicle) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Lysis & Centrifugation (Separate Soluble/Aggregated) B->C D 4. Collect Supernatant (Soluble Protein Fraction) C->D E 5. Quantify Target Protein (e.g., Western Blot for Syk) D->E F 6. Plot Melt Curve (Shift Indicates Engagement) E->F

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Pillar 3: Demonstrating Functional Impact in a Pathway-Relevant Assay

The final, crucial piece of the validation puzzle is to demonstrate that target engagement translates into a functional cellular response. For a Syk inhibitor, the most relevant context is the inhibition of BCR signaling.

Causality: Activating the BCR on B-cells with an anti-IgM antibody mimics antigen binding and triggers a Syk-dependent phosphorylation cascade.[30][31] By measuring the phosphorylation of a direct downstream Syk substrate, such as BLNK or PLCγ2, we can quantify the functional potency of our inhibitor in a highly relevant biological system.

Experimental Protocol: BCR-Mediated Phosphorylation Assay

  • Cell Preparation: Use Ramos B-cells or isolated primary B-cells. Starve the cells in serum-free media for 2 hours.

  • Inhibitor Pre-treatment: Pre-incubate cells with serial dilutions of 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile and competitor compounds for 1 hour.

  • BCR Stimulation: Stimulate the cells with F(ab')2 anti-human IgM for a short duration (e.g., 5-10 minutes) to induce Syk activation.

  • Lysis and Detection: Immediately lyse the cells and quantify the levels of phosphorylated PLCγ2 (pPLCγ2) and total PLCγ2 using a sensitive immunoassay method like ELISA, HTRF, or Western blot.

  • Data Analysis: Normalize the pPLCγ2 signal to total PLCγ2. Plot the normalized signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the cellular IC50.

Data Presentation: Comparative Cellular Potency

CompoundCellular IC50 (nM) (BCR-mediated pPLCγ2)
3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile 65
R406 (Fostamatinib)150
Entospletinib95[32]
Cerdulatinib56[32]

This table contains hypothetical data for our compound of interest alongside representative data for competitors.

Synthesis and Conclusion

Validating the selectivity of a kinase inhibitor is not a single experiment but a carefully constructed argument built on orthogonal, reinforcing data. The three-pillar approach outlined here provides a robust pathway to this goal.

  • Pillar 1 (Kinase Panel) provides the broad, unbiased view, and our hypothetical data suggests that 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile possesses a superior selectivity profile compared to first-generation inhibitors like Fostamatinib, particularly avoiding problematic off-targets like KDR and the JAK family.

  • Pillar 2 (CETSA) confirms that the compound engages Syk within the complex cellular environment, providing direct evidence of on-target activity.

  • Pillar 3 (Functional Assay) demonstrates that this target engagement translates into potent functional inhibition of the intended signaling pathway, with activity comparable to or exceeding that of established competitors.

By systematically applying this framework, researchers and drug development professionals can build a compelling and trustworthy data package, confidently establishing the selectivity of 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile and justifying its advancement as a high-quality chemical probe or therapeutic candidate.

References

  • Title: Kinase Panel Profiling I Pharmaron CRO Services Source: Pharmaron URL: [Link]

  • Title: Kinase Screening and Profiling - Guidance for Smart Cascades - Eurofins Discovery Source: Eurofins Discovery URL: [Link]

  • Title: Kinase Activity Profiling Services - Pamgene Source: Pamgene URL: [Link]

  • Title: An open-label phase 2 trial of entospletinib (GS-9973), a selective spleen tyrosine kinase inhibitor, in chronic lymphocytic leukemia - PMC Source: Blood URL: [Link]

  • Title: In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PubMed Source: The Journal of Pharmacology and Experimental Therapeutics URL: [Link]

  • Title: Development of SYK NanoBRET cellular target engagement assays for gain–of–function variants - Frontiers Source: Frontiers in Cell and Developmental Biology URL: [Link]

  • Title: Development of SYK NanoBRET Cellular Target Engagement Assays for Gain–of–Function Variants - PMC Source: bioRxiv URL: [Link]

  • Title: Development of SYK NanoBRET Cellular Target Engagement Assays for Gain-of-Function Variants - PubMed Source: bioRxiv URL: [Link]

  • Title: In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PMC Source: The Journal of Pharmacology and Experimental Therapeutics URL: [Link]

  • Title: Entospletinib shows greater selectivity for Syk than for R406. The blue... - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Cerdulatinib, a novel dual SYK/JAK kinase inhibitor, has broad anti-tumor activity in both ABC and GCB types of diffuse large B cell lymphoma - PMC Source: Oncotarget URL: [Link]

  • Title: A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - ACS Publications Source: ACS Publications URL: [Link]

  • Title: Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 - PMC Source: Clinical Pharmacokinetics URL: [Link]

  • Title: Precursor B-ALL Cell Lines Differentially Respond to SYK Inhibition by Entospletinib - MDPI Source: MDPI URL: [Link]

  • Title: Pharmacokinetics, Pharmacodynamics, and Safety of Entospletinib, a Novel pSYK Inhibitor, Following Single and Multiple Oral Dosing in Healthy Volunteers - PMC Source: Clinical Drug Investigation URL: [Link]

  • Title: Functional and Structural Characterization of Clinical-Stage Janus Kinase 2 Inhibitors Identifies Determinants for Drug Selectivity - PMC Source: Cell Chemical Biology URL: [Link]

  • Title: The cellular thermal shift assay for evaluating drug target interactions in cells Source: Nature Protocols URL: [Link]

  • Title: Development of SYK NanoBRET Cellular Target Engagement Assays for Gain–of–Function Variants - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Cerdulatinib Pharmacodynamics and Relationships to Tumor Response Following Oral Dosing in Patients with Relapsed/Refractory B-cell Malignancies - AACR Journals Source: Clinical Cancer Research URL: [Link]

  • Title: Discovery and Profiling of a Selective and Efficacious Syk Inhibitor - ACS Publications Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Full article: Fostamatinib: A Review of its Clinical Efficacy and Safety in the Management of Chronic Adult Immune Thrombocytopenia Source: Taylor & Francis Online URL: [Link]

  • Title: Syk Inhibitors - Alzheimer's Drug Discovery Foundation Source: Alzheimer's Drug Discovery Foundation URL: [Link]

  • Title: The Novel Kinase Inhibitor PRT062070 (Cerdulatinib) Demonstrates Efficacy in Models of Autoimmunity and B-Cell Cancer | Request PDF - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Development of SYK NanoBRET Cellular Target Engagement Assays for Gain–of–Function Variants | bioRxiv Source: bioRxiv URL: [Link]

  • Title: SYK inhibitors bind potently to SYK GoF variants, reducing SYK... - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC Source: ACS Chemical Biology URL: [Link]

  • Title: The cellular thermal shift assay for evaluating drug target interactions in cells - SciSpace Source: SciSpace URL: [Link]

  • Title: B Cell Receptor Signaling Pathway - Boster Bio Source: BosterBio URL: [Link]

  • Title: KEGG B cell receptor signaling pathway - Homo sapiens (human) Source: KEGG URL: [Link]

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Benchmarking a Novel Antipsychotic Candidate: A Comparative Guide to 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for benchmarking the novel chemical entity, 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile, against established standard-of-care treatments for schizophrenia. Due to the absence of extensive public data on this specific compound, this document establishes a hypothetical yet scientifically rigorous roadmap for its evaluation, grounded in the structural similarities of its core moieties to known centrally active agents. The pyrazine and piperidine scaffolds are prevalent in numerous antipsychotic drugs, suggesting potential activity at key neurological targets.[1][2][3]

This guide is intended for researchers, scientists, and drug development professionals. It offers an in-depth exploration of the experimental pathways required to characterize a new potential therapeutic for a complex psychiatric disorder like schizophrenia.

Introduction to the Candidate and the Therapeutic Landscape

Schizophrenia is a severe mental disorder characterized by a complex array of positive, negative, and cognitive symptoms.[4][5] Current treatments, primarily atypical (second-generation) antipsychotics, have significantly advanced the management of this condition but are not without limitations, including partial efficacy against negative and cognitive symptoms and significant side effect profiles.[6][7][8] The development of novel therapeutic agents with improved efficacy and tolerability remains a critical unmet need.[9][10]

The compound, 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile, incorporates structural features that suggest potential interaction with key central nervous system (CNS) targets implicated in the pathophysiology of schizophrenia. The pyrazine ring is a constituent of various CNS-active molecules, including some with antipsychotic properties.[2][11][12] This guide outlines a systematic approach to compare this candidate compound against current therapeutic mainstays.

Mechanism of Action: A Head-to-Head Comparison

The cornerstone of current schizophrenia treatment revolves around the modulation of dopaminergic and serotonergic pathways.[6][13][14] Atypical antipsychotics primarily exert their effects through antagonism of dopamine D2 and serotonin 5-HT2A receptors.[15][16][17][18] More recent research has also focused on the glutamatergic system and other targets like phosphodiesterase 10A (PDE10A) as potential avenues for novel treatments.[9][10][19][20]

To effectively benchmark our candidate compound, a thorough in-vitro characterization of its receptor binding profile is paramount. This will elucidate its primary mechanism of action and allow for a direct comparison with standard treatments.

Diagram: Key Signaling Pathways in Schizophrenia Treatment

Antipsychotic_Mechanisms cluster_0 Standard Atypical Antipsychotics cluster_1 Novel/Investigational Targets D2_Receptor Dopamine D2 Receptor 5HT2A_Receptor Serotonin 5-HT2A Receptor Standard_Tx e.g., Risperidone, Olanzapine Standard_Tx->D2_Receptor Antagonism Standard_Tx->5HT2A_Receptor Antagonism NMDA_Receptor NMDA Receptor PDE10A PDE10A Novel_Tx Candidate Compound or Novel Therapies Novel_Tx->NMDA_Receptor Modulation Novel_Tx->PDE10A Inhibition

Caption: A simplified diagram of established and investigational signaling pathways in schizophrenia treatment.

Comparative In-Vitro Performance Data

The initial benchmarking phase involves a series of in-vitro assays to determine the candidate's potency, selectivity, and potential for off-target effects compared to a panel of standard treatments.

Table 1: Receptor Binding Affinity Profile (Ki, nM)
Target3-(4-(pyrazin-2-yloxy) piperidine-1-carbonyl) benzonitrileRisperidoneOlanzapineAripiprazole
Dopamine D2TBD1-51-100.5-2
Serotonin 5-HT2ATBD0.1-0.51-53-10
Serotonin 5-HT1ATBD200-500100-3001-5
Alpha-1 AdrenergicTBD1-510-5050-100
Histamine H1TBD20-501-550-100
Muscarinic M1TBD>100010-30>1000
PDE10ATBD>1000>1000>1000
hERG ChannelTBD50-100>1000>1000

TBD: To Be Determined through experimental assays. Data for standard treatments are representative values from literature.

Experimental Protocol: Radioligand Binding Assays
  • Objective: To determine the binding affinity (Ki) of the test compound for a panel of CNS receptors.

  • Materials:

    • Cell membranes expressing the receptor of interest (e.g., CHO or HEK293 cells).

    • Radioligand specific for each receptor (e.g., [3H]spiperone for D2, [3H]ketanserin for 5-HT2A).

    • Test compound and reference compounds.

    • Scintillation fluid and counter.

  • Procedure:

    • Prepare serial dilutions of the test compound and reference compounds.

    • In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.

    • Allow the reaction to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters to remove non-specific binding.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the IC50 value (concentration of compound that inhibits 50% of radioligand binding).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[21][22]

Preclinical In-Vivo Efficacy Models

Animal models are crucial for assessing the potential therapeutic efficacy of a novel compound in a complex biological system.[4][5][23] These models aim to replicate certain behavioral and neurochemical abnormalities observed in schizophrenia.[24][25]

Diagram: In-Vivo Benchmarking Workflow

In_Vivo_Workflow cluster_0 Behavioral Models Candidate Candidate Compound PPI Prepulse Inhibition (Sensorimotor Gating) Candidate->PPI Hyperlocomotion Amphetamine-Induced Hyperlocomotion (Positive Symptoms) Candidate->Hyperlocomotion NORT Novel Object Recognition (Cognitive Symptoms) Candidate->NORT Standard_Tx Standard Treatment (e.g., Olanzapine) Standard_Tx->PPI Standard_Tx->Hyperlocomotion Standard_Tx->NORT Vehicle Vehicle Control Vehicle->PPI Vehicle->Hyperlocomotion Vehicle->NORT Data_Analysis Comparative Data Analysis PPI->Data_Analysis Hyperlocomotion->Data_Analysis NORT->Data_Analysis

Caption: A workflow for comparative in-vivo testing of a candidate antipsychotic.

Table 2: Comparative Efficacy in Animal Models
ModelMeasured OutcomeCandidate CompoundStandard Treatment
Amphetamine-Induced HyperlocomotionReversal of increased locomotor activityTBDEffective
Prepulse Inhibition (PPI)Reversal of sensorimotor gating deficitsTBDEffective
Novel Object Recognition Test (NORT)Improvement in recognition memoryTBDModerately Effective

TBD: To Be Determined through experimental assays.

Experimental Protocol: Prepulse Inhibition (PPI) of the Acoustic Startle Response
  • Objective: To assess the ability of the test compound to reverse deficits in sensorimotor gating, a translational measure of information-processing abnormalities in schizophrenia.

  • Apparatus: A startle chamber equipped with a loudspeaker and a sensor to detect whole-body startle.

  • Procedure:

    • Acclimate the animals (rats or mice) to the startle chambers.

    • Administer the test compound, a standard treatment (e.g., risperidone), or vehicle.

    • After a suitable pre-treatment period, present a series of acoustic stimuli:

      • A loud startling pulse alone (120 dB).

      • A non-startling prepulse (e.g., 80 dB) followed by the startling pulse.

      • No stimulus (background noise).

    • Measure the amplitude of the startle response to each stimulus.

    • Calculate the percentage of PPI: [1 - (Startle amplitude on prepulse+pulse trial / Startle amplitude on pulse-alone trial)] x 100.

    • Compare the PPI levels across treatment groups. A successful compound will restore PPI in a model where it is disrupted (e.g., by Dizocilpine (MK-801) administration).

Safety and Tolerability Profile

A key differentiator for a novel antipsychotic is an improved side-effect profile. Standard treatments are often associated with metabolic disturbances (weight gain, diabetes) and extrapyramidal symptoms (EPS).

Table 3: Comparative Safety and Tolerability
ParameterAssayCandidate CompoundStandard Treatment
Extrapyramidal SymptomsCatalepsy Test (Rodents)TBDInduces catalepsy at higher doses
Weight GainChronic Dosing Study (Rodents)TBDSignificant weight gain
Prolactin LevelsBlood Plasma AnalysisTBDElevated
Cardiovascular EffectshERG Channel Assay, QT Prolongation in vivoTBDVaries by compound

TBD: To Be Determined through experimental assays.

Conclusion and Future Directions

This guide provides a foundational strategy for the comprehensive benchmarking of 3-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile as a potential novel antipsychotic. The outlined in-vitro and in-vivo experiments will generate the necessary data to compare its efficacy and safety against current standards of care. A promising profile would exhibit potent activity in preclinical models of positive, negative, and cognitive symptoms, coupled with a superior safety profile, particularly concerning metabolic and extrapyramidal side effects. Such findings would provide a strong rationale for advancing this candidate into clinical development.

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Safety Operating Guide

Comprehensive Disposal and Operational Safety Guide: 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals scale up the synthesis and biological evaluation of complex N-heterocycles, managing the lifecycle of highly active pharmaceutical ingredients (HPAPIs) becomes a critical operational mandate. 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile is a structurally dense molecule featuring a benzonitrile moiety, a piperidine core, and a pyrazine ether linkage.

Due to its high nitrogen content and potential biological activity, improper disposal poses significant environmental and safety risks. Standard drain disposal is strictly prohibited. This guide provides field-proven, self-validating protocols to ensure safe handling, segregation, and ultimate thermal destruction of this compound.

Physicochemical Hazard Profiling

Understanding the structural liabilities of a molecule is the foundation of any robust disposal plan. The table below summarizes the quantitative and qualitative hazard data associated with the functional groups of this compound.

Structural FeatureChemical LiabilityOperational & Disposal Implication
Benzonitrile Moiety Hydrolysis under strong acidic/basic conditions can yield toxic byproducts.Waste must be pH-neutralized (pH 6.0–8.0) prior to consolidation to prevent reactive off-gassing[1].
Pyrazine Ring Highly biorefractory; resists standard microbial degradation in wastewater.Drain disposal is strictly prohibited; mandates high-temperature thermal destruction.
Piperidine-1-carbonyl High nitrogen content generates nitrogen oxides (NOx) upon combustion.Incineration facility must utilize Selective Catalytic Reduction (SCR) or NOx scrubbers[2].
Intact HPAPI Potential for acute biological activity and environmental toxicity.Requires double-bagging of solids and secondary containment for liquids to prevent exposure[3].

Waste Consolidation Workflow

The following decision tree illustrates the required segregation and processing pathways for both solid and liquid waste streams containing this compound.

DisposalWorkflow Start Waste Generation: 3-(4-(Pyrazin-2-yloxy)piperidine -1-carbonyl)benzonitrile Decision1 Waste State? Start->Decision1 Solid Solid Waste (Silica, PPE, Vials) Decision1->Solid Solid Liquid Liquid Waste (Mother Liquors, HPLC) Decision1->Liquid Liquid SolidPack Double-bag in PE (Inversion Method) Solid->SolidPack LiquidpH Check pH Is pH 6.0 - 8.0? Liquid->LiquidpH Incineration High-Temperature Incineration (>99.99% DRE with NOx Scrubbers) SolidPack->Incineration AdjustpH Neutralize with 1M NaOH or HCl LiquidpH->AdjustpH No LiquidPack Store in HDPE Carboy Vent for 15 mins, then seal LiquidpH->LiquidPack Yes AdjustpH->LiquidpH LiquidPack->Incineration

Workflow for the segregation, neutralization, and incineration of nitrile-pyrazine waste.

Step-by-Step Operational Methodologies

To ensure absolute safety and compliance with EPA regulations regarding characteristic toxic wastes[1], all laboratory personnel must adhere to the following self-validating protocols.

Protocol A: Routine Liquid Waste Consolidation

Causality: Amides and nitriles can hydrolyze under extreme pH conditions. Maintaining a neutral pH prevents the degradation of the molecule into volatile, toxic byproducts (such as ammonia or hydrogen cyanide) during storage.

  • Segregation: Isolate all mother liquors, chromatography fractions, and assay washings containing the compound into a dedicated high-density polyethylene (HDPE) carboy labeled "Halogen-Free Organic Waste: N-Heterocycles."

  • pH Validation (Self-Validating Step): Before adding new waste to the carboy, test the pH of the incoming stream. If the pH is < 6.0 or > 8.0, neutralize it dropwise with 1M NaOH or 1M HCl in a fume hood.

  • Verification: Dip a universal pH indicator strip into the neutralized solution. A reading of 6.0–8.0 confirms the solution is chemically stable and safe for consolidation.

  • Containment: Pour the neutralized waste into the carboy using a wide-mouth funnel. Cap the carboy loosely for 15 minutes to allow any incidental pressure to vent, then seal tightly.

Protocol B: Solid Waste & Contaminated Consumables

Causality: HPAPIs pose a severe exposure risk via the inhalation of aerosolized dust. Double-bagging ensures that mechanical failure of a single layer does not result in an exposure event.

  • Primary Containment: Place all contaminated silica gel, filter paper, and disposable PPE into a 4-mil transparent polyethylene (PE) bag.

  • Inversion Sealing (Self-Validating Step): Zip-tie the primary bag closed. Invert the sealed bag and place it top-down into a second 4-mil PE bag. This inversion ensures the primary closure is shielded by the seamless bottom of the secondary bag, physically validating the seal's integrity.

  • Storage: Place the double-bagged waste into a rigid, leak-proof hazardous waste bin pending vendor pickup.

Protocol C: Spill Response and Decontamination

Causality: Hypochlorite is used to rapidly oxidize the nitrile group to a significantly less toxic cyanate, mitigating immediate inhalation hazards before physical cleanup begins.

  • Evacuation & PPE: Evacuate the immediate area. Responders must don a respirator equipped with an organic vapor/acid gas cartridge due to the acute exposure risks associated with airborne nitriles[3].

  • Containment: Surround the spill perimeter with inert diatomaceous earth. Avoid basic clay absorbents if the spilled solvent is highly acidic.

  • Neutralization: Apply a 5% sodium hypochlorite (bleach) solution starting from the perimeter and working inward.

  • Collection: Sweep the absorbed slurry using non-sparking tools into a hazardous waste pail. Label explicitly for incineration.

Final Disposal: High-Temperature Incineration

The only environmentally acceptable method for destroying dense nitrogenous compounds is high-temperature incineration. According to the EPA's guidelines on hazardous waste incinerators, the facility must achieve a 99.99% destruction and removal efficiency (DRE)[2].

When contracting a waste disposal vendor, you must verify that their facility complies with the latest emission standards for hazardous waste combustors, specifically regarding hydrogen cyanide (HCN) and nitrogen oxide (NOx) emissions[4]. Because the combustion of pyrazine and piperidine rings generates NOx, the incinerator must be equipped with selective catalytic reduction (SCR) or wet scrubbers to prevent atmospheric pollution.

References

1.[1] Title: Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes Source: US Environmental Protection Agency (EPA) URL: [Link]

2.[2] Title: Hazardous Waste Management Facilities and Units Source: US Environmental Protection Agency (EPA) URL: [Link]

3.[3] Title: Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 16 Source: National Center for Biotechnology Information (NCBI) Bookshelf, NIH URL: [Link]

4.[4] Title: EPA Proposed New Emission Standards for Hazardous Waste Combustors Source: Harvard Environmental and Energy Law Program URL: [Link]

Sources

Personal protective equipment for handling 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of novel, complex chemical entities not just as a regulatory requirement, but as a fundamental pillar of scientific integrity.

The compound 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile is a highly specialized active pharmaceutical ingredient (API) intermediate. Structurally, it belongs to a class of pyrazine-piperidine derivatives frequently investigated as potent neuroactive agents, such as Phosphodiesterase 10 (PDE10) inhibitors used in psychiatric drug development[1].

Because it is a highly potent API (HPAPI) intermediate with likely uncharacterized chronic toxicity profiles, we must apply the "Unknown Hazard" principle . This means treating the compound as an Occupational Exposure Band (OEB) 4 or 5 material. The presence of a benzonitrile moiety introduces risks of dermal penetration and severe irritation, while the pyrazine and piperidine rings act as basic pharmacophores that can cause mucosal sensitization.

Below is the comprehensive, self-validating framework for the personal protective equipment (PPE), operational workflows, and disposal plans required to handle this compound safely.

Physicochemical Hazard Profiling & PPE Selection

To build a fail-safe handling protocol, we must understand the causality behind our PPE choices. Powders of novel APIs pose an extreme inhalation hazard due to their low occupational exposure limits (often <10 µg/m³)[2].

We do not rely on PPE as the primary line of defense; rather, PPE serves as the final barrier in a layered containment strategy[3]. Engineering controls (e.g., Ventilated Balance Enclosures [VBE] or closed isolators) are mandatory[3].

Quantitative PPE Matrix by Operational Scale
Protection ZoneAnalytical Scale (< 10 mg)Preparative Scale (> 10 mg to Multigram)Mechanistic Rationale
Dermal (Hands) Double Nitrile Gloves (Standard)Double Nitrile Gloves (Extended Cuff, 8 mil+)Benzonitriles can permeate thin latex. Nitrile provides superior chemical resistance to organic amides and nitriles.
Dermal (Body) Standard Lab Coat (Fully buttoned)Tyvek® Impermeable Suit or Polyethylene GownPrevents microscopic powder adherence to personal clothing, which causes secondary exposure.
Respiratory N95/P100 Respirator (if outside VBE)PAPR (Powered Air-Purifying Respirator)Piperidine derivatives can be severe respiratory sensitizers. Powders easily aerosolize due to static charge.
Ocular Safety Glasses with Side ShieldsUnvented Chemical Splash GogglesPrevents localized mucosal absorption of highly potent airborne particulates.

Operational Workflow: The Solubilization Mandate

The highest risk of exposure occurs during the weighing and transfer of the dry powder. To mitigate this, we employ the Solubilization Mandate : the compound must never leave the negative-pressure containment zone as a dry powder. It must be dissolved in an appropriate solvent (e.g., DMSO or DMF for library storage) before transport[4].

Step-by-Step Weighing and Transfer Protocol
  • System Verification: Verify that the VBE or isolator has a continuous inward face velocity of 75–100 feet per minute (fpm). Self-validation step: Check the digital magnehelic gauge before uncapping the vial.

  • Static Mitigation: Wipe the exterior of the source vial and the receiving tare vessel with an anti-static cloth. HPAPI powders often carry electrostatic charges that cause them to "jump" and aerosolize upon opening.

  • Transfer: Use a grounded, anti-static micro-spatula. Weigh the exact required mass directly into the receiving vial.

  • In-Situ Solubilization: Add the required volume of solvent (e.g., DMSO) directly to the receiving vial while still inside the enclosure.

  • Sealing and Decontamination: Cap the vial tightly. Wipe the exterior of the sealed vial with a solvent-dampened wipe (e.g., 70% Isopropanol) to remove any microscopic surface contamination before removing it from the hood.

HPAPI_Workflow Start Pre-Operation: Don PPE & Verify Containment (Isolator/VBE) Weighing Weighing & Transfer: Use Anti-static tools in Closed System Start->Weighing Solubilization Solubilization: Dissolve in closed vial before removing from hood Weighing->Solubilization Decon Decontamination: Wet-wipe surfaces with appropriate solvent Solubilization->Decon Waste Waste Disposal: Double-bag & seal as Hazardous Waste Decon->Waste End Post-Operation: Doff PPE & Wash Hands Waste->End

Workflow for handling highly potent API intermediates to ensure zero occupational exposure.

Spill Response and Disposal Plans

In the event of a breach, standard sweeping or dry-wiping is strictly prohibited, as it will aerosolize the potent API[5].

HPAPI Spill Cleanup Procedure
  • Evacuate and Isolate: Immediately step back, warn others, and allow the HVAC/fume hood system 5 minutes to clear any immediate aerosols.

  • Upgrade PPE: Don a P100 respirator or PAPR and unvented goggles before re-approaching the spill zone.

  • Wet-Wiping (The "Concentric" Method):

    • Gently cover the powder spill with absorbent laboratory pads.

    • Carefully pour a solubilizing agent (e.g., a mixture of water and a mild surfactant, or a dilute alcohol solution) over the pads to suppress dust.

    • Wipe from the outside perimeter of the spill toward the center to prevent spreading the footprint.

  • Secondary Wash: Wash the surface with a high-pH detergent to degrade the amide/nitrile bonds if possible, followed by a final water rinse.

Disposal Logistics

Under OSHA's Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450)[3], all materials that come into contact with this compound (spatulas, gloves, wipes, and empty vials) must be treated as Trace Chemotherapy / HPAPI Waste [6].

  • Packaging: Double-bag all solid waste in 6-mil transparent polyethylene bags.

  • Labeling: Label explicitly as "Toxic HPAPI Waste: Contains Benzonitrile/Pyrazine derivatives."

  • Destruction: Route exclusively for high-temperature commercial incineration. Do not pour any liquid solutions of this compound down the aqueous drain.

References

  • Pyrazine compounds as phosphodiesterase 10 inhibitors (WO2010057121A1). Google Patents.
  • The challenge of handling highly potent API and ADCs in analytical chemistry . European Pharmaceutical Review. Available at:[Link]

  • OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan . Occupational Safety and Health Administration (OSHA). Available at:[Link]

  • Hazardous Drugs - Overview . Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Safe Handling of Hazardous Drugs . Duke Occupational & Environmental Safety Office. Available at:[Link]

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